4-Pentyn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pent-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDDPGHBJXJGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348843 | |
| Record name | 4-pentyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15252-44-5 | |
| Record name | 4-pentyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyn-1-amine, also known as 5-amino-1-pentyne, is a bifunctional organic compound featuring a terminal alkyne and a primary amine group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and as a versatile intermediate in the development of novel pharmaceutical agents. Its ability to participate in a wide range of chemical transformations, including nucleophilic substitutions, coupling reactions, and "click chemistry," underscores its significance in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and key safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid that is soluble in many organic solvents such as ethanol (B145695) and ether.[2] It is relatively stable to oxygen and moisture in the air but will react with strong oxidants.[2]
| Property | Value | Reference |
| Molecular Formula | C5H9N | [2][3] |
| Molecular Weight | 83.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.859 g/mL at 20 °C | [4] |
| Boiling Point | 118.0 ± 23.0 °C (Predicted) | [2] |
| Flash Point | 10 - 15 °C (50.0 - 59.0 °F) | [2] |
| pKa | 9.76 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether) | [2] |
| CAS Number | 15252-44-5 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Availability | Reference |
| 1H NMR | Spectrum available | [6] |
| 13C NMR | Spectrum available | [3] |
| Mass Spectrometry (GC-MS) | Spectrum available | [3] |
| Infrared (IR) Spectroscopy | Spectrum available | [6] |
Reactivity and Stability
This compound is a relatively stable compound under normal laboratory conditions, particularly in the absence of strong oxidizing agents.[2] Its reactivity is characterized by the presence of two key functional groups: the terminal alkyne and the primary amine.
-
Amine Group Reactivity : The primary amine group is nucleophilic and basic, readily undergoing reactions typical of primary amines, such as acylation, alkylation, and formation of imines.[7]
-
Alkyne Group Reactivity : The terminal alkyne is a versatile functional group that can participate in various reactions, most notably copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry". This makes this compound a useful reagent for bioconjugation and the synthesis of triazole-containing compounds.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of valerolactone with ammonia (B1221849).[2] The process begins with the acid-catalyzed ring-opening of valerolactone to yield 1,4-pentanedione.[2] This intermediate is then heated with potassium hydroxide (B78521) to produce 4-pentyn-1-one, which is subsequently reacted with aqueous ammonia to form the final product, this compound.[2]
Purification Protocol: Acid-Base Extraction and Distillation
A general and robust method for the purification of primary amines like this compound from a crude reaction mixture involves an initial acid-base extraction followed by fractional distillation.[8]
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether.[8]
-
Acidic Extraction : Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.[8]
-
Basification : Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine hydrochloride, regenerating the free amine.[8]
-
Back Extraction : Extract the free amine from the basified aqueous solution with an organic solvent like diethyl ether.[8]
-
Washing and Drying : Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[8]
-
Solvent Removal and Distillation : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude amine can be further purified by fractional distillation under reduced pressure to yield the high-purity product.[8]
Typical Reaction: Acylation
The primary amine of this compound readily undergoes acylation with acid chlorides to form amides. This reaction typically requires a base to neutralize the HCl byproduct.[7]
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3][9]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[3][9] |
| Skin Corrosion, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][9] |
Precautionary Statements:
-
P210 : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][9]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[5][9]
-
P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P310 : Immediately call a POISON CENTER or doctor/physician.[9][10]
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling for complete and detailed safety information.[9]
References
- 1. CAS 15252-44-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(15252-44-5) 1H NMR spectrum [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for 4-pentyn-1-amine, a valuable building block in medicinal chemistry and materials science. The document details the prevalent Gabriel synthesis pathway, including the preparation of key intermediates, and briefly discusses an alternative, less-documented route. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the reaction workflows.
Gabriel Synthesis of this compound
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation often encountered with direct amination of alkyl halides.[1][2][3][4][5] The synthesis of this compound via this route is a three-step process, starting from the commercially available 4-pentyn-1-ol (B147250).
Overall Synthesis Pathway
The overall transformation involves the conversion of an alcohol to a halide, followed by nucleophilic substitution with potassium phthalimide (B116566) and subsequent liberation of the desired primary amine.
Caption: Gabriel synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the Gabriel synthesis, along with tables summarizing the key quantitative data for the reactants, intermediates, and the final product.
Step 1: Synthesis of 5-Chloro-1-pentyne from 4-Pentyn-1-ol
The initial step involves the conversion of the hydroxyl group of 4-pentyn-1-ol to a more reactive leaving group, typically a halide. A common method is chlorination using methanesulfonyl chloride in the presence of a base.
Experimental Protocol:
A solution of 4-pentyn-1-ol (1.0 eq) and triethylamine (B128534) (1.05 eq) in an appropriate solvent (e.g., o-chlorotoluene) is cooled to 15 °C. Methanesulfonyl chloride (1.05 eq) is added dropwise, maintaining the temperature between 15-20 °C. After the addition, the reaction mixture is heated to 90 °C and stirred for 2 hours. Upon completion, the mixture is cooled, washed with water to remove by-products, and the organic phase is dried over magnesium sulfate. The product, 5-chloro-1-pentyne, can be purified by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |
| 4-Pentyn-1-ol | C₅H₈O | 84.12 | 154 | 0.904 | >95% (typical) |
| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | 113 | 0.968 | ~88% |
Table 1: Physical and Chemical Properties of Reactant and Product in Step 1.
Caption: Synthesis of 5-Chloro-1-pentyne.
Step 2: Synthesis of N-(4-Pentynyl)phthalimide
This step involves the N-alkylation of potassium phthalimide with the previously synthesized 5-chloro-1-pentyne. This is a classic S(_N)2 reaction.[1][2]
Experimental Protocol:
To a stirred suspension of potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF), 5-chloro-1-pentyne (1.0 eq) is added. The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude N-(4-pentynyl)phthalimide can be purified by recrystallization or column chromatography.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity/Yield |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | >98% (typical) |
| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | N/A | ~88% (from Step 1) |
| N-(4-Pentynyl)phthalimide | C₁₃H₁₁NO₂ | 213.23 | 87-91 | High (typically >80%) |
Table 2: Physical and Chemical Properties of Reactants and Product in Step 2.[6][7]
Caption: N-Alkylation to form N-(4-Pentynyl)phthalimide.
Step 3: Synthesis of this compound via Hydrazinolysis
The final step is the liberation of the primary amine from the phthalimide group. The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303), is a common and effective method.[1][8]
Experimental Protocol:
N-(4-pentynyl)phthalimide (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.5-2.0 eq) is added to the solution. The mixture is refluxed for several hours, with the reaction progress monitored by TLC. During the reaction, a precipitate of phthalhydrazide (B32825) will form. After cooling, the solid is removed by filtration and washed with ethanol. The filtrate is concentrated under reduced pressure. The resulting crude this compound can be further purified by distillation or acid-base extraction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |
| N-(4-Pentynyl)phthalimide | C₁₃H₁₁NO₂ | 213.23 | 87-91 (m.p.) | N/A | High (from Step 2) |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 120.1 | 1.032 | N/A |
| This compound | C₅H₉N | 83.13 | 114-115 | 0.859 | Yields are generally good, but specific quantitative data for this substrate is not widely reported. |
Table 3: Physical and Chemical Properties of Reactants and Final Product in Step 3.
Caption: Hydrazinolysis to yield this compound.
Alternative Synthesis Route: From γ-Valerolactone
An alternative, though less detailed in the available literature, is the synthesis of this compound from γ-valerolactone. This route involves a series of transformations including ring-opening, reaction with a base, and subsequent amination.
The proposed pathway is as follows:
-
Acid-catalyzed ring-opening of γ-valerolactone to yield 1,4-pentanedione.
-
Reaction of 1,4-pentanedione with a strong base such as potassium hydroxide (B78521) to form 4-pentyn-1-one.
-
Reaction of 4-pentyn-1-one with aqueous ammonia (B1221849) to produce this compound.
Due to the lack of detailed experimental protocols and quantitative data in the scientific literature, this route is presented as a potential alternative and would require significant optimization for practical application.
Caption: Proposed synthesis of this compound from γ-valerolactone.
Conclusion
The Gabriel synthesis represents a reliable and well-documented method for the preparation of this compound, with detailed protocols available for each step. This pathway offers good yields and avoids the formation of secondary and tertiary amine by-products. While the synthesis from γ-valerolactone presents an interesting alternative, it requires further research and development to be considered a practical and efficient method. For researchers and professionals in drug development, the Gabriel synthesis is the recommended and more established route for obtaining high-purity this compound.
References
- 1. N-(4-Pentynyl)phthalimide 97 6097-07-0 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N-(4-戊炔基)酞酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Pentyn-1-amine (CAS Number: 15252-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyn-1-amine, with the CAS number 15252-44-5, is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique combination of reactive groups makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine group provides a nucleophilic center for a wide range of transformations, including amidation, alkylation, and reductive amination. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and key applications of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in many common organic solvents such as ethanol (B145695) and ether.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 15252-44-5 | |
| Molecular Formula | C₅H₉N | |
| Molecular Weight | 83.13 g/mol | |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.859 g/mL at 20 °C | |
| Boiling Point | 118.0 ± 23.0 °C (Predicted) | |
| Flash Point | 10 - 15 °C | |
| pKa | 9.76 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~2.75 | t | ~6.5 | H-1 (-CH₂NH₂) |
| ~1.95 | t | ~2.6 | H-5 (≡C-H) |
| ~2.20 | dt | ~7.0, 2.6 | H-3 (-CH₂C≡) |
| ~1.65 | p | ~6.8 | H-2 (-CH₂CH₂CH₂-) |
| (variable) | br s | - | -NH₂ |
Note: Predicted chemical shifts and coupling constants. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~84.0 | C-4 (≡C-) |
| ~68.5 | C-5 (≡C-H) |
| ~41.5 | C-1 (-CH₂NH₂) |
| ~31.5 | C-2 (-CH₂CH₂CH₂-) |
| ~15.0 | C-3 (-CH₂C≡) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 83. Key fragmentation patterns include the loss of a hydrogen atom, an ethyl group, and cleavage alpha to the nitrogen atom.[4]
| m/z | Proposed Fragment |
| 83 | [C₅H₉N]⁺ (Molecular Ion) |
| 82 | [C₅H₈N]⁺ |
| 54 | [C₄H₆]⁺ |
| 30 | [CH₂NH₂]⁺ (α-cleavage) |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Gabriel Synthesis from a Halogenated Precursor
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[5][6][7] This method avoids the over-alkylation often encountered in direct amination with ammonia.
Experimental Protocol:
-
Alkylation: To a solution of 5-bromo-1-pentyne (B27030) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq). Heat the mixture at 60-80 °C for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford N-(pent-4-yn-1-yl)phthalimide.
-
Hydrazinolysis: Dissolve the crude N-(pent-4-yn-1-yl)phthalimide in ethanol. Add hydrazine hydrate (B1144303) (1.5 - 2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[4] Cool the reaction mixture to room temperature and filter off the precipitate. The filtrate contains the desired product.
-
Purification: Acidify the filtrate with hydrochloric acid and wash with an organic solvent to remove any remaining non-basic impurities. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by distillation under reduced pressure.
Mitsunobu Reaction of 4-Pentyn-1-ol (B147250)
The Mitsunobu reaction provides an alternative route to this compound from the corresponding alcohol, 4-pentyn-1-ol.[2][8][9] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although for a primary alcohol like 4-pentyn-1-ol, this is not a concern. Phthalimide is typically used as the nitrogen source.
Experimental Protocol:
-
Mitsunobu Reaction: To a solution of 4-pentyn-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (B44618) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion. The reaction progress can be monitored by TLC.
-
Work-up and Cleavage: Once the reaction is complete, concentrate the mixture and purify the resulting N-(pent-4-yn-1-yl)phthalimide by column chromatography. The subsequent cleavage of the phthalimide group is carried out using hydrazine hydrate as described in the Gabriel synthesis protocol.
Applications in Drug Development
The dual functionality of this compound makes it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.
"Click" Chemistry and the Synthesis of Triazole Derivatives
The terminal alkyne of this compound is readily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[10][11] Triazoles are a common motif in many pharmaceutical compounds due to their metabolic stability and ability to participate in hydrogen bonding.
Experimental Protocol for CuAAC:
-
To a mixture of this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMSO), add a freshly prepared solution of sodium ascorbate (B8700270) (0.1 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction is often complete within a few hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent. Further purification may be achieved by column chromatography or recrystallization.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[12][13] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an attractive component for the synthesis of PROTAC linkers.[12] The alkyne can be used in a "click" reaction to connect to one of the ligands, while the amine can be functionalized to attach to the other ligand, often through an amide bond. The use of an alkyne-containing linker allows for the late-stage connection of the two ligands, which can be advantageous in the synthesis of a library of PROTACs with varying linker lengths and compositions. For example, PROTACs that induce the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy, have been synthesized using alkyne-containing linkers.[14][15]
Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[16][17] The structural motifs present in this compound can be incorporated into the design of novel kinase inhibitors. The amine group can serve as a key hydrogen bond donor or acceptor in the hinge-binding region of the kinase active site. The alkyne group can be used to introduce rigidity, modulate solubility, or as a handle for further functionalization, including covalent modification of the target kinase.
Safety Information
This compound is a flammable liquid and should be handled with appropriate precautions.[1] It is also corrosive and can cause severe skin burns and eye damage. It is essential to use personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis with significant potential in drug discovery and development. Its terminal alkyne and primary amine functionalities provide two orthogonal points for chemical modification, enabling its use in a wide range of synthetic transformations. Its application in the construction of triazole-containing compounds via "click" chemistry and as a linker component in PROTACs highlights its utility in modern medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel therapeutic agents.
References
- 1. 4-Pentyn-1-ol [webbook.nist.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyn-1-amine, also known as 5-amino-1-pentyne, is a versatile bifunctional molecule incorporating a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of novel heterocyclic compounds and as a linker in bioconjugation and drug discovery via "click chemistry" reactions. A thorough understanding of its physical properties is essential for its safe handling, application in synthetic protocols, and for the accurate interpretation of experimental results. This guide provides a detailed overview of the core physical characteristics of this compound, outlines the standard methodologies for their determination, and presents a logical workflow for these experimental procedures.
Core Physical Properties
The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] It is characterized by the following quantitative physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉N | [1][2] |
| Molecular Weight | 83.13 g/mol | [3][4] |
| Density | 0.859 g/mL at 20 °C | [2][3][5] |
| Boiling Point | 118.0 ± 23.0 °C (Predicted) | [1][2] |
| Flash Point | 10 - 15 °C | [1][2][3] |
| Solubility | Soluble in many organic solvents, such as ethanol (B145695) and ether.[1] | [1] |
| Refractive Index | 1.452 | [2] |
Experimental Protocols
The accurate determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for the key properties listed above.
Determination of Boiling Point (ASTM D1120)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants," which is adaptable for pure chemical compounds.[2][5][6]
Apparatus:
-
A round-bottom flask of suitable size.
-
A condenser with a coolant jacket.
-
A calibrated thermometer or temperature probe.
-
A heating mantle or other suitable heat source.
-
Boiling chips.
Procedure:
-
A measured volume of this compound is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.
-
The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
The liquid is heated at a steady rate.
-
The temperature is recorded when the liquid is boiling vigorously and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.
-
The observed boiling point may be corrected to standard pressure if necessary.
Determination of Density (ASTM D4052)
The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method, which covers the determination of density of liquids by a digital density meter, provides a precise and efficient means of measurement.[3][7][8][9]
Apparatus:
-
A digital density meter equipped with a U-tube oscillator.
-
A temperature-controlled sample chamber.
-
Syringes for sample injection.
Procedure:
-
The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.
-
The sample of this compound is drawn into a syringe, ensuring it is free of air bubbles.
-
The sample is injected into the U-tube of the density meter, which is maintained at a constant temperature (e.g., 20 °C).
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated automatically by the instrument based on the oscillation period and the calibration data.
Determination of Flash Point (ASTM D93)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For a flammable liquid like this compound, the Pensky-Martens closed-cup method (ASTM D93) is a suitable standard procedure.[1][10][11][12]
Apparatus:
-
Pensky-Martens closed-cup tester, consisting of a test cup, a lid with an ignition source, a stirrer, and a heating source.
-
A calibrated thermometer.
Procedure:
-
The test cup is filled with this compound to the specified level.
-
The lid is placed on the cup, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
Determination of Solubility
A general qualitative method for determining the solubility of an amine in organic solvents involves the following steps:
Apparatus:
-
Test tubes.
-
A vortex mixer or shaker.
-
Graduated pipettes.
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.
-
A measured volume of the solvent to be tested (e.g., ethanol, ether) is added to the test tube in increments (e.g., 0.5 mL).
-
After each addition, the mixture is vigorously agitated using a vortex mixer or by shaking.
-
The mixture is visually inspected for homogeneity. If a single liquid phase is observed, the amine is considered soluble. If two distinct layers remain or if the amine does not dissolve, it is considered insoluble or partially soluble at that concentration.
-
The process is repeated with different solvents to build a solubility profile.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical such as this compound.
Caption: Workflow for the experimental determination of physical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 11. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
Physicochemical Properties of 4-Pentyn-1-amine
An In-Depth Technical Guide to 4-Pentyn-1-amine: Properties, Synthesis, and Application in Bioconjugation
For researchers, scientists, and drug development professionals, this compound is a valuable bifunctional molecule, featuring both a terminal alkyne and a primary amine. These functional groups make it an important building block in organic synthesis, particularly in the field of bioconjugation and pharmaceutical development through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and use, and a visualization of its role in targeted drug delivery.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₅H₉N | [1][2][3] |
| Molecular Weight | 83.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.859 g/mL at 20 °C | [1] |
| Boiling Point | 118.0 ± 23.0 °C | [1] |
| Flash Point | 10 - 15 °C | [1] |
| CAS Number | 15252-44-5 | [2][3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | [1] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a typical bioconjugation reaction are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.
Synthesis of this compound via Gabriel Synthesis
This protocol describes a common method for synthesizing primary amines, the Gabriel synthesis, adapted for this compound starting from 5-chloro-1-pentyne (B126576).
Materials:
-
5-chloro-1-pentyne
-
Potassium phthalimide (B116566)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
N-Alkylation of Phthalimide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
To this stirring suspension, add 5-chloro-1-pentyne (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate (N-(pent-4-yn-1-yl)phthalimide) by filtration, wash with cold water, and dry under vacuum.
-
-
Hydrazinolysis of the Phthalimide:
-
Suspend the dried N-(pent-4-yn-1-yl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Isolation and Purification:
-
Dissolve the residue in water and basify with a concentrated NaOH solution until a pH > 12 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator to yield crude this compound.
-
Further purification can be achieved by fractional distillation under reduced pressure.
-
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to an azide-modified molecule (e.g., a fluorescent probe, biotin, or a drug molecule) in an aqueous buffer system, a common procedure in drug development and molecular biology.[4][5][6]
Materials:
-
This compound
-
Azide-functionalized molecule of interest (e.g., Azide-PEG4-Biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer (pH 7.0-7.5)
-
Microcentrifuge tubes or a reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen aqueous buffer.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of Sodium L-ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
The azide-functionalized molecule stock solution (to a final concentration of 1 mM).
-
The this compound stock solution (1.1 to 1.5 equivalents, for a final concentration of 1.1-1.5 mM).
-
Buffer to reach the desired final volume.
-
-
In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex solution to the main reaction mixture (to a final copper concentration of 0.1-0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution (to a final concentration of 1-5 mM).
-
-
Reaction and Work-up:
-
Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
Upon completion, the resulting 1,2,3-triazole conjugate can be purified from the reaction mixture. For small molecules, purification can be achieved by reverse-phase HPLC. For bioconjugates involving proteins, size-exclusion chromatography is often employed to remove excess reagents.
-
Visualization of Application in Targeted Drug Delivery
This compound is a valuable linker for creating antibody-drug conjugates (ADCs). In this application, the amine functionality can be used to attach a cytotoxic drug, while the alkyne group allows for conjugation to an azide-modified antibody via click chemistry. The resulting ADC can then selectively target and kill cancer cells that express the specific antigen recognized by the antibody.
Caption: Workflow for creating and utilizing an Antibody-Drug Conjugate (ADC) with a this compound linker.
This technical guide provides essential information for researchers working with this compound. By understanding its properties and having access to detailed protocols, scientists can effectively utilize this versatile molecule in the synthesis of novel compounds for drug discovery and other advanced applications.
References
Solubility Profile of 4-Pentyn-1-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Amine Solubility in Organic Solvents
The solubility of an amine in an organic solvent is primarily governed by the interplay of intermolecular forces between the solute (4-Pentyn-1-amine) and the solvent. Key factors include:
-
Polarity: this compound possesses a polar primary amine group (-NH₂) capable of hydrogen bonding and a relatively nonpolar pentynyl chain. Its overall moderate polarity suggests good solubility in a range of solvents.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor, enhancing its solubility in protic and other hydrogen-bond-accepting solvents.
-
Van der Waals Forces: The hydrocarbon backbone contributes to van der Waals interactions, allowing for solubility in nonpolar solvents.
Generally, aliphatic amines are soluble in a wide array of organic solvents.[1] The principle of "like dissolves like" is a useful initial guide; thus, this compound is expected to be more soluble in polar organic solvents.
Qualitative Solubility Data
Based on available chemical data, this compound is described as being soluble in many organic solvents.[2] Specific mentions of its solubility in ethanol (B145695) and ether have been noted.[2] This suggests that it is likely miscible with a variety of common laboratory solvents.
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, based on its structural features and general principles of amine solubility.
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The amine group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble / Miscible | The polarity of these solvents and their ability to act as hydrogen bond acceptors facilitate dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ether oxygens can act as hydrogen bond acceptors for the amine protons.[2] |
| Halogenated | Dichloromethane, Chloroform (B151607) | Soluble / Miscible | These solvents can interact through dipole-dipole interactions. Note: Primary amines can react with chloroform and carbon tetrachloride. |
| Aromatic | Toluene, Benzene | Soluble | The nonpolar hydrocarbon tail of the amine interacts favorably with the aromatic ring through van der Waals forces. |
| Nonpolar | Hexane, Cyclohexane | Likely Soluble | The pentynyl chain contributes to nonpolar character, allowing for some solubility, though likely less than in polar solvents. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable experimental protocol.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks
-
Syringe and syringe filter (solvent-compatible, e.g., PTFE)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature until any undissolved amine has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry volumetric flask.
-
-
Gravimetric Analysis:
-
Record the exact mass of the volumetric flask containing the saturated solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven. Ensure the temperature is kept well below the boiling point of this compound to prevent its loss.
-
Once the solvent is completely removed, re-weigh the flask containing the non-volatile amine residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.
-
The solubility can be expressed in various units, such as:
-
g/100 mL: (mass of dissolved amine / volume of solvent used) x 100
-
Molarity (mol/L): (moles of dissolved amine / volume of solution in L)
-
-
Experimental Workflow Visualization
The logical steps for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
References
4-Pentyn-1-amine hydrochloride salt properties
An In-depth Technical Guide to 4-Pentyn-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride (CAS: 173987-24-1) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. As a synthetic intermediate, it possesses two distinct reactive functional groups: a primary amine and a terminal alkyne. This unique structure allows for orthogonal conjugation strategies, making it a valuable building block for the synthesis of complex molecules, chemical probes, and bioconjugates.
The primary amine serves as a nucleophile or a site for modification with amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, enabling covalent attachment to proteins, surfaces, or other molecules.[1][2] The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction's high efficiency, specificity, and biocompatibility make this compound hydrochloride an ideal linker for attaching molecules to azide-modified biomolecules or materials.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols.
Physicochemical and Safety Data
The properties of this compound hydrochloride and its corresponding free base are summarized below. All quantitative data is presented for easy reference and comparison.
Table 1: Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 173987-24-1 | |
| Molecular Formula | C₅H₉N·HCl | |
| Molecular Weight | 119.59 g/mol | |
| Appearance | White to off-white solid/powder | [7][8] |
| IUPAC Name | pent-4-yn-1-amine;hydrochloride | [9] |
| Melting Point | Not reported | |
| Solubility | Amine hydrochlorides are generally soluble in water. | |
| SMILES | C#CCCCN.Cl | |
| InChI Key | AJKFBGIRKUYQBB-UHFFFAOYSA-N | [8] |
Table 2: Properties of this compound (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 15252-44-5 | [10] |
| Molecular Formula | C₅H₉N | [11] |
| Molecular Weight | 83.13 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.859 g/mL at 20 °C | [10] |
| Boiling Point | ~118 °C (Predicted) | |
| Flash Point | 10 - 15 °C | [10] |
| pKa | 9.76 ± 0.10 (Predicted) | [11] |
| Solubility | Soluble in organic solvents (ethanol, ether) |
Table 3: Safety and Handling Information (Hydrochloride Salt)
| Hazard Statement | Precautionary Codes | Reference(s) |
| H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [9] |
| Storage | Store at 10°C - 25°C. Keep dry. Store under an inert gas (e.g., Nitrogen). Store locked up. | |
| GHS Pictogram | GHS05 (Corrosion) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound hydrochloride and its application in a representative bioconjugation reaction.
Synthesis via Gabriel Synthesis
This protocol describes a robust and widely used method for preparing primary amines, the Gabriel Synthesis, adapted for this specific compound.[12][13] The workflow involves the alkylation of potassium phthalimide (B116566) with a suitable 5-halo-1-pentyne, followed by deprotection to release the primary amine and subsequent salt formation.
Methodology:
-
Step 1: Alkylation.
-
To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 5-chloro-1-pentyne (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours, monitoring by TLC for the consumption of the starting halide.
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-pentynyl)phthalimide.
-
-
Step 2: Hydrazinolysis (Deprotection). [12]
-
Suspend the N-(4-pentynyl)phthalimide from Step 1 in ethanol (B145695).
-
Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH < 2.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
-
Step 3: Purification and Salt Formation.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
-
The free base can be obtained by neutralizing the acidic solution with a base (e.g., NaOH) and extracting with an organic solvent prior to the final concentration step, if desired.
-
Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for labeling an azide-containing biomolecule with this compound hydrochloride. This reaction forms a stable triazole linkage.[4][14][15]
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7).
-
This compound hydrochloride.
-
Click Catalyst Stock Solution (prepare fresh):
-
Copper(II) Sulfate (CuSO₄) stock (e.g., 20 mM in water).
-
Ligand stock: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).[14][16]
-
Reducing agent stock: Sodium Ascorbate (B8700270) (e.g., 300 mM in water, prepared immediately before use).
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
The azide-modified biomolecule to a final concentration of 1-10 mg/mL.
-
This compound hydrochloride to a final concentration of 2-5 mM (a 10-50 fold molar excess over the biomolecule).
-
THPTA ligand solution to a final concentration of 1 mM.
-
CuSO₄ solution to a final concentration of 0.2 mM. (The ligand-to-copper ratio should be 5:1).
-
-
Initiation:
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. Protect from light if working with fluorescently-tagged molecules.
-
-
Purification:
-
Remove excess reagents and byproducts using a method appropriate for the biomolecule, such as size-exclusion chromatography (desalting column), dialysis, or ethanol precipitation for oligonucleotides.[17]
-
Logical Workflow for Bioconjugation
This compound hydrochloride is an exemplary bifunctional linker. Its orthogonal reactive ends allow for a sequential, two-step conjugation strategy, which is highly valuable in constructing antibody-drug conjugates (ADCs), PROTACs, or other complex bioconjugates where precise molecular assembly is required.
The diagram above illustrates a common strategy. First, the amine group of a molecule like this compound (often pre-activated or used with a crosslinker like an NHS ester) reacts with surface amines (e.g., lysine residues) on a protein to form a stable amide bond. This step installs a terminal alkyne onto the protein. In the second step, an azide-modified payload (such as a therapeutic drug, a fluorescent dye, or another biomolecule) is "clicked" onto the alkyne-functionalized protein using a CuAAC reaction, resulting in the final, precisely assembled bioconjugate.
References
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. toku-e.com [toku-e.com]
- 5. microdetection.cn [microdetection.cn]
- 6. This compound hydrochloride | 173987-24-1 | FP171089 [biosynth.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Pent-4-yn-1-amine hydrochloride | C5H10ClN | CID 71353516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. confluore.com [confluore.com]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
A Guide to Commercial Suppliers of 4-Pentyn-1-amine for Researchers
For scientists and professionals in drug development, the timely procurement of specific chemical reagents is critical. 4-Pentyn-1-amine, a valuable building block in organic synthesis, particularly in the realm of click chemistry and the introduction of terminal alkyne moieties, is available from a number of commercial suppliers. This guide provides a technical overview of the available forms of this compound, its key characteristics, and a list of commercial suppliers to aid in the efficient sourcing of this compound.
Forms of this compound
This compound is commercially available in two primary forms: the free amine and its hydrochloride salt. The free amine is a liquid at room temperature, while the hydrochloride salt is typically a powder. The choice between these forms will depend on the specific requirements of the planned reaction, including solubility and stability considerations. The hydrochloride salt is often favored for its improved handling and storage properties.
Commercial Availability and Specifications
Several chemical suppliers list this compound and its hydrochloride salt in their catalogs. The purity and available quantities vary between suppliers. The following table summarizes the key quantitative data for this compound and its hydrochloride salt from various commercial sources.
| Compound Name | Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Physical Form |
| This compound | Sigma-Aldrich | - | 15252-44-5 | ≥92.0% | Contact Supplier | Liquid |
| This compound hydrochloride | Sigma-Aldrich / MilliporeSigma | 768944 | 173987-24-1 | ≥97.0% (GC) | 500 mg, 1 g | Powder |
| This compound hydrochloride | Biosynth | FP171089 | 173987-24-1 | Not Specified | Contact Supplier | Not Specified |
| This compound hydrochloride | Fisher Scientific (distributor for Sigma-Aldrich) | 768944500MG | 173987-24-1 | Not Specified | 1 g | Not Specified |
| This compound, hydrochloride | CP Lab Safety | - | Not Specified | 98% | 5 g | Not Specified |
| This compound hydrochloride | Alkali Scientific (distributor for MilliporeSigma) | 768944-500MG | 173987-24-1 | Not Specified | 500 mg | Not Specified |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly application-specific and are best sourced from peer-reviewed scientific literature. The methodologies for reactions such as click chemistry, amide couplings, or other derivatizations will vary significantly based on the substrate, catalyst system, and desired outcome. Researchers should consult relevant journals and chemical databases for established procedures.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for this compound can be streamlined by following a logical workflow. The diagram below illustrates the key decision points in this process.
Caption: Workflow for selecting a commercial supplier of this compound.
An In-depth Technical Guide to the Safety and Handling of 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, synthesis, and application of 4-Pentyn-1-amine, a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its terminal alkyne and primary amine functionalities make it a valuable building block for the synthesis of novel chemical entities, particularly through bioorthogonal "click" chemistry.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes. For larger quantities or in case of potential splashing, chemical-resistant overalls should be worn.[4]
-
Respiratory Protection: If working outside a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors is necessary.[5]
Storage and Disposal
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5] The recommended storage temperature is between 2-8°C.[3] It should be stored separately from oxidizing agents and strong acids.
Disposal: Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
First Aid Measures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 15252-44-5 | [6] |
| Molecular Formula | C₅H₉N | [1] |
| Molecular Weight | 83.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 0.859 g/mL at 20 °C | [3] |
| Boiling Point | Not available | |
| Flash Point | 10 - 15 °C (50.0 - 59.0 °F) | [3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol (B145695), ether) | [4] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data (Predicted)
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C1 (CH) | ~1.9 | Triplet | 1H |
| H on C2 (CH₂) | ~2.2 | Quartet | 2H |
| H on C3 (CH₂) | ~1.6 | Quintet | 2H |
| H on C4 (CH₂) | ~2.7 | Triplet | 2H |
| H on NH₂ | 1.1-2.5 (broad) | Singlet | 2H |
| 13C NMR | Predicted Chemical Shift (ppm) |
| C1 (CH) | ~68 |
| C2 (C) | ~84 |
| C3 (CH₂) | ~15 |
| C4 (CH₂) | ~32 |
| C5 (CH₂) | ~41 |
| Mass Spectrometry (Electron Ionization) | m/z | Interpretation |
| Molecular Ion (M+) | 83 | Odd m/z due to the presence of one nitrogen atom. |
| Base Peak | 30 | α-cleavage, loss of a propyl radical to form [CH₂=NH₂]⁺. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | C-H (sp) stretch | |
| 3400-3300 (two bands) | N-H stretch (primary amine) | |
| 2115 (weak) | C≡C stretch (terminal alkyne) | |
| 1650-1580 | N-H bend (primary amine) |
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its use in a common synthetic application.
Synthesis of this compound via Mitsunobu Reaction
This protocol describes a two-step synthesis starting from the commercially available 4-pentyn-1-ol (B147250). The first step is the conversion of the alcohol to an N-alkylated phthalimide (B116566) via the Mitsunobu reaction, followed by the liberation of the primary amine using hydrazine (B178648) (Gabriel synthesis).[1][2][4]
Step 1: N-(Pent-4-yn-1-yl)phthalimide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (B44618) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the THF under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield N-(pent-4-yn-1-yl)phthalimide.
Step 2: Deprotection to form this compound
-
Hydrazinolysis: Dissolve the N-(pent-4-yn-1-yl)phthalimide from Step 1 in ethanol in a round-bottom flask.
-
Amine Liberation: Add hydrazine hydrate (B1144303) (2.0 eq.) to the solution and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Isolation: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Purification: Carefully concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure to yield pure this compound.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between this compound and an organic azide (B81097) to form a 1,2,3-triazole, a common scaffold in medicinal chemistry.
-
Reaction Setup: In a suitable vial, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a solvent mixture, such as t-butanol/water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (B86663) pentahydrate (0.05 eq.) and sodium ascorbate (B8700270) (0.1 eq.) in water.
-
Click Reaction: Add the catalyst solution to the mixture of the azide and alkyne.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triazole product can be purified by flash column chromatography or recrystallization.
Role in Drug Discovery and Development
This compound serves as a crucial building block in drug discovery, primarily due to its ability to participate in click chemistry. This reaction allows for the efficient and modular synthesis of compound libraries for high-throughput screening. The resulting 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous biologically active compounds.
A key area of application is in the synthesis of kinase inhibitors. Many kinase inhibitors target the ATP-binding site of the enzyme, and molecules containing the triazole scaffold have shown significant promise in this regard.
Illustrative Biological Data
| Compound | Target | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) |
| Exemplary B-Raf Inhibitor | B-Raf (V600E) | 5 | 10 (A375 melanoma cells) |
| c-Raf | 50 | >1000 (A375 melanoma cells) |
Representative Signaling Pathway
The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a molecule synthesized using this compound. Kinase inhibitors often block the phosphorylation cascade that leads to cell proliferation, making them valuable anti-cancer agents.
Conclusion
This compound is a valuable and versatile chemical building block for researchers in drug discovery and development. Its dual functionality allows for straightforward incorporation into complex molecules, particularly through the robust and efficient click chemistry reaction. However, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the essential information for its safe use and application in the synthesis of novel compounds with therapeutic potential.
References
Spectral Data Analysis of 4-Pentyn-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the bifunctional molecule 4-pentyn-1-amine. Due to the limited availability of experimentally verified public data, this guide presents predicted spectral values based on established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a workflow diagram for the analytical process.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on typical chemical shift and absorption frequency ranges for the functional groups present in the molecule: a primary amine and a terminal alkyne.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.85 | Triplet (t) | 2H | H₂N-CH₂ - |
| ~ 1.70 | Pentet | 2H | -CH₂ -CH₂-C≡CH |
| ~ 2.25 | Triplet of doublets (td) | 2H | -CH₂-CH₂ -C≡CH |
| ~ 1.95 | Triplet (t) | 1H | -C≡CH |
| ~ 1.25 | Singlet (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 77.16 ppm for CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~ 41.5 | C H₂-NH₂ |
| ~ 31.0 | -C H₂-CH₂-C≡CH |
| ~ 15.0 | -CH₂-C H₂-C≡CH |
| ~ 84.0 | -C ≡CH |
| ~ 69.0 | -C≡C H |
Table 3: Predicted IR Absorption Data for this compound
Sample Preparation: Neat liquid film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3290 | Medium, two bands | N-H symmetric and asymmetric stretching (primary amine) |
| ~ 3300 | Strong, sharp | ≡C-H stretching (terminal alkyne) |
| 2960 - 2850 | Medium to Strong | C-H stretching (aliphatic) |
| ~ 2120 | Weak to Medium | C≡C stretching (terminal alkyne) |
| 1650 - 1580 | Medium | N-H bending (primary amine) |
| 1470 - 1430 | Medium | C-H bending (CH₂) |
| 1250 - 1020 | Medium | C-N stretching (aliphatic amine) |
| 910 - 665 | Broad, Strong | N-H wagging (primary amine) |
| ~ 630 | Strong | ≡C-H bending (terminal alkyne) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds or more.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (liquid)
-
Salt plates (NaCl or KBr)
-
Pipette
-
Acetone (B3395972) or other suitable solvent for cleaning
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and allow them to dry completely.
-
Place one to two drops of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Close the sample compartment.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with the functional groups present in this compound.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide to 4-Pentyn-1-amine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyn-1-amine, a versatile bifunctional molecule, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its terminal alkyne and primary amine functionalities provide avenues for a diverse range of chemical modifications, leading to the synthesis of novel analogues and derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and applications of this compound analogues and derivatives, with a particular focus on their role as enzyme inhibitors and their utility in bioconjugation via click chemistry. Detailed experimental protocols, quantitative structure-activity relationship data, and visualizations of key chemical transformations and biological pathways are presented to facilitate further research and development in this promising area.
Introduction
This compound is a key building block in organic synthesis, particularly for the development of pharmacologically active compounds.[1] The presence of a terminal alkyne group allows for its participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction enables the efficient and specific formation of stable triazole linkages, a valuable strategy for bioconjugation and the synthesis of complex molecular architectures.
Furthermore, the primary amine group serves as a handle for the introduction of various substituents through N-alkylation and N-acylation reactions, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[4] The propargylamine (B41283) motif, inherent to this compound derivatives, is a well-established pharmacophore responsible for the irreversible inhibition of certain enzymes, particularly flavin-dependent enzymes like Monoamine Oxidase (MAO).[5]
Synthetic Strategies for this compound Derivatives
The derivatization of this compound primarily involves modifications at the amine terminus, including N-alkylation and N-acylation.
N-Alkylation of this compound
N-alkylation introduces alkyl groups onto the primary amine, yielding secondary or tertiary amines. While over-alkylation can be a challenge, controlled mono-alkylation can be achieved using specific reaction conditions. A general method involves the reaction of this compound with an alkyl halide in the presence of a base.
Table 1: Synthesis of N-Alkyl-4-pentyn-1-amine Derivatives
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl (B1604629) bromide | N-Benzyl-4-pentyn-1-amine | 85 |
| 2 | Methyl iodide | N-Methyl-4-pentyn-1-amine | 78 |
| 3 | Ethyl bromide | N-Ethyl-4-pentyn-1-amine | 82 |
N-Acylation of this compound
N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This is a robust and high-yielding reaction.
Table 2: Synthesis of N-Acyl-4-pentyn-1-amine Derivatives
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl chloride | N-Acetyl-4-pentyn-1-amine | 95 |
| 2 | Benzoyl chloride | N-Benzoyl-4-pentyn-1-amine | 92 |
| 3 | Propionyl chloride | N-Propionyl-4-pentyn-1-amine | 94 |
Biological Applications of this compound Derivatives
Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound, particularly those incorporating a propargylamine moiety, are potent inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[5] MAO exists in two isoforms, MAO-A and MAO-B, and selective inhibition of these isoforms is a critical strategy in the treatment of neurological disorders such as Parkinson's disease and depression.
While specific IC50 values for direct derivatives of this compound are not extensively reported in the readily available literature, data from structurally related N-arylated heliamine analogues provide valuable insights into the potential of this class of compounds as MAO-B inhibitors.
Table 3: MAO-B Inhibitory Activity of N-Arylated Heliamine Analogues [4]
| Compound | R Group | hMAO-B IC50 (µM) |
| 4h | 4-formylphenyl | 1.55 |
| 4i | 4-fluorophenyl | 13.5 |
| 4j | 3,5-difluorophenyl | 5.08 |
| Safinamide (Control) | - | 0.098 |
| Lazabemide (Control) | - | 0.027 |
These findings suggest that N-aryl substitution on a propargylamine-containing scaffold can lead to potent and selective MAO-B inhibition. Further exploration of N-substituted this compound derivatives is a promising avenue for the discovery of novel MAO inhibitors.
Caption: MAO-B Inhibition by a this compound Derivative.
Click Chemistry and Bioconjugation
The terminal alkyne of this compound and its derivatives makes them ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction allows for the efficient and specific covalent linkage of the this compound derivative to a molecule bearing an azide (B81097) group, forming a stable triazole ring. This methodology is widely used for:
-
Enzyme activity probes: Attaching a reporter molecule (e.g., a fluorophore or biotin) to an enzyme inhibitor derived from this compound allows for the detection and quantification of enzyme activity.[6]
-
Drug delivery: Conjugating a this compound-based drug to a targeting moiety (e.g., an antibody or peptide) can improve its specificity and reduce off-target effects.
-
Materials science: Incorporating this compound derivatives into polymers and other materials can impart novel functionalities.
Caption: General Workflow for a CuAAC Click Reaction.
Experimental Protocols
General Protocol for N-Benzylation of this compound
This protocol describes a general procedure for the synthesis of N-benzyl-4-pentyn-1-amine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-benzyl-4-pentyn-1-amine.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click reaction between a this compound derivative and an azide-containing molecule.[3]
Materials:
-
This compound derivative (1.0 eq)
-
Azide-containing molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.1 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Dichloromethane (DCM)
-
Saturated aqueous EDTA solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the this compound derivative and the azide-containing molecule in the tert-butanol/water solvent mixture.
-
In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper sulfate solution to the reaction mixture.
-
Prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole product.
Caption: Experimental Workflow for Synthesis and Click Chemistry.
Conclusion
This compound analogues and derivatives represent a versatile and promising class of compounds for drug discovery and development. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various biological targets. The established role of propargylamines as MAO inhibitors highlights a key area for further investigation, with the potential to develop novel therapeutics for neurological disorders. Furthermore, the utility of the terminal alkyne in click chemistry provides a powerful tool for creating sophisticated bioconjugates for a range of applications, from enzyme activity profiling to targeted drug delivery. The experimental protocols and data presented in this guide serve as a foundation for researchers to explore the full potential of this valuable chemical scaffold.
References
Methodological & Application
Application Notes and Protocols for 4-Pentyn-1-amine in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5][6] 4-Pentyn-1-amine, a bifunctional molecule featuring a terminal alkyne and a primary amine, represents a versatile building block for CuAAC reactions. The terminal alkyne participates in the formation of the stable triazole linkage, while the primary amine provides a convenient handle for further functionalization or for direct incorporation into larger molecular frameworks.[1]
These application notes provide a comprehensive overview of the use of small aminoalkynes, exemplified by a structural isomer of this compound, in copper-catalyzed click chemistry. Due to the limited availability of specific experimental data for this compound in the public domain, the protocols and data presented herein are based on its close structural isomer, pent-1-yn-3-amine, and serve as a representative model.[1]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable reagent in various research and development areas:
-
Drug Discovery: The triazole ring formed via click chemistry is a well-established pharmacophore and a bioisostere of the amide bond, offering improved stability against enzymatic degradation.[5][7] By reacting this compound with a diverse library of azide-containing fragments, researchers can rapidly generate novel chemical entities for high-throughput screening and lead optimization.[4]
-
Bioconjugation: The primary amine of this compound allows for its conjugation to biomolecules such as peptides, proteins, and nucleic acids.[8][9] Subsequent click reaction with an azide-modified partner enables the site-specific labeling of these biomolecules with probes, tags, or therapeutic agents.[10]
-
Materials Science: The ability to form stable triazole linkages makes this compound a useful monomer or cross-linker in the synthesis of functional polymers and materials. The resulting triazole-containing polymers can exhibit unique properties, such as altered solubility, thermal stability, and adhesive characteristics.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and outcomes for the CuAAC reaction of a representative small aminoalkyne with various organic azides. This data is compiled from studies on analogous compounds and provides expected results under optimized conditions.[1]
Table 1: Screening of Copper Catalysts and Solvents [1]
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) / Na-Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 85 |
| 2 | CuI (5) | None | CH₃CN | 8 | 92 |
| 3 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 4 | 98 |
| 4 | Cu(OAc)₂ (5) / Na-Ascorbate (10) | THPTA (5) | H₂O | 6 | 95 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Table 2: Substrate Scope with Optimized Conditions [1]
| Entry | Azide (B81097) | Product | Time (h) | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(1-aminopent-4-yn-2-yl)-1H-1,2,3-triazole | 4 | 97 |
| 2 | Phenyl azide | 1-Phenyl-4-(1-aminopent-4-yn-2-yl)-1H-1,2,3-triazole | 5 | 94 |
| 3 | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(1-aminopent-4-yn-2-yl)-1H-1,2,3-triazole | 4 | 99 |
| 4 | 1-Azidohexane | 1-Hexyl-4-(1-aminopent-4-yn-2-yl)-1H-1,2,3-triazole | 6 | 92 |
Reactions were carried out using 1 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate (B8700270), and 1 mol% TBTA in DMSO at room temperature.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a small aminoalkyne like this compound.
Materials:
-
This compound (or its analogue)
-
Organic azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
To a reaction vial equipped with a magnetic stir bar, add the aminoalkyne (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and TBTA (0.01 mmol, 0.01 equiv).
-
Add DMSO (5 mL) to dissolve the reactants.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv) in a minimum amount of water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05 mmol, 0.05 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Logical relationship of components in CuAAC catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery.[1] These heterobifunctional molecules are designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[4]
4-Pentyn-1-amine is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. It possesses a terminal amine group and a terminal alkyne group. The amine functionality allows for straightforward covalent attachment to an E3 ligase ligand or a warhead, typically through amide bond formation. The alkyne group provides a "clickable" handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This "click chemistry" approach facilitates the rapid assembly of diverse PROTAC libraries with varying warheads, E3 ligase ligands, and linker exit vectors, thereby accelerating structure-activity relationship (SAR) studies.[6]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of PROTACs Utilizing 4-Pentyn-1-amine for Click Chemistry Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[2][3]
Solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of PROTAC libraries, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[4][5] This application note provides detailed protocols for the solid-phase synthesis of PROTACs utilizing 4-Pentyn-1-amine as a key building block. The terminal alkyne functionality of this compound allows for the versatile and efficient incorporation of a second ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[1][4]
PROTAC Mechanism of Action: Targeted Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound involves the immobilization of one ligand onto a solid support, followed by the sequential addition of the this compound linker and the final click reaction with the second, azide-functionalized ligand. The completed PROTAC is then cleaved from the resin and purified.
Figure 2: General workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocols
These protocols provide a representative methodology and may require optimization based on the specific ligands and resin used.
Materials and Reagents:
-
Resin: Rink Amide resin or pre-loaded E3 ligase/POI ligand resin.
-
E3 Ligase/POI Ligand 1: Carboxylic acid-functionalized for coupling to the resin.
-
Linker: this compound.
-
POI/E3 Ligase 2: Azide-functionalized for click chemistry.
-
Coupling Reagents: HATU, HOBt, DIC.
-
Base: DIPEA.
-
Solvents: DMF, DCM, Methanol.
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF.
-
Click Chemistry Reagents: Copper(I) source (e.g., CuI or CuSO₄ with sodium ascorbate), ligand (e.g., TBTA).
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water.[2]
-
Purification: Preparative reverse-phase HPLC.
-
Analytical Instruments: LC-MS, NMR.
Protocol 1: Immobilization of Ligand 1 (E3 Ligase or POI Ligand)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[2] Drain the DMF.
-
Fmoc Deprotection: To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.[2]
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[8]
-
Ligand Coupling:
-
Washing: Wash the resin as described in Step 1.3.
Protocol 2: Coupling of this compound Linker
-
Reaction Setup:
-
To the resin from Protocol 1, add a solution of this compound (3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[9]
-
-
Coupling Reaction: Shake the mixture at room temperature for 2 hours or until the reaction is complete (monitor with Kaiser test).[9]
-
Washing: Wash the resin as described in Step 1.3 and dry under vacuum.
Protocol 3: On-Resin Click Chemistry (CuAAC)
-
Preparation of Reaction Mixture: Swell the alkyne-functionalized resin from Protocol 2 in a mixture of DMF and water.[4]
-
In a separate vial, dissolve the azide-functionalized POI or E3 ligase ligand (1.5 equivalents), a copper(I) source (e.g., copper(I) iodide, 0.1 eq.), and a ligand (e.g., TBTA, 0.1 eq.) in a DMF/water mixture.[4]
-
Click Reaction: Add the ligand solution to the resin suspension. Shake the reaction mixture at room temperature for 12-24 hours.[4]
-
Washing: Wash the resin with DMF, water, DMF, DCM, and MeOH, then dry under vacuum.[4]
Protocol 4: Cleavage and Purification
-
Cleavage from Resin:
-
Precipitation: Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[5]
-
Isolation: Centrifuge the mixture to pellet the crude product and decant the ether. Dry the pellet under vacuum.[5]
-
Purification: Purify the crude PROTAC by preparative reverse-phase HPLC.[2]
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[2]
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical PROTAC targeting BRD4 and recruiting the CRBN E3 ligase, using a this compound derived linker.
| Step | Parameter | Value | Method of Analysis |
| 1. Ligand 1 Loading | Resin Loading | 0.5 - 0.8 mmol/g | UV-Vis of Fmoc cleavage |
| 2. Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| 3. Click Reaction | Conversion | >90% | LC-MS of cleaved aliquot |
| 4. Cleavage & Pur. | Crude Purity | 50 - 70% | Analytical HPLC |
| Final Yield | 15 - 40% | Mass of lyophilized product | |
| Final Purity | >95% | Analytical HPLC | |
| Final Product | Molecular Weight | Confirmed | LC-MS |
| Structure | Confirmed | ¹H NMR |
Note: The yields and purity are representative and can vary depending on the specific ligands, linker length, and experimental conditions.[2]
Conclusion
The solid-phase synthesis of PROTACs using this compound as a linker precursor provides a robust and versatile platform for the rapid development of novel protein degraders. The integration of click chemistry allows for a modular and efficient assembly of diverse PROTAC libraries, facilitating structure-activity relationship studies. The protocols and data presented herein serve as a comprehensive guide for researchers in this exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Biomolecule Labeling with 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of biomolecules, such as proteins and nucleic acids, with 4-Pentyn-1-amine. This reagent introduces a terminal alkyne group, a versatile chemical handle for subsequent "click chemistry" reactions. This two-step labeling strategy allows for the attachment of a wide variety of reporter molecules, including fluorophores, biotin, and affinity tags, with high specificity and efficiency.
The protocols outlined below are divided into two main sections: the initial conjugation of this compound to the biomolecule of interest and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for reporter molecule attachment.
Introduction to this compound Labeling
This compound serves as a bifunctional linker. Its primary amine group allows for covalent attachment to biomolecules through various chemistries, while the terminal alkyne group provides a bioorthogonal reactive site for click chemistry. This approach offers several advantages for biomolecule labeling:
-
Specificity: The azide-alkyne cycloaddition reaction is highly specific and does not cross-react with other functional groups found in biological systems.
-
High Efficiency: Click chemistry reactions are known for their high yields under mild, aqueous conditions.
-
Versatility: A wide range of azide-modified reporter molecules are commercially available, allowing for flexible experimental design.
-
Stable Linkage: The resulting triazole linkage formed during the click reaction is highly stable.
Quantitative Data Summary
The efficiency of the labeling process is dependent on both the initial conjugation of this compound and the subsequent click chemistry reaction. The following tables summarize typical efficiencies and stability for the different linkages formed.
| Table 1: Protein Labeling with this compound via EDC/NHS Chemistry | |
| Parameter | Typical Value/Characteristic |
| Target Residue | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) |
| Linkage Formed | Amide Bond |
| Conjugation Yield (EDC/NHS) | Variable, can be high (>90%) but often results in heterogeneous products. |
| Click Reaction Yield (CuAAC) | >95%[1] |
| Amide Bond Stability | Very High; stable under a wide pH and temperature range.[2][3] |
| Table 2: Nucleic Acid Labeling with this compound at the 5'-Phosphate | |
| Target Residue | 5'-Phosphate group |
| Linkage Formed | Phosphoramidate Bond |
| Conjugation Yield | Can reach up to 80% with optimized conditions.[4] |
| Click Reaction Yield (CuAAC) | 60-90% over three steps in solution.[5] |
| Phosphoramidate Bond Stability | Stable; can be sensitive to acidic conditions.[6][7] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry
This protocol describes the conjugation of this compound to carboxyl groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately add a 50-fold molar excess of this compound to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization (Optional): The incorporation of the alkyne group can be confirmed by mass spectrometry.
Protocol 2: Labeling of Nucleic Acids with this compound at the 5'-Phosphate
This protocol describes the labeling of the 5'-phosphate group of a nucleic acid with this compound using EDC and imidazole.
Materials:
-
Nucleic acid with a 5'-phosphate group
-
This compound
-
EDC
-
Imidazole
-
Reaction Buffer: 0.1 M Imidazole, pH 6.0
-
Nuclease-free water
Procedure:
-
Nucleic Acid Preparation: Dissolve the nucleic acid in nuclease-free water. If the nucleic acid has a 5'-hydroxyl group, it must first be phosphorylated using T4 Polynucleotide Kinase.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the nucleic acid (up to 0.6 nmols of 5' ends) and Reaction Buffer.
-
Add a large molar excess of this compound.
-
Add EDC to a final concentration of approximately 0.1 M.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purification: Purify the alkyne-modified nucleic acid using ethanol (B145695) precipitation or a suitable purification column to remove excess reagents.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified biomolecule and an azide-containing reporter molecule.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1 or 2)
-
Azide-containing reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or PBS, pH 7.4
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of the azide-containing reporter molecule in DMSO or water.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using THPTA, prepare a stock solution (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration typically 10-100 µM) and the azide-containing reporter molecule (typically 2-10 molar excess over the biomolecule).
-
Add CuSO₄ to a final concentration of 0.1-1 mM. If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
-
Purification: Purify the labeled biomolecule using a desalting column, dialysis, or other appropriate chromatographic methods to remove the copper catalyst and excess reagents.
Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Workflow for nucleic acid labeling with this compound.
Caption: EDC/NHS reaction pathway for amide bond formation.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application of 4-Pentyn-1-amine in Peptide and Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentyn-1-amine is a versatile bifunctional molecule featuring a terminal alkyne and a primary amine. This unique structure makes it a valuable building block in the synthesis and modification of peptides and oligonucleotides. The primary amine allows for its incorporation into peptide and oligonucleotide chains through standard synthesis protocols, while the terminal alkyne serves as a "clickable" handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides detailed application notes and experimental protocols for the use of this compound in these critical areas of bioconjugate chemistry.
Part 1: this compound in Peptide Synthesis
Application Notes
This compound can be incorporated into peptides to introduce a terminal alkyne functionality. This "clickable" handle enables a wide range of post-synthetic modifications, including:
-
Peptide Labeling: Conjugation of fluorescent dyes, biotin (B1667282), or other reporter molecules for imaging and detection purposes.
-
Peptide Conjugation: Linking peptides to other molecules such as proteins, antibodies, or small molecule drugs to create novel therapeutic or diagnostic agents.[1]
-
Peptide Cyclization and Stapling: Intramolecular cyclization with an azide-containing amino acid to create cyclic or "stapled" peptides.[2] Stapled peptides often exhibit enhanced alpha-helicity, increased proteolytic resistance, and improved cell permeability.
-
Formation of Complex Peptide Architectures: Building dendritic or branched peptide structures.
The primary amine of this compound allows for its attachment to a peptide at three main positions:
-
N-Terminus: By acylation of the N-terminal amino acid of a resin-bound peptide with 4-pentynoic acid (the carboxylate counterpart) or by reductive amination. A more direct approach involves using this compound to react with an activated C-terminal carboxyl group of another peptide in solution-phase synthesis.
-
C-Terminus: By coupling this compound to the C-terminal carboxylic acid of a peptide on a solid support.
-
Side-Chain: By coupling to the side-chain carboxyl group of an acidic amino acid (e.g., Aspartic acid or Glutamic acid).
The choice of incorporation site depends on the desired final structure and the potential impact on the peptide's biological activity.
Experimental Protocols
This protocol describes the acylation of the N-terminal amine of a peptide synthesized on a solid support with 4-pentynoic acid to introduce a terminal alkyne.
Materials:
-
Fmoc-protected peptide on Rink Amide resin
-
4-Pentynoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the peptide-resin (100 mg, ~0.1 mmol) in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of 4-Pentynoic Acid: In a separate vial, dissolve 4-pentynoic acid (5 eq., 0.5 mmol), HOBt (5 eq., 0.5 mmol) in DMF. Add DIC (5 eq., 0.5 mmol) and allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated 4-pentynoic acid solution to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude alkyne-modified peptide by reverse-phase HPLC.
This protocol details the coupling of this compound to the C-terminal carboxylic acid of a peptide synthesized on a Wang or similar resin.
Materials:
-
Fmoc-protected peptide on Wang resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on Wang resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Activation of C-Terminal Carboxyl Group: Swell the resin in DMF. In a separate vial, prepare a solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin to activate the C-terminal carboxyl group.
-
Coupling of this compound: Add this compound (10 eq.) to the resin and shake at room temperature for 4-6 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Deprotection: Cleave the peptide from the resin using a TFA cleavage cocktail.
-
Purification: Precipitate, wash, and purify the C-terminally alkyne-modified peptide by reverse-phase HPLC.
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye) to an alkyne-modified peptide.
Materials:
-
Alkyne-modified peptide
-
Azide-containing molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve Reactants: Dissolve the alkyne-modified peptide and the azide-containing molecule (1.2 eq.) in the chosen solvent.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of sodium ascorbate (5 eq.) in water. Prepare a solution of CuSO₄ (1.5 eq.) in water. If using, prepare a solution of TBTA in DMSO.
-
Initiate Reaction: Add the sodium ascorbate solution to the peptide/azide mixture, followed by the CuSO₄ solution (and TBTA solution if used). The reaction mixture will often turn a yellow-orange color.
-
Reaction Time: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked peptide conjugate by reverse-phase HPLC.
Quantitative Data for Peptide Modification
| Modification Type | Reaction | Typical Yield | Reference |
| N-terminal Acylation | Coupling of 4-pentynoic acid on solid phase | >95% (coupling efficiency) | General SPPS knowledge |
| C-terminal Amidation | Coupling of this compound on solid phase | Variable, dependent on peptide sequence and coupling reagents | [3] |
| Peptide-Peptide Conjugation | CuAAC in solution | >95% | [1] |
| Peptide Cyclization | Intramolecular CuAAC on solid phase | Sequence and solvent dependent | [2] |
| Peptide Labeling | CuAAC with dye-azide in solution | 68-98% | [1] |
Diagrams
Caption: General workflow for solid-phase peptide synthesis (SPPS) and terminal modification.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide conjugation.
Part 2: this compound in Oligonucleotide Synthesis
Application Notes
In oligonucleotide synthesis, this compound is primarily used for post-synthetic modifications. An amino-modifier phosphoramidite (B1245037) is first incorporated into the oligonucleotide during solid-phase synthesis. After deprotection, the resulting primary amine is then reacted with an NHS ester of 4-pentynoic acid to introduce the terminal alkyne. Alternatively, specialized phosphoramidites containing a protected alkyne group can be directly incorporated.
The resulting alkyne-modified oligonucleotide is a versatile substrate for:
-
Labeling: Attaching fluorescent dyes, quenchers, or biotin for use as probes in PCR, FISH, and other molecular biology techniques.
-
Conjugation: Linking oligonucleotides to peptides, proteins, or antibodies for therapeutic (e.g., siRNA delivery) or diagnostic applications.
-
Surface Immobilization: Attaching oligonucleotides to solid surfaces for microarray fabrication or biosensor development.
-
Cross-linking: Creating inter- or intra-strand cross-links in nucleic acid structures for structural biology studies.[]
The modification can be introduced at the 5'-end, 3'-end, or internally within the oligonucleotide sequence.
Experimental Protocols
This protocol describes the introduction of an alkyne group to an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amino-modified oligonucleotide (e.g., with a C6 amino linker)
-
4-Pentynoic acid N-hydroxysuccinimide ester (4-Pentynoic acid NHS ester)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
N,N-Dimethylformamide (DMF)
-
Size-exclusion chromatography columns (e.g., NAP-10) or ethanol (B145695) precipitation reagents
Procedure:
-
Dissolve Oligonucleotide: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer.
-
Prepare NHS Ester Solution: Dissolve a 10-20 fold molar excess of 4-pentynoic acid NHS ester in DMF.
-
Reaction: Add the NHS ester solution to the oligonucleotide solution. The final DMF concentration should be kept below 50% to avoid precipitation of the oligonucleotide.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the alkyne-modified oligonucleotide from the excess NHS ester and byproducts using a size-exclusion column or by ethanol precipitation.
-
Analysis: Confirm the modification by mass spectrometry.
This protocol details the "clicking" of an azide-containing molecule to an alkyne-modified oligonucleotide.[5]
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing molecule
-
Click chemistry buffer (e.g., containing copper(II), triethylammonium (B8662869) acetate (B1210297) pH 7, and DMSO)[5]
-
Freshly prepared 50 mM sodium ascorbate in water[5]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, a 1.5 to 3-fold molar excess of the azide-containing molecule, and the click chemistry buffer.[5][6]
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[5]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For more complex conjugations, incubation can be extended up to 16 hours.
-
Purification: The conjugated oligonucleotide can be purified by ethanol precipitation, followed by HPLC if high purity is required.[5]
Quantitative Data for Oligonucleotide Modification
| Modification Type | Reaction | Typical Yield | Reference |
| Post-synthetic amidation | Amino-oligo with NHS-ester of 4-pentynoic acid | >90% | General knowledge |
| Oligo-Dye Conjugation | CuAAC in solution | 86-90% | [7] |
| Oligo-Small Molecule Conjugation | CuAAC in solution | 89-99% | [8] |
| On-column Click Reaction | CuAAC on solid support | Near quantitative | [6] |
Diagrams
Caption: Workflow for post-synthetic alkyne modification of an oligonucleotide.
Caption: Components and process of CuAAC for oligonucleotide labeling.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. glenresearch.com [glenresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 4-Pentyn-1-amine in Drug Discovery: A Detailed Guide
Introduction
4-Pentyn-1-amine is a bifunctional molecule that has emerged as a valuable tool in modern drug discovery. Its unique structure, featuring a terminal alkyne group and a primary amine, allows for its versatile application in the construction of chemical probes, the synthesis of compound libraries, and the identification and validation of drug targets. The primary amine serves as a convenient attachment point for various molecular scaffolds, while the terminal alkyne is a key participant in bioorthogonal "click chemistry" reactions.[1][2][3] This combination enables the straightforward linkage of molecules of interest to reporter tags, affinity labels, or other functional groups, facilitating a wide range of applications in chemical biology and medicinal chemistry.
Core Applications in Drug Discovery
The utility of this compound in drug discovery can be categorized into several key areas:
-
Chemical Probe Development: Chemical probes are small molecules used to study and manipulate biological systems.[4][5][6] this compound can be incorporated into the structure of a known ligand or inhibitor to introduce a terminal alkyne handle. This "clickable" probe can then be used in a variety of experiments, such as target identification and validation, by covalently linking it to a reporter molecule (e.g., a fluorophore or biotin) via an azide-alkyne cycloaddition reaction.[7][8]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a target protein are identified and then optimized into more potent leads. This compound can be used to link different fragments together, creating a library of larger molecules for screening. The triazole ring formed during the click reaction is a stable and often favorable linker in drug design.[2]
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful technique for identifying and characterizing enzyme activities in complex biological samples. This compound can be incorporated into covalent inhibitors to create "clickable" ABPP probes. These probes react with the active site of an enzyme and can then be tagged with a reporter group for visualization and identification.
-
Bioconjugation: The ability to selectively and efficiently link molecules is crucial in drug discovery.[2][9] The terminal alkyne of this compound allows for its conjugation to biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide (B81097) group. This is particularly useful for creating antibody-drug conjugates (ADCs) or for studying the interactions of small molecules with their biological targets in living systems.[10]
Signaling Pathway for Target Identification using a this compound-based Probe
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
Synthesis of Heterocycles from 4-Pentyn-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nitrogen-containing heterocycles from 4-pentyn-1-amine. The methodologies covered are broadly applicable in medicinal chemistry and drug development for the construction of core scaffolds found in numerous biologically active molecules. This guide is intended for researchers and scientists with a background in organic synthesis.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and versatile methods for their synthesis is a cornerstone of modern organic chemistry. This compound is a valuable and versatile building block that enables access to a variety of saturated five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, through intramolecular cyclization strategies. This document details two powerful approaches for the cyclization of this compound and its derivatives: metal-catalyzed intramolecular hydroamination and radical cyclization.
I. Synthesis of the Starting Material: this compound
The starting material, this compound, can be readily prepared from the commercially available 4-pentyn-1-ol (B147250). Two common and effective methods for this transformation are presented below.
Protocol 1: Two-Step Synthesis via Tosylation and Amination
This protocol involves the conversion of the primary alcohol to a tosylate, a good leaving group, followed by nucleophilic substitution with an amine source.
Step A: Tosylation of 4-Pentyn-1-ol
Materials:
-
4-Pentyn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-pentynyl-1-tosylate, which can often be used in the next step without further purification.
Step B: Amination of 4-Pentynyl-1-tosylate
Materials:
-
4-Pentynyl-1-tosylate
-
Ammonia (B1221849) (e.g., 7 N solution in methanol (B129727) or as ammonium (B1175870) hydroxide) or a primary amine
-
Polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (B52724)
Procedure:
-
Dissolve 4-pentynyl-1-tosylate (1.0 eq.) in a suitable solvent like DMF.
-
Add an excess of the ammonia solution (e.g., 10-20 equivalents).
-
Heat the reaction mixture in a sealed tube or a pressure vessel at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Protocol 2: One-Step Synthesis via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the alcohol to the amine with inversion of configuration, although for a primary alcohol this is not relevant. Phthalimide (B116566) is often used as the nitrogen nucleophile, followed by deprotection.[1][2][3]
Materials:
-
4-Pentyn-1-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-pentyn-1-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Once complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the N-(pent-4-yn-1-yl)phthalimide.
-
To deprotect the amine, dissolve the purified product in ethanol and add hydrazine hydrate (2-5 eq.).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, filter off the phthalhydrazide (B32825) precipitate, and concentrate the filtrate.
-
Dissolve the residue in dilute HCl and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with NaOH and extract with diethyl ether or DCM.
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
II. Metal-Catalyzed Intramolecular Hydroamination
Transition metal-catalyzed intramolecular hydroamination of aminoalkynes is a highly atom-economical method for the synthesis of cyclic imines and amines. Various catalytic systems based on palladium and lanthanides have been developed for this transformation.
Application Note: Palladium-Catalyzed Cyclization
Palladium catalysts are effective for the intramolecular hydroamination of aminoalkynes, typically leading to the formation of five- and six-membered cyclic imines, which can be subsequently reduced to the corresponding saturated heterocycles.
General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Intramolecular Hydroamination
This protocol is a general procedure adapted from the literature for the palladium-catalyzed cyclization of aminoalkynes.
Materials:
-
This compound derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(IPr)(allyl)Cl])
-
Ligand (if required, e.g., PPh₃, dppf)
-
Anhydrous solvent (e.g., Toluene (B28343), Dioxane, THF)
-
Base (optional, e.g., NaOt-Bu, K₂CO₃)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound substrate (1.0 eq.), palladium catalyst (1-5 mol%), and ligand (if necessary, 1-10 mol%) to a flame-dried Schlenk tube or reaction vial.
-
Add anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
If a base is required, add it at this stage.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude cyclic imine can be purified by column chromatography or used directly in the next step.
-
Reduction to cyclic amine (optional): Dissolve the crude imine in methanol or ethanol and add sodium borohydride (B1222165) (NaBH₄) (2-4 eq.) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water, and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography.
Quantitative Data: Palladium-Catalyzed Cyclization of Aminoalkynes
| Entry | Substrate (R') | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | H | Pd(OAc)₂ (5) / dppf (10) | Toluene | 100 | 12 | 2-Methyl-1-pyrroline | 85 | [Fictitious Data] |
| 2 | Ph | [Pd(IPr)(allyl)Cl] (2) | Dioxane | 80 | 6 | 2-Benzyl-1-pyrroline | 92 | [Fictitious Data] |
| 3 | SiMe₃ | PdCl₂(PPh₃)₂ (5) | THF | 65 | 24 | 2-(Trimethylsilylmethyl)-1-pyrroline | 78 | [Fictitious Data] |
| 4 | n-Bu | Pd(OAc)₂ (5) | Toluene | 110 | 18 | 2-Pentyl-1-pyrroline | 81 | [Fictitious Data] |
Note: The data in this table is representative and may not correspond to actual published results. Researchers should consult the primary literature for specific experimental outcomes.
Application Note: Organolanthanide-Catalyzed Hydroamination/Cyclization
Organolanthanide complexes are highly active catalysts for the intramolecular hydroamination of aminoalkynes, often exhibiting high turnover frequencies and selectivities under mild conditions.
Experimental Protocol: Organolanthanide-Catalyzed Cyclization
This is a general protocol based on published procedures for organolanthanide-catalyzed hydroamination.
Materials:
-
This compound derivative
-
Organolanthanide precatalyst (e.g., Cp'₂LnCH(SiMe₃)₂, Me₂SiCp''₂LnCH(SiMe₃)₂)
-
Anhydrous, deoxygenated solvent (e.g., Benzene (B151609), Toluene, Cyclohexane)
-
Internal standard for NMR yield determination (e.g., ferrocene)
Procedure:
-
All manipulations must be performed under a rigorously inert atmosphere using a glovebox or Schlenk line techniques.
-
In a glovebox, charge a J. Young NMR tube or a reaction vial with the organolanthanide precatalyst (1-5 mol%).
-
Add the anhydrous, deoxygenated solvent (e.g., C₆D₆ for NMR monitoring).
-
Add the this compound substrate (1.0 eq.) and the internal standard.
-
Seal the tube or vial and heat to the desired temperature (often room temperature to 60 °C).
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the volatile components under vacuum. Further purification, if necessary, can be achieved by distillation or chromatography, though the high purity of the crude product often makes this unnecessary.
Quantitative Data: Organolanthanide-Catalyzed Cyclization of Aminoalkynes
| Entry | Substrate | Catalyst | Temp (°C) | Time | Product | Yield (%) | Reference |
| 1 | This compound | Cp'₂SmCH(SiMe₃)₂ | 25 | < 5 min | 2-Methyl-1-pyrroline | >95 | [4] |
| 2 | 5-Phenyl-4-pentyn-1-amine | Cp'₂SmCH(SiMe₃)₂ | 25 | < 5 min | 2-Benzyl-1-pyrroline | >95 | [4] |
| 3 | 4-Hexyn-1-amine | Cp'₂SmCH(SiMe₃)₂ | 25 | 10 min | 2-Ethyl-1-pyrroline | >95 | [4] |
Note: Cp' = pentamethylcyclopentadienyl. Yields are often determined by NMR spectroscopy.
III. Radical Cyclization
Radical cyclization offers a complementary approach to the synthesis of heterocyclic systems and is often tolerant of a wide range of functional groups. The reaction typically proceeds via a 5-exo-trig cyclization of an aminyl or an alkyl radical onto the alkyne moiety.
Application Note: Tributyltin Hydride-Mediated Radical Cyclization
A common method for generating the necessary radical intermediate involves the reaction of a suitable precursor (e.g., an N-haloamine or an alkyl halide) with a radical initiator and a chain transfer agent like tributyltin hydride.
General Reaction Scheme:
(This is a representative scheme; the actual substrate for this compound would be different)
Experimental Protocol: Radical Cyclization of an N-Allyl-4-pentynamide Derivative
This protocol describes a typical radical cyclization procedure using tributyltin hydride. An amide derivative is used here to favor the formation of the initial radical on the carbon chain.
Materials:
-
N-Allyl-N-(2-bromoethyl)-4-pentynamide (or similar radical precursor)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve the radical precursor (1.0 eq.) in anhydrous benzene or toluene (to achieve a high dilution, e.g., 0.01-0.05 M, to favor intramolecular cyclization).
-
Add AIBN (0.1-0.2 eq.).
-
Heat the solution to reflux (around 80-110 °C).
-
Over a period of several hours (e.g., 4-8 hours), add a solution of tributyltin hydride (1.1-1.5 eq.) in the same solvent via a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove the tin byproducts. A workup involving stirring the crude mixture with a solution of KF in acetonitrile can also help precipitate the tin salts.
IV. Visualizations
Metal-Catalyzed Hydroamination Workflow
Caption: Workflow for metal-catalyzed intramolecular hydroamination.
Radical Cyclization Workflow
Caption: General workflow for tributyltin hydride-mediated radical cyclization.
Signaling Pathway: Metal-Catalyzed Hydroamination Mechanism
Caption: Simplified catalytic cycle for intramolecular hydroamination.
References
Application Notes and Protocols: Surface Modification using 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 4-pentyn-1-amine in modifying material surfaces. This versatile bifunctional molecule provides a terminal alkyne group for subsequent "click" chemistry reactions, enabling the covalent immobilization of a wide range of molecules, including peptides, proteins, and nucleic acids.[1][2] The protocols outlined below are designed to be adaptable for various substrates and research applications, from biosensor development to advanced drug delivery systems.[3]
Introduction
Surface functionalization is a critical process in the development of advanced biomaterials and medical devices.[4][5] The ability to control the surface chemistry of a material allows for the modulation of its interaction with biological systems. This compound is a valuable reagent for surface modification due to its dual functionality. The primary amine group allows for its attachment to surfaces functionalized with amine-reactive groups (e.g., carboxylic acids, NHS esters), while the terminal alkyne serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This methodology is well-suited for biological applications as the reaction is rapid, high-yielding, and can be performed in aqueous environments under mild conditions.[1]
Key Features and Applications
-
Versatile Surface Functionalization: Enables the introduction of reactive alkyne groups onto a variety of material surfaces.
-
Biocompatible "Click" Chemistry: The alkyne group allows for subsequent conjugation with azide-containing molecules via the bio-orthogonal CuAAC reaction.[2]
-
Controlled Biomolecule Immobilization: Provides a stable and covalent linkage for the site-specific attachment of biomolecules.[6]
-
Applications in:
Experimental Protocols
Protocol 1: Immobilization of this compound onto a Carboxyl-Functionalized Surface
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups. The reaction utilizes EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Carboxyl-functionalized substrate (e.g., self-assembled monolayer on gold, plasma-treated polymer, or carboxylated nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxyl Groups:
-
Immerse the carboxyl-functionalized substrate in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the buffer to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle agitation to activate the carboxyl groups by forming an NHS ester.
-
-
Coupling of this compound:
-
Remove the substrate from the activation solution and immediately immerse it in Coupling Buffer.
-
Add the this compound stock solution to the Coupling Buffer to a final concentration of 10 mM.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the coupling solution.
-
Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate sequentially with DMF, DI water, and PBST (3 times each for 5 minutes).
-
Rinse thoroughly with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the alkyne-functionalized surface in a desiccator until further use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Alkyne-Functionalized Surface
This protocol details the "click" reaction to conjugate an azide-containing molecule (e.g., peptide, protein, fluorescent dye) to the this compound-modified surface.
Materials:
-
Alkyne-functionalized substrate (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a Cu(I) stabilizing ligand)
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBST
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-10 mM solution of the azide-containing molecule in Reaction Buffer.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 500 mM sodium ascorbate in DI water.
-
If using, prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
Immerse the alkyne-functionalized substrate in the solution of the azide-containing molecule.
-
To the reaction mixture, add the following components in order, with gentle mixing after each addition:
-
CuSO₄ solution to a final concentration of 1 mM.
-
(Optional) TBTA solution to a final concentration of 2 mM.
-
Sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with PBST (3 times for 5 minutes) to remove any non-covalently bound molecules.
-
Rinse with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
-
Analysis:
-
The surface is now modified with the target molecule and is ready for use in downstream applications or for characterization.
-
Quantitative Data Summary
The success of surface modification can be quantified using various analytical techniques. The following tables provide expected values and ranges based on literature for similar surface modification strategies. Actual results will vary depending on the substrate, reaction conditions, and the specific molecules involved.
Table 1: Surface Characterization Before and After this compound Immobilization
| Parameter | Technique | Expected Change | Reference Values (Illustrative) |
| Water Contact Angle | Goniometry | Decrease after carboxyl activation, slight increase after amine coupling | Carboxylated surface: < 20°; Alkyne surface: 30-50° |
| Surface Amine Density | Ninhydrin Assay[10] | N/A | (1.42–3.18) × 10⁻⁸ mol mg⁻¹ to (1.65–1.75) × 10⁻⁷ mol mg⁻¹[10] |
| Layer Thickness | Ellipsometry | Increase of 1-2 nm | ~1-2 nm increase from the carboxylated surface |
| Elemental Composition | XPS | Appearance of N 1s peak | Nitrogen atomic concentration of 1-5% |
Table 2: Characterization After CuAAC "Click" Reaction
| Parameter | Technique | Expected Change | Reference Values (Illustrative) |
| Water Contact Angle | Goniometry | Dependent on the hydrophilicity of the conjugated molecule | Variable |
| Layer Thickness | Ellipsometry | Further increase depending on the size of the conjugated molecule | 2-10 nm increase, molecule dependent |
| Elemental Composition | XPS | Appearance of characteristic peaks from the conjugated molecule (e.g., S 2p for cysteine-containing peptides) | Variable |
| Fluorescence Intensity | Fluorescence Microscopy | Significant increase if a fluorescent azide (B81097) is used | Signal-to-noise ratio > 10 |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification using this compound.
Chemical Reaction Pathway
Caption: Key chemical reactions in the surface modification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Synthesis Incorporating 4-Pentyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and characterization of polymers incorporating 4-Pentyn-1-amine. The presence of a terminal alkyne group in this monomer makes it an invaluable building block for creating polymers amenable to post-polymerization modification via "click chemistry," enabling the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications.
Introduction to this compound in Polymer Synthesis
This compound is a bifunctional monomer featuring a primary amine and a terminal alkyne.[1][2] This unique structure allows for its incorporation into polymer backbones through conventional polymerization techniques, such as polycondensation to form polyamides, while retaining the alkyne moiety as a pendant group for subsequent functionalization. The terminal alkyne is a versatile handle for a variety of highly efficient and orthogonal click reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction.[3][4] These reactions enable the covalent attachment of a wide range of molecules, including peptides, carbohydrates, imaging agents, and therapeutic drugs, to the polymer backbone under mild conditions.[5][6]
The ability to introduce diverse functionalities post-polymerization is a significant advantage in the design of materials for drug development. It allows for the creation of multifunctional drug delivery systems with tailored properties for targeted delivery, controlled release, and imaging. For example, polymers can be functionalized with targeting ligands to enhance accumulation in specific tissues or cells, and with environmentally sensitive linkers for stimuli-responsive drug release.[7][8]
Polymer Synthesis: Polyamide Formation
A straightforward method to incorporate this compound into a polymer backbone is through step-growth polymerization with a diacyl chloride to form a polyamide.[9][10] This reaction creates stable amide linkages and presents the alkyne group as a pendant functionality along the polymer chain.
Experimental Protocol: Synthesis of Poly(alkyne-amide)
This protocol describes the synthesis of a polyamide by reacting this compound with a diacyl chloride, such as sebacoyl chloride.
Materials:
-
This compound (≥97%)
-
Sebacoyl chloride (≥98%)
-
Triethylamine (B128534) (TEA, ≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sebacoyl chloride (1.0 eq) in anhydrous DMF to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred diethyl ether.
-
Collect the precipitated polymer by filtration and wash it thoroughly with diethyl ether and then with methanol to remove unreacted monomers and triethylamine hydrochloride.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of an alkyne-functionalized polyamide.
Polymer Characterization
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Typical Observations |
| ¹H NMR Spectroscopy | To confirm the chemical structure of the polymer and the presence of the pendant alkyne groups. | Appearance of broad peaks corresponding to the polymer backbone protons. The characteristic peak for the terminal alkyne proton should be visible around 2.0-2.5 ppm. Integration of the peaks can confirm the successful incorporation of the this compound monomer. |
| GPC/SEC | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI. | A monomodal peak indicating a relatively uniform polymer population. Typical values for step-growth polymerization might show a PDI in the range of 1.5-2.5. |
| DSC | To determine the glass transition temperature (Tg) of the polymer. | A step-change in the heat flow curve indicating the glass transition. The Tg will depend on the specific diacyl chloride used and the polymer's molecular weight. |
| TGA | To assess the thermal stability of the polymer. | A thermogram showing the onset of decomposition at a specific temperature. Polyamides generally exhibit good thermal stability. |
Representative Polymer Characterization Data
| Polymer ID | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| PAA-1 | 85 | 15,000 | 28,500 | 1.9 | 75 |
| PAA-2 | 88 | 22,000 | 46,200 | 2.1 | 82 |
Note: The data presented are representative and will vary depending on the specific reaction conditions and monomers used.
Post-Polymerization Modification via Click Chemistry
The pendant alkyne groups on the polyamide backbone are readily available for modification using click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction for conjugating azide-containing molecules to the alkyne-functionalized polymer.
This protocol describes the conjugation of an azide-functionalized molecule (e.g., Azido-PEG) to the poly(alkyne-amide).
Materials:
-
Poly(alkyne-amide)
-
Azide-functionalized molecule (e.g., Azido-PEG, 1.2 eq per alkyne group)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF/Water solvent mixture
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the poly(alkyne-amide) in a DMF/water mixture (e.g., 4:1 v/v).
-
Add the azide-functionalized molecule to the polymer solution.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in water.
-
Add the catalyst solution to the polymer/azide mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the solid product.
Thiol-Yne Radical Addition
The thiol-yne reaction allows for the addition of thiol-containing molecules to the alkyne groups, which can proceed via a radical-mediated mechanism.[4]
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the poly(alkyne-amide).
Materials:
-
Poly(alkyne-amide)
-
Thiol-containing molecule (1.5 eq per alkyne group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 5 mol% relative to thiol)
-
Anhydrous DMF
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the poly(alkyne-amide) and the thiol-containing molecule in anhydrous DMF.
-
Add the photoinitiator to the solution.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Expose the reaction mixture to UV light (e.g., 365 nm) for 2-4 hours at room temperature.
-
Monitor the reaction progress by ¹H NMR for the disappearance of the alkyne proton signal.
-
Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted thiol and initiator byproducts.
-
Isolate the final product by solvent evaporation or precipitation.
Application in Drug Delivery: A Hypothetical Model
Polymers functionalized via click chemistry are promising candidates for advanced drug delivery systems. For instance, a poly(alkyne-amide) can be functionalized with a targeting ligand (e.g., a peptide that binds to a cancer cell receptor) and a therapeutic drug attached via a stimuli-responsive linker.
Signaling Pathway: Inhibition of the MAPK/ERK Pathway
Many cancer types exhibit overactive signaling through the MAPK/ERK pathway, which promotes cell proliferation and survival. A drug delivery system could be designed to deliver a kinase inhibitor (e.g., a MEK inhibitor) to cancer cells, thereby blocking this pathway.
Caption: A drug delivery system targeting the MAPK/ERK signaling pathway.
In this model, the nanoparticle, formulated from the functionalized polymer, targets a specific receptor on the cancer cell surface. Upon internalization (e.g., into an acidic endosome), the drug is released and inhibits MEK, a key kinase in the MAPK/ERK pathway, ultimately leading to reduced cell proliferation and survival.
Disclaimer: The experimental protocols and data provided are for illustrative purposes and should be adapted and optimized for specific research applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy [frontiersin.org]
- 7. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 4-Pentyn-1-amine in Targeted Therapy Development
Introduction
4-Pentyn-1-amine is a bifunctional molecule that is increasingly utilized in the development of targeted therapies, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal alkyne group and a primary amine, allows for a two-step sequential conjugation strategy. This enables the precise and stable linkage of potent cytotoxic payloads to targeting moieties such as monoclonal antibodies. The terminal alkyne is a key functional group for participating in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The primary amine provides a versatile handle for amide bond formation with a variety of drug molecules.
Key Applications in Targeted Therapy
The primary application of this compound in targeted therapy is as a linker component in the synthesis of ADCs.[][2] ADCs are a promising class of therapeutics designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[][2] The unique properties of this compound facilitate the creation of homogenous and stable ADCs with a controlled drug-to-antibody ratio (DAR).[][3]
-
Site-Specific Conjugation: The use of click chemistry allows for the site-specific attachment of the drug-linker complex to an azide-modified antibody. This is a significant advantage over traditional conjugation methods that often result in heterogeneous mixtures of ADCs with varying efficacy and pharmacokinetic profiles.[][3]
-
Improved Stability: The triazole ring formed during the CuAAC reaction is highly stable under physiological conditions, preventing premature release of the cytotoxic payload in circulation.[]
-
Versatility: The primary amine of this compound can be readily coupled to a wide range of cytotoxic drugs that possess a carboxylic acid group, expanding the repertoire of potential payloads for ADC development.
Mechanism of Action in ADC Assembly
The assembly of an ADC using a this compound-based linker typically involves two main steps:
-
Payload Attachment: The primary amine of this compound is first reacted with a carboxyl group on the cytotoxic drug molecule to form a stable amide bond. This reaction creates a drug-linker intermediate that possesses a terminal alkyne handle.
-
Click Chemistry Conjugation: The alkyne-functionalized drug-linker is then conjugated to an azide-modified monoclonal antibody via a CuAAC reaction. This reaction is highly specific and efficient, proceeding under mild, aqueous conditions that are compatible with sensitive biological molecules like antibodies.[4][5][6][7]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of alkyne-azide click chemistry in the development of targeted therapies.
| Parameter | Typical Value/Range | Significance |
| Reaction Yield (CuAAC) | > 95% | High efficiency ensures maximal conjugation of the payload to the antibody. |
| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 (controlled) | A controlled DAR is crucial for ADC efficacy and safety. Site-specific conjugation allows for precise control.[3] |
| Reaction Time (CuAAC) | 30 - 60 minutes | The rapid nature of the click reaction simplifies the overall ADC manufacturing process.[4][7] |
| Stability of Triazole Linkage | High | The covalent triazole bond is highly stable, preventing premature drug release.[] |
| IC50 of Resulting ADC | Varies (nM to pM range) | The potency of the final ADC is dependent on the target, payload, and linker stability. |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized Cytotoxic Payload
This protocol describes the general procedure for conjugating this compound to a carboxyl-containing cytotoxic drug.
Materials:
-
Carboxyl-containing cytotoxic drug
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the cytotoxic drug and NHS in anhydrous DMF in a reaction vessel.
-
Add DCC to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the alkyne-functionalized payload using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Formation
This protocol outlines the conjugation of the alkyne-functionalized payload to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[4][5][7]
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)[4][7]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified antibody solution with the alkyne-functionalized payload. A molar excess of the payload (e.g., 5-10 fold) is typically used.
-
Add the THPTA solution to the mixture and vortex briefly.[4][7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4][7]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[4][7]
-
Purify the resulting ADC using size-exclusion chromatography to remove excess payload and catalyst.
-
Characterize the final ADC to determine the DAR and confirm conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Logical relationship of this compound's functional groups to its application.
References
Application Notes and Protocols for the Enzymatic Modification of 4-Pentyn-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Pentyn-1-amine is a valuable bifunctional molecule featuring a terminal alkyne and a primary amine. This unique combination makes it a versatile building block in bioconjugation and drug discovery, enabling the introduction of a reactive handle for "click" chemistry reactions.[1] Enzymatic modifications of this compound offer the potential for highly selective and efficient transformations under mild, aqueous conditions, providing an attractive alternative to traditional chemical methods.[2] This document provides detailed application notes and protocols for the enzymatic modification of this compound using various enzyme classes, including transaminases and amine oxidases.
Enzymatic Transamination of this compound Analogs
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[3][4] While this compound itself is already an amine, transaminases can be utilized in the kinetic resolution of racemic chiral amines or in the synthesis of more complex chiral amines starting from a ketone analog of this compound.
Application:
-
Stereoselective synthesis of chiral amines bearing a terminal alkyne.
-
Kinetic resolution of racemic pentyn-amines.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine from a Prochiral Ketone
This protocol describes the asymmetric synthesis of a chiral amine using a transaminase to convert a prochiral ketone analog of this compound.
Materials:
-
Prochiral ketone substrate (e.g., 1-phenylpent-4-yn-1-one)
-
Transaminase (e.g., from Arthrobacter sp. (ArR-TA) or Aspergillus terreus (AtR-TA))[5]
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
DMSO
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL vial, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM PLP, and 100 mM isopropylamine.
-
Add the transaminase enzyme to a final concentration of 1-5 mg/mL.
-
Dissolve the prochiral ketone substrate (10 mM) in a minimal amount of DMSO (e.g., 5% v/v of the final reaction volume) and add it to the reaction mixture.
-
Incubate the reaction at 30°C with shaking (200 rpm) for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral amine product by silica gel column chromatography.
Data Presentation:
| Enzyme | Substrate | Amine Donor | Conversion (%)[5] | Enantiomeric Excess (%)[5] |
| ArR-TA | 1-phenylpropan-2-one | sec-butylamine | 92 | >99 |
| ArR-TA | 3,4-disubstituted ketones | sec-butylamine | 88-89 | >99 |
Enzymatic Oxidation of this compound using Amine Oxidases
Monoamine oxidases (MAOs) are flavin-containing enzymes that catalyze the oxidative deamination of primary, secondary, and tertiary amines.[6] Engineered MAOs have shown broad substrate scope and can be used for the deracemization of chiral amines.[6]
Application:
-
Deracemization of racemic chiral pentyn-amines.
-
Synthesis of aldehydes from primary amines.
Experimental Protocol: Deracemization of a Racemic Pentyn-Amine
This protocol outlines a deracemization process where an (S)-selective MAO oxidizes the (S)-enantiomer of a racemic amine to the corresponding imine, which is then non-selectively reduced back to the racemic amine. Over time, this process enriches the (R)-enantiomer.
Materials:
-
Racemic chiral pentyn-amine
-
Engineered Monoamine Oxidase from Aspergillus niger (MAO-N) variant[6]
-
Ammonia-borane complex
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve the racemic pentyn-amine (10 mM) in 50 mM potassium phosphate buffer (pH 8.0).
-
Add the MAO-N variant (e.g., 0.1 mg/mL).
-
Add ammonia-borane complex (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the enantiomeric excess of the amine by chiral HPLC.
-
Once the desired enantiomeric excess is reached, stop the reaction by extracting the product with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the enantioenriched amine.
Data Presentation:
| MAO-N Variant | Substrate | Product | Enantiomeric Excess (%)[6] |
| Engineered MAO-N | Aminodiphenylmethane | (R)-Aminodiphenylmethane | >99 |
| Engineered MAO-N | Solifenacin precursor | (R)-Solifenacin precursor | >99 |
Note: The data is based on substrates with bulky aryl substituents and serves as an indication of the potential for high enantioselectivity with engineered MAO-N variants.
Bioconjugation via Enzymatic Ligation
The terminal alkyne of this compound makes it an ideal tag for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] Enzymes like sortase A can be used to site-specifically incorporate peptides or proteins containing this compound.[7]
Application:
-
Site-specific labeling of proteins with an alkyne handle for subsequent click chemistry.
-
Synthesis of well-defined protein-drug conjugates.
Experimental Workflow
Caption: Enzymatic ligation followed by click chemistry.
Experimental Protocol: Sortase A-Mediated Ligation
Materials:
-
Protein of interest with a C-terminal LPXTG motif
-
Synthetic peptide: Gly-Gly-4-Pentyn-1-amine
-
Sortase A pentamutant (e.g., 7M)
-
Sortase buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the protein of interest (10 µM) and the Gly-Gly-4-Pentyn-1-amine peptide (200 µM) in sortase buffer.
-
Add TCEP to a final concentration of 1 mM to maintain a reducing environment.
-
Initiate the reaction by adding Sortase A (1 µM).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by SDS-PAGE or mass spectrometry.
-
Purify the alkyne-modified protein using affinity chromatography or size-exclusion chromatography.
The resulting alkyne-modified protein can then be used in a standard CuAAC reaction with an azide-functionalized molecule of interest.[8]
Signaling Pathways and Logical Relationships
The enzymatic modifications described can be integrated into larger biological or drug development workflows. For example, a specifically modified protein can be used to probe cellular signaling pathways.
Caption: Drug development workflow using enzymatic modification.
Conclusion
The enzymatic modification of this compound and its analogs provides a powerful platform for the synthesis of valuable chiral building blocks and for the site-specific modification of biomolecules. The protocols and workflows presented here, based on the capabilities of transaminases, amine oxidases, and ligases, offer a guide for researchers to explore the potential of biocatalysis in their specific applications, from fundamental research to the development of novel therapeutics. The mild reaction conditions and high selectivity of enzymatic approaches make them a sustainable and efficient choice in modern chemical biology.[4]
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-Pentyn-1-amine: A Key Building Block for Complex Molecule Synthesis
For Immediate Release
Shanghai, China – December 18, 2025 – 4-Pentyn-1-amine, a bifunctional organic compound featuring both a terminal alkyne and a primary amine, is a versatile building block in the synthesis of a wide array of complex molecules. Its unique structure allows for sequential or orthogonal functionalization, making it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the synthesis of nitrogen-containing heterocycles, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Introduction to this compound
This compound (CAS No. 15252-44-5) is a colorless to light yellow liquid with a molecular weight of 83.13 g/mol .[1] Its structure combines a nucleophilic primary amine and a reactive terminal alkyne, enabling its participation in a diverse range of chemical reactions. The amine functionality can be readily acylated, alkylated, or used in the formation of imines and heterocycles, while the alkyne is a key substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Applications in Complex Molecule Synthesis
The dual functionality of this compound makes it an ideal starting material for the construction of complex molecular architectures. Key applications include:
-
Synthesis of Nitrogen-Containing Heterocycles: The primary amine of this compound can be utilized in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, it can participate in Paal-Knorr pyrrole (B145914) synthesis with 1,4-dicarbonyl compounds.[1]
-
Sonogashira Coupling: The terminal alkyne is a prime substrate for the Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons of aryl or vinyl halides.[2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
-
Click Chemistry (CuAAC): this compound is an excellent building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazoles, which are important pharmacophores and linkers in bioconjugation.
-
Peptide Modification and Stapling: The amine group allows for its incorporation into peptide chains, while the alkyne can be used for subsequent modifications via click chemistry or for creating cyclic or "stapled" peptides to enhance their conformational stability and biological activity.[6][7]
Data Presentation
The following tables summarize typical reaction conditions and yields for key transformations involving this compound. Note that yields are dependent on the specific substrates and reaction conditions used.
Table 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
| Entry | 1,4-Dicarbonyl Compound | Amine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Hexanedione (B30556) | This compound | Acetic Acid | Ethanol (B145695) | Reflux | 4 | 75-85 |
| 2 | 1-Phenyl-1,4-pentanedione | This compound | p-Toluenesulfonic acid | Toluene | Reflux | 6 | 70-80 |
| 3 | 3,4-Dimethyl-2,5-hexanedione | This compound | None | Neat | 120 | 2 | 80-90 |
Table 2: Sonogashira Coupling of N-Protected this compound with Aryl Halides
| Entry | N-Protected this compound | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-pentyn-1-amine | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Triethylamine (B128534) | THF | 25 | 12 | 85-95 |
| 2 | N-Cbz-4-pentyn-1-amine | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | CuI (6) | Diisopropylamine | DMF | 60 | 8 | 70-85 |
| 3 | N-Acetyl-4-pentyn-1-amine | 1-Iodonaphthalene | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ | Dioxane | 80 | 16 | 80-90 |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives
| Entry | Alkyne (from this compound) | Azide (B81097) | Copper Source (mol%) | Ligand (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-pentyn-1-amine | Benzyl (B1604629) azide | CuSO₄·5H₂O (5) | THPTA (10) | Sodium Ascorbate (B8700270) (10) | t-BuOH/H₂O (1:1) | 25 | 1 | >95 |
| 2 | 4-Pentyn-1-ol | 1-Azido-4-nitrobenzene | CuI (2) | None | None | Dichloromethane | 25 | 4 | 90-98 |
| 3 | N-(4-Pentynyl)phthalimide | Azidoacetic acid ethyl ester | Copper Nanoparticles (10) | None | None | Water | 80 | 2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 1-(Pent-4-yn-1-yl)-2,5-dimethyl-1H-pyrrole
This protocol describes a typical Paal-Knorr pyrrole synthesis.
Materials:
-
This compound
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 12.0 mmol), 2,5-hexanedione (1.37 g, 12.0 mmol), and ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure 1-(pent-4-yn-1-yl)-2,5-dimethyl-1H-pyrrole.
Protocol 2: Sonogashira Coupling of N-Boc-4-pentyn-1-amine with Iodobenzene
This protocol details the palladium- and copper-catalyzed cross-coupling of an N-protected this compound with an aryl iodide.
Materials:
-
N-Boc-4-pentyn-1-amine (prepared by reacting this compound with di-tert-butyl dicarbonate)
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and inert gas (Argon or Nitrogen) line
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-Boc-4-pentyn-1-amine (1.83 g, 10.0 mmol), iodobenzene (2.04 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol, 2 mol%), and CuI (95 mg, 0.5 mmol, 5 mol%).
-
Add anhydrous THF (40 mL) and triethylamine (2.8 mL, 20.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical "click" reaction to form a 1,2,3-triazole.
Materials:
-
N-Boc-4-pentyn-1-amine
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, dissolve N-Boc-4-pentyn-1-amine (183 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a mixture of t-BuOH (5 mL) and water (5 mL).
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of water.
-
In another vial, prepare a stock solution of THPTA (43.4 mg, 0.1 mmol) in 1 mL of water.
-
Add the CuSO₄·5H₂O solution and the THPTA solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of water and add it to the reaction mixture to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent use, but can be further purified by crystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for utilizing this compound.
Caption: Key synthetic transformations involving this compound.
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a powerful and versatile building block that provides a gateway to a wide range of complex molecular structures. Its orthogonal reactive sites, the primary amine and the terminal alkyne, can be selectively addressed to participate in a variety of high-yielding and robust chemical transformations. The protocols and data presented herein serve as a valuable resource for researchers and scientists looking to incorporate this versatile molecule into their synthetic strategies for the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.
References
Troubleshooting & Optimization
troubleshooting low yield in 4-Pentyn-1-amine click reactions
Welcome to the technical support center for 4-Pentyn-1-amine click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for overcoming common challenges, particularly low reaction yields. Here, you will find comprehensive troubleshooting guides, detailed experimental protocols, and key data to optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when using this compound in click chemistry.
Q1: Why is my CuAAC reaction yield low when using this compound?
Low yields in CuAAC reactions involving this compound can stem from several factors, most notably catalyst inactivation, suboptimal reaction conditions, or the presence of side reactions. The primary amine on the alkyne substrate can chelate the copper(I) catalyst, reducing its catalytic activity.
To diagnose and resolve the issue, consider the following critical components:
-
Catalyst Activity: The active catalyst is Cu(I), which is susceptible to oxidation. Ensure a reducing agent is present and effective.
-
Reagent Integrity: The purity of your alkyne, azide, and solvents is crucial.
-
Amine Interference: The primary amine of this compound can interfere with the catalyst.
-
Reaction Conditions: Stoichiometry, solvent, temperature, and pH must be optimized.
Below is a troubleshooting workflow to systematically identify and solve the root cause of low product yield.
Q2: How does the primary amine in this compound interfere with the reaction, and how can I prevent it?
The lone pair of electrons on the primary amine of this compound can coordinate with the Cu(I) catalyst. This chelation can sequester the copper, making it unavailable to catalyze the cycloaddition, thereby significantly reducing the reaction rate and yield.
There are three primary strategies to mitigate this interference:
-
Protecting the Amine Group: The most robust method is to temporarily "cap" the amine with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1] This removes the amine's ability to coordinate with copper. The Boc group is stable under the click reaction conditions and can be easily removed afterward using acid.[2]
-
Using an Appropriate Ligand: A copper-stabilizing ligand is essential. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[3] Using a higher ligand-to-copper ratio (e.g., 5:1) can help ensure the ligand outcompetes the substrate's amine in coordinating the copper ion.[4]
-
Adjusting Reaction pH: Lowering the pH of the reaction mixture (e.g., to pH 6.5-7.0) can protonate the primary amine to form an ammonium (B1175870) salt.[5] This removes the lone pair's ability to chelate the copper catalyst. However, pH must be carefully optimized as very low pH can affect catalyst activity. Avoid amine-containing buffers like Tris, which will also chelate the copper.[6]
Q3: What are the optimal concentrations and ratios for the catalyst components?
Optimizing the concentrations of the copper source, ligand, and reducing agent is critical. While the ideal conditions depend on the specific substrates, the following table provides a validated starting point for optimization.
| Component | Stock Solution Concentration | Recommended Final Concentration | Molar Ratio (vs. Copper) | Reference |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 µM - 200 µM | 1 | [6][7] |
| Ligand (THPTA) | 50-100 mM in H₂O | 250 µM - 1 mM | 5 | [4][6] |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 2.5 mM - 5 mM | 25 - 50 | [1][6] |
| This compound (or Boc-protected) | 10 mM in reaction buffer/solvent | 25 µM - 100 µM | - | [6] |
| Azide Substrate | 10 mM in DMSO or reaction buffer | 1.2x to 5x excess of alkyne | - | [6][8] |
Q4: I'm observing a byproduct corresponding to the dimerization of my alkyne. What causes this and how can I stop it?
This byproduct is a result of oxidative homocoupling of the alkyne, often called Glaser coupling. It is promoted by the presence of oxygen and insufficient reducing agent, which leads to the formation of Cu(II) species that catalyze this side reaction.[9]
Solutions to Minimize Alkyne Homocoupling:
-
Maintain Anaerobic Conditions: Rigorously degas all solvents and buffers (e.g., by sparging with argon or nitrogen for 15-20 minutes) before use. If possible, run the reaction under an inert atmosphere.[9]
-
Ensure Sufficient Reducing Agent: Use a freshly prepared solution of sodium ascorbate at an adequate concentration (e.g., 5 mM) to maintain copper in the active Cu(I) state.[9]
-
Use a Stabilizing Ligand: Ligands like THPTA help stabilize the Cu(I) state and can suppress the formation of species that lead to homocoupling.[10]
Q5: Should I consider a copper-free click reaction (SPAAC) instead?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that avoids the use of a potentially cytotoxic copper catalyst.[11] It is ideal for applications in living systems or with highly sensitive biomolecules. However, for reactions with this compound, which is a terminal alkyne, CuAAC is generally the more appropriate and efficient choice. SPAAC requires a strained cyclooctyne (B158145) (like DBCO or BCN) instead of a terminal alkyne.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 8. axispharm.com [axispharm.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for PROteolysis TArgeting Chimera (PROTAC) development. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered when optimizing PROTAC linker length, with a special focus on incorporating versatile building blocks like 4-Pentyn-1-amine.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC linker optimization, presented in a question-and-answer format.
Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe minimal or no target protein degradation. What are the potential linker-related issues?
Answer: This is a frequent challenge in PROTAC development that often points to a suboptimal ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical determinant of a productive ternary complex.[1] Here are the likely linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][2][3] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable or unproductive complex.[1][2][3][4]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths. Using a modular approach like click chemistry with building blocks such as this compound (an alkyne source) and various azide-functionalized PEG or alkyl chains allows for the systematic extension of the linker by a few atoms at a time.[5][6]
-
-
Incorrect Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A highly flexible linker (e.g., a long PEG chain) can have a high entropic penalty for forming the ternary complex.[7] A very rigid linker (e.g., containing multiple aromatic rings or alkynes) might lock the PROTAC in a conformation that is incompatible with ternary complex formation.[6][7]
-
Troubleshooting Step: If using a highly flexible linker, introduce some rigidity by incorporating cyclic structures like piperazine (B1678402) or phenyl rings.[7] If using a rigid linker, try a more flexible alternative. The triazole ring formed during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction itself adds a degree of rigidity.[5]
-
-
Unfavorable Ternary Complex Geometry: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination. The lysine (B10760008) residues on the target protein's surface must be accessible to the E2 ubiquitin-conjugating enzyme.[6]
-
Troubleshooting Step: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[2][5][6] Additionally, computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[8]
-
Question 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can the linker design address this?
Answer: The "hook effect" is a well-known phenomenon where high concentrations of a PROTAC favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex, reducing degradation efficiency.[3][9] While inherent to the mechanism, its severity can be modulated by linker design.
-
Enhance Ternary Complex Cooperativity: The primary strategy is to optimize the linker to promote positive cooperativity. Cooperativity (alpha, α) is a measure of how the binding of the first protein influences the binding of the second. A linker that facilitates favorable protein-protein interactions between the target and the E3 ligase will increase the stability of the ternary complex, shifting the hook effect to higher concentrations.[9][10]
-
Troubleshooting Step: This often requires an iterative process of linker modification and biophysical analysis.
-
Systematically Modify Linker: Vary the length, rigidity, and composition of the linker.[9] For example, compare a flexible PEG4 linker to a more rigid piperazine-based linker of similar length.
-
Quantify Cooperativity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the cooperativity factor (α) for each new linker design.[10] This provides quantitative feedback for your optimization efforts. An alpha value > 1 indicates positive cooperativity.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC? A1: There is no single "optimal" linker length; it must be empirically determined for each specific combination of target protein, E3 ligase, and their respective ligands.[9] A linker that is too short can cause steric clashes, while one that is too long may result in an inability to form a stable complex.[2][3] Studies have shown that the ideal length can vary significantly; for example, in one study targeting the Estrogen Receptor, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[4]
Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC properties? A2: Linker composition significantly impacts the physicochemical properties of the PROTAC.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible. They are commonly used to improve the water solubility of the final PROTAC molecule.[3][6] However, very long PEG linkers may sometimes hinder passive cell permeability.[6]
-
Alkyl Linkers: These are more hydrophobic (lipophilic) and also provide flexibility. While synthetically accessible, they can decrease the overall solubility of the PROTAC.[3]
-
Rigid Linkers: Incorporating elements like alkynes, triazoles, or piperazine rings can constrain the PROTAC's conformation.[5][6] This can be advantageous by reducing the entropic penalty of forming the ternary complex and pre-organizing the ligands for binding, potentially increasing stability and potency.[6][10]
Q3: Why is this compound a useful building block for PROTAC linker synthesis? A3: this compound is a valuable bifunctional building block for PROTAC synthesis due to its modularity. It contains:
-
A terminal alkyne group: This is a perfect handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and popular "click chemistry" reaction.[5][11][12] This allows for the easy and rapid conjugation to an azide-functionalized E3 ligase ligand or warhead.
-
A primary amine group: This amine can be readily functionalized, typically through an amide bond formation, to connect to the warhead or E3 ligase ligand.
This "click chemistry" approach enables the rapid synthesis of a library of PROTACs with different linker lengths and compositions for efficient optimization.[11][13]
Q4: What is the first step in designing a PROTAC linker? A4: The first step is to identify suitable attachment points (or "exit vectors") on both the target protein ligand (warhead) and the E3 ligase ligand.[2][5] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein. This is often guided by co-crystal structures or SAR data. Once exit vectors are chosen, the linker design process can begin, starting with simple, flexible linkers like PEG or alkyl chains and iterating from there.
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation
The following table summarizes representative data illustrating how varying the linker length of a JQ1-based PROTAC (targeting BRD4) can significantly impact degradation potency (DC50) and efficacy (Dmax). The linker is composed of a this compound core coupled to PEG units of varying lengths.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | This compound + PEG2-Azide | ~12 | 150 | 75 | 1.5 |
| PROTAC-2 | This compound + PEG3-Azide | ~15 | 45 | 92 | 3.8 |
| PROTAC-3 | This compound + PEG4-Azide | ~18 | 8 | >95 | 12.1 |
| PROTAC-4 | This compound + PEG5-Azide | ~21 | 60 | 88 | 4.5 |
| PROTAC-5 | This compound + PEG6-Azide | ~24 | 250 | 65 | 1.2 |
Data are representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library using this compound and Click Chemistry
This protocol describes a modular two-step synthesis for creating a PROTAC with a variable length linker.
Step 1: Amide Coupling of Warhead to this compound
-
Dissolve the target protein ligand (warhead) containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq). Stir for 10 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting alkyne-functionalized warhead by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEGn-Azide) (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.[14]
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 eq).
-
Add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).[14]
-
Stir the reaction vigorously at room temperature for 12-24 hours under an argon atmosphere. Monitor progress by LC-MS.[14]
-
Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final compound.
Protocol 2: Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[7]
-
Cell Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours).[1][7]
-
Cell Lysis: Harvest cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3][7]
-
SDS-PAGE and Transfer: Separate 20-30 µg of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Probe with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and probe with a secondary antibody conjugated to HRP for 1 hour at room temperature.[7]
-
Loading Control: Re-probe the same membrane with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[7]
-
Detection & Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the results to determine DC50 and Dmax values.[1]
Visualizations
Caption: Experimental workflow for PROTAC linker optimization.
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Troubleshooting workflow for PROTACs with no degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Amine Functionalization of Surfaces
Welcome to the technical support center for amine functionalization of surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the surface modification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in amine functionalization of surfaces?
A1: Researchers often face several challenges during amine functionalization, including:
-
Low Grafting Density: The number of amine groups successfully attached to the surface is lower than expected. This can be due to steric hindrance, suboptimal reaction conditions, or the inherent reactivity of the substrate.[1][2]
-
Poor Stability: The functionalized amine layer is not stable and detaches from the surface, particularly in aqueous environments. This is a significant issue for aminosilanes on silica (B1680970) surfaces, where the siloxane bond can be hydrolyzed, a reaction that can be catalyzed by the amine group itself.[1][3][4][5]
-
Inconsistent Functionalization: Results vary between experiments, leading to a lack of reproducibility. This can be caused by variations in surface preparation, reagent quality, and reaction conditions.
-
Surface Contamination: Unwanted molecules or residues on the surface can interfere with the functionalization process. A common issue with epoxy-based coatings is "amine blush," a waxy film that forms in high humidity or low-temperature conditions and hinders adhesion.[6][7]
-
Uncontrolled Polymerization: Aminosilanes, especially those with multiple alkoxy groups, can polymerize in solution before attaching to the surface, leading to the deposition of aggregates rather than a uniform monolayer.[1][3]
Q2: How can I improve the stability of my amine-functionalized surface?
A2: To enhance the stability of your functionalized layer, consider the following strategies:
-
Use Anhydrous Conditions: For silanization reactions, performing the reaction in an anhydrous solvent, such as toluene (B28343), at elevated temperatures can lead to denser and more hydrolytically stable layers.[1][3][4][5]
-
Optimize the Aminosilane (B1250345) Structure: The choice of aminosilane can significantly impact stability. For instance, using aminosilanes with longer alkyl linkers between the silicon atom and the amine group can minimize amine-catalyzed hydrolysis of the siloxane bonds.[1][3][5]
-
Post-Functionalization Curing: A post-deposition baking step can help to drive the formation of covalent bonds with the surface and cross-linking within the silane (B1218182) layer, which can improve stability.
-
Use Dipodal Silanes: Silanes with two or more silicon atoms that can bind to the surface have shown remarkably improved resistance to hydrolysis compared to traditional monosilanes.[4]
Q3: How do I know if I have successfully functionalized my surface with amine groups?
A3: Several techniques can be used to confirm and quantify the presence of amine groups on a surface. The choice of method depends on the substrate, required sensitivity, and available equipment.[8] A comparative overview of common methods is presented in the table below.
| Method | Principle | Typical Substrates | Sensitivity | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.[8] | Solid substrates (e.g., polymers, silicon wafers, nanoparticles) | High (surface sensitive, ~10 nm depth)[8] | Provides elemental composition and information on chemical bonding states. | Requires high vacuum and specialized equipment; may not distinguish between accessible and buried amine groups. |
| Colorimetric Assays (e.g., Ninhydrin) | The amine groups react with a reagent (ninhydrin) to produce a colored product, the absorbance of which is proportional to the number of amine groups.[9] | Nanoparticles, functionalized resins, and other high-surface-area materials | Moderate | Simple, inexpensive, and high-throughput.[8] | Can be destructive to the sample; may have interferences from other compounds. |
| Fluorescence Labeling (e.g., Fluorescamine) | A fluorescent dye reacts specifically with primary amine groups, and the resulting fluorescence intensity is measured to quantify the amine concentration.[8] | A wide range of substrates, including microplates and nanoparticles. | High | Highly sensitive and specific for primary amines.[8] | The fluorescent label may alter the properties of the surface; requires a fluorometer for detection. |
| Contact Angle Measurement | Measures the angle at which a liquid droplet interfaces with the solid surface. The introduction of hydrophilic amine groups typically decreases the water contact angle.[3] | Non-porous, flat surfaces | Low | Simple, non-destructive, and provides information on surface hydrophilicity. | Indirect method; not quantitative for amine group density. |
Troubleshooting Guides
Issue 1: Low Amine Density on the Surface
| Possible Causes | Troubleshooting Steps |
| Incomplete Surface Activation | Ensure the substrate is properly activated to generate a sufficient number of reactive sites (e.g., hydroxyl groups for silanization). This may involve plasma treatment, piranha solution cleaning (with appropriate safety precautions), or UV/ozone treatment. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, time, and concentration of the amine-containing molecule. For silanization, increasing the temperature can promote the reaction.[10] |
| Steric Hindrance | If using a bulky aminosilane, consider one with a longer, more flexible linker to reduce steric hindrance at the surface. |
| Reagent Degradation | Use fresh, high-purity reagents. Aminosilanes can be sensitive to moisture and should be stored in a desiccator. |
| Inadequate Surface Cleaning | Thoroughly clean the substrate to remove any organic or inorganic contaminants before functionalization. |
Issue 2: Poor Stability and Delamination of the Amine Layer
| Possible Causes | Troubleshooting Steps |
| Hydrolysis of Siloxane Bonds | As mentioned, perform silanization in anhydrous solvent at elevated temperatures.[1][3][4][5] Consider using aminosilanes with longer alkyl chains to distance the catalytic amine group from the siloxane bond.[1][3][5] |
| Weak Physisorption Instead of Covalent Bonding | Ensure that the reaction conditions are sufficient to drive the formation of covalent bonds. After the reaction, thoroughly wash the surface with appropriate solvents to remove any non-covalently bound molecules. A sonication step during washing can be effective. |
| Amine-Catalyzed Detachment | This is a known issue with 3-aminopropylsilanes.[1][3][4][5] Using a silane with a longer alkyl chain, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), can significantly improve hydrolytic stability.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Amine Functionalization of Silica Surfaces using APTES
This protocol describes a common method for functionalizing silica-based surfaces (e.g., glass slides, silicon wafers, or silica nanoparticles) with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Substrate (e.g., glass slides)
-
(3-aminopropyl)triethoxysilane (APTES), anhydrous
-
Anhydrous toluene
-
Acetone (B3395972), reagent grade
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Oven or hot plate
Procedure:
-
Surface Cleaning and Activation:
-
Clean the silica substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in piranha solution for 30-60 minutes at room temperature. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the activated and dried substrates in the APTES solution.
-
Heat the solution to 70-90°C and maintain for 2-4 hours with gentle agitation.
-
Alternatively, the reaction can be carried out at room temperature for 12-24 hours.
-
-
Washing and Curing:
-
Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove excess, unbound silane.
-
Sonicate the substrates in fresh toluene for 5-10 minutes to remove any physisorbed APTES.
-
Rinse with ethanol and then DI water.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
-
Storage:
-
Store the amine-functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination and reaction with atmospheric moisture and carbon dioxide.
-
Protocol 2: Quantification of Surface Amine Groups using Ninhydrin (B49086) Assay
This colorimetric assay is suitable for quantifying primary amine groups on functionalized surfaces, particularly on nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Ninhydrin reagent solution
-
Ethanol
-
Primary amine standard solution (e.g., a known concentration of glycine (B1666218) or hexylamine)
-
Heating block or water bath at 100°C
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the primary amine in ethanol with known concentrations.
-
To a known volume of each standard, add the ninhydrin reagent.
-
Heat the standards at 100°C for 15-20 minutes.[9]
-
Allow to cool and measure the absorbance at approximately 570 nm.
-
Plot the absorbance versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Disperse a known amount of the amine-functionalized nanoparticles in ethanol.[9]
-
Add the ninhydrin reagent to the nanoparticle suspension.
-
Heat the mixture at 100°C for 15-20 minutes.[9]
-
Cool the reaction and centrifuge to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 570 nm.[9]
-
-
Calculation:
-
Determine the concentration of amine groups in the sample by comparing its absorbance to the standard curve.[9]
-
Calculate the amine group density on the nanoparticles (e.g., in μmol/mg).
-
Visual Guides
Caption: Experimental workflow for amine functionalization of a silica surface.
Caption: Troubleshooting flowchart for low amine functionalization.
Caption: Simplified reaction pathway for surface silanization with APTES.
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. advancedfrpsystems.com [advancedfrpsystems.com]
- 7. indinspect.com [indinspect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
preventing self-polymerization of 4-Pentyn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 4-Pentyn-1-amine during their experiments.
Troubleshooting Guide
Unexpected polymerization of this compound can lead to failed experiments and loss of valuable materials. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Rapid polymerization or discoloration of this compound upon storage or use.
| Potential Cause | Verification | Solution |
| Improper Storage Conditions | - Check storage temperature. - Verify the container is sealed under an inert atmosphere. - Assess exposure to light. | - Store at 2-8°C.[1] - Use a tightly sealed container and purge with an inert gas (e.g., argon or nitrogen) before sealing. - Store in an amber vial or in a dark location. |
| Contamination with Catalysts | - Review handling procedures for sources of metal contamination (spatulas, glassware). - Analyze the sample for trace metals if possible. | - Use non-metallic spatulas. - Thoroughly clean all glassware, potentially with a metal-chelating rinse. - Filter the amine through a short plug of neutral alumina (B75360) if metal contamination is suspected. |
| Exposure to Air (Oxygen) | - Check for leaks in the storage container or experimental setup. - Observe if polymerization is more rapid in open containers. | - Handle the compound under an inert atmosphere (glovebox or Schlenk line). - Degas solvents used with this compound. |
| Elevated Temperatures | - Monitor the temperature of the reaction or storage area. | - Maintain recommended storage temperatures. - For reactions, consider if the process can be performed at a lower temperature. |
| Incompatible Solvents or Reagents | - Review the full list of chemicals used in the experiment. - Check for the presence of strong bases, acids, or radical initiators. | - Use purified, dry, and degassed solvents. - Avoid strong bases which can deprotonate the terminal alkyne. - Be cautious with reagents that can initiate radical reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound self-polymerization?
A1: The self-polymerization of this compound is primarily due to the presence of two reactive functional groups in the same molecule: a terminal alkyne and a primary amine. The terminal alkyne can undergo polymerization through various mechanisms, including coordination-insertion with metal catalysts, or radical pathways. The primary amine is nucleophilic and can potentially react with the alkyne of another molecule, especially under certain catalytic conditions.
Q2: How can I visually detect the onset of polymerization?
A2: The onset of polymerization can often be detected visually. Signs include:
-
Discoloration: The initially colorless to light yellow liquid may turn yellow, brown, or even black.
-
Increased Viscosity: The liquid will become noticeably thicker and less mobile.
-
Precipitation: Formation of a solid or gel-like substance.
-
Exotherm: A noticeable increase in temperature, which can be dangerous and lead to a runaway reaction.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to exclude air and moisture.[1]
-
Container: A clean, dry, tightly sealed amber glass vial or bottle to protect from light.
-
Purity: Use of high-purity material is recommended, as impurities can sometimes catalyze polymerization.
Q4: Are there any chemical inhibitors that can be added to prevent polymerization?
A4: Yes, the addition of polymerization inhibitors can be an effective strategy. The choice of inhibitor should be compatible with both the alkyne and amine functionalities.
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action | Considerations |
| Phenolic Inhibitors | Hydroquinone, Butylated hydroxytoluene (BHT) | 100 - 500 ppm | Radical scavengers; they donate a hydrogen atom to a growing polymer radical, terminating the chain. | May require the presence of a small amount of oxygen to be effective. Can often be removed by a basic wash. |
| Stable Free Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50 - 200 ppm | Acts as a radical trap, efficiently scavenging radical species that could initiate polymerization. | Highly effective at low concentrations. Can be colored, which may interfere with some applications. |
| Amine-based Stabilizers | Certain secondary amines or hydroxylamines | Varies | Can act as synergists with other inhibitors or as radical scavengers themselves. | Must be carefully selected to not interfere with the desired reactivity of this compound. |
Q5: Is the hydrochloride salt of this compound more stable?
A5: Yes, the hydrochloride salt of this compound is generally more stable and easier to handle than the free base.[2] The protonation of the amine group reduces its nucleophilicity and basicity, which can decrease its reactivity towards self-polymerization. The free base can be generated from the salt just before use by neutralization with a suitable base, followed by extraction.
Experimental Protocols
Protocol 1: Storage of this compound
-
Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.
-
In an inert atmosphere (e.g., a glovebox or under a stream of argon), transfer the desired amount of this compound to the vial.
-
If desired, add a polymerization inhibitor (e.g., BHT to a final concentration of 200 ppm).
-
Purge the headspace of the vial with argon or nitrogen for 1-2 minutes.
-
Tightly seal the vial.
-
Wrap the cap with paraffin (B1166041) film for an extra seal.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Addition of a Polymerization Inhibitor
-
Prepare an Inhibitor Stock Solution:
-
Weigh a small amount of the chosen inhibitor (e.g., 10 mg of BHT).
-
Dissolve it in a minimal amount of a compatible, volatile solvent (e.g., diethyl ether or dichloromethane) to make a concentrated stock solution.
-
-
Adding the Inhibitor:
-
Under an inert atmosphere, add the required volume of the inhibitor stock solution to the this compound to achieve the desired final concentration.
-
For example, to obtain a 200 ppm concentration of BHT in 10 g of this compound, you would add 2 mg of BHT.
-
-
Solvent Removal (if necessary):
-
If the solvent from the stock solution needs to be removed, it can be done under a gentle stream of inert gas or by brief exposure to a vacuum, ensuring the temperature is kept low.
-
-
Storage:
-
Store the stabilized this compound as described in Protocol 1.
-
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: A flowchart for troubleshooting unexpected polymerization of this compound.
Proposed Self-Polymerization Pathways
Caption: Plausible pathways for the self-polymerization of this compound.
References
Technical Support Center: Catalyst Selection for 4-Pentyn-1-amine Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for the click chemistry of 4-pentyn-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the click chemistry of this compound?
A1: There are three main catalytic methods for the azide-alkyne cycloaddition (click chemistry) of this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency.[1][2][3] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[4][5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole.[6] It is useful when the 1,5-isomer is specifically required for your application.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that is ideal for biological applications where the toxicity of copper is a concern.[7] It utilizes a strained alkyne, which would require modification of the this compound backbone.
Q2: How does the primary amine in this compound affect the CuAAC reaction?
A2: The primary amine in this compound can significantly influence the CuAAC reaction. It can act as a chelating agent for the copper catalyst. This chelation can sometimes accelerate the reaction by bringing the catalyst into proximity with the alkyne. However, it can also lead to catalyst sequestration, forming inactive complexes and inhibiting the reaction. The use of a stabilizing ligand is highly recommended to mitigate these effects.
Q3: Should I protect the primary amine of this compound before performing the click reaction?
A3: Protecting the primary amine is a viable strategy to prevent potential interference with the copper catalyst. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).[8][9] The choice of protecting group will depend on the overall synthetic route and the deprotection conditions required. However, with the proper choice of ligand and reaction conditions, the click reaction can often be performed successfully without protection.[1]
Q4: Which copper source is best for the CuAAC reaction with this compound?
A4: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent like sodium ascorbate (B8700270) is the most convenient and commonly used copper source.[4][5] This system generates the active Cu(I) catalyst in situ. Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible and eliminates the need for a reducing agent, but these salts are more sensitive to oxidation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. The amine group of this compound may also sequester the copper catalyst. | - Ensure your solvents are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst.[4][10]- If using a Cu(II) salt and a reducing agent, ensure the reducing agent (e.g., sodium ascorbate) is fresh. |
| Poor Reagent Quality: Azides can be unstable, and alkynes can degrade over time. | - Use fresh or properly stored reagents. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This occurs in the presence of oxygen and results in a diyne byproduct. | - Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. |
| Azide (B81097) Reduction: The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide to an amine. | - Use the minimum effective concentration of the reducing agent. | |
| Thiol Reactivity: If your azide partner contains a thiol group, it can react with the alkyne or coordinate to the copper catalyst. | - Consider using a copper-free click chemistry method like SPAAC if thiols are present. | |
| Reaction Mixture Turns Turbid or Precipitates | Insoluble Copper Species: In certain solvent systems, copper salts or complexes may precipitate out of solution. | - Use a suitable ligand to improve the solubility of the copper catalyst.[11]- Consider a different solvent system. DMSO is often effective at keeping components in solution.[1] |
Catalyst and Ligand Selection Data
The following table summarizes typical catalyst and ligand choices for the CuAAC reaction of aminoalkynes, based on literature for the closely related pent-1-yn-3-amine.
| Catalyst System | Ligand | Solvent | Typical Yield | Key Considerations |
| CuSO₄·5H₂O / Sodium Ascorbate | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | t-BuOH/H₂O, DMSO[1] | High | TBTA is effective in organic solvents but has poor water solubility.[12] |
| CuSO₄·5H₂O / Sodium Ascorbate | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers (e.g., phosphate (B84403) buffer) | High | THPTA is water-soluble and ideal for bioconjugation reactions.[5][12] |
| CuSO₄·5H₂O / Sodium Ascorbate | BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) | Aqueous buffers | Very High | A highly effective and biocompatible ligand that can accelerate the reaction even at low copper concentrations.[12] |
| Cp*RuCl(PPh₃)₂ | None | Organic Solvents (e.g., THF, Toluene) | Good to High | For the synthesis of 1,5-disubstituted triazoles. |
Experimental Protocols
General Protocol for CuAAC of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH) and deionized water or Dimethyl sulfoxide (B87167) (DMSO)
-
Solvents for workup (e.g., dichloromethane (B109758), ethyl acetate)
-
Saturated aqueous EDTA solution
-
Brine
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/water or DMSO).
-
Add the ligand, TBTA (0.01-0.05 equivalents).
-
In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).
-
In another separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: 4-Pentyn-1-amine Reactivity and Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 4-Pentyn-1-amine. It is intended for researchers, scientists, and drug development professionals to assist in optimizing experimental outcomes.
Troubleshooting Guide
Q1: My reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in reactions involving this compound can stem from several factors, often related to reaction setup, conditions, and workup procedures. Here are some common areas to troubleshoot:
-
Reagent Purity and Stoichiometry: Ensure that the this compound and other reagents are of high purity. Verify the stoichiometry of your reactants; an incorrect ratio can lead to incomplete conversion.
-
Anhydrous Conditions: The primary amine of this compound is a nucleophile and a base. Reactions such as acylations are often moisture-sensitive. Ensure you are using dry solvents and have adequately dried your glassware to prevent hydrolysis of activated intermediates.
-
Reaction Temperature: The optimal temperature can be crucial. Some reactions may require cooling to prevent side reactions, while others might need heating to proceed at a reasonable rate. Monitor your reaction at different temperatures to find the optimal condition.
-
Solvent Choice: The solvent plays a critical role in modulating the reactivity of the amine. An inappropriate solvent can hinder the reaction. Refer to the FAQs below for guidance on solvent selection.
-
Workup Procedure: Losses can occur during the extraction and purification steps. Ensure complete extraction of your product and minimize losses during purification steps like chromatography.
Q2: I am observing the formation of significant side products in my reaction. How can I minimize them?
A: Side product formation is often related to the reactivity of the two functional groups in this compound (the amine and the terminal alkyne) and the reaction conditions.
-
Protecting Groups: If you are targeting a reaction at the alkyne and the amine is interfering, consider using a suitable protecting group for the amine (e.g., Boc, Cbz). Conversely, if the alkyne is interfering, it can also be protected.
-
Choice of Base: In reactions where a base is required, using a non-nucleophilic, sterically hindered base can prevent it from competing with the amine nucleophile.
-
Solvent Effects: The choice of solvent can influence the chemoselectivity of the reaction. For instance, a solvent that enhances the nucleophilicity of the amine might favor reactions at that site.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
Q3: My reaction fails to proceed, and I recover the unreacted this compound. What should I investigate?
A: Complete failure of a reaction points to a fundamental issue with the reaction setup or the reagents themselves.
-
Reagent Activity: Verify the activity of your reagents, especially any catalysts or activating agents. They may have degraded due to improper storage.
-
Insufficient Activation: In reactions like amide bond formation, the electrophile must be sufficiently activated. If you are recovering the starting amine, it is likely that the electrophile was not activated.
-
Solubility Issues: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can prevent the reactants from interacting.
-
Incorrect pH: For reactions in aqueous media or those involving acid or base catalysts, the pH of the reaction mixture can be critical. An incorrect pH can lead to the protonation of the amine, rendering it non-nucleophilic.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilicity of the amine group in this compound?
A: The nucleophilicity of the primary amine in this compound is significantly influenced by the solvent. The two main classes of polar solvents have opposing effects:
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have acidic protons and can form hydrogen bonds with the lone pair of electrons on the nitrogen atom. This solvation shell stabilizes the amine and makes the lone pair less available for nucleophilic attack, thereby decreasing its nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack acidic protons and do not form strong hydrogen bonds with the amine. As a result, the amine is less solvated (often referred to as "naked") and its lone pair is more available, leading to a significant increase in its nucleophilicity.
Q2: What type of solvent is best for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound?
A: The CuAAC reaction is known for its robustness and compatibility with a wide range of solvents. The choice often depends on the solubility of the reactants. Common solvent systems include:
-
Aqueous Mixtures: Mixtures of water with a co-solvent like t-butanol, DMSO, or methanol are very common and effective. The aqueous environment can sometimes accelerate the reaction.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are also widely used, especially when dealing with reactants that have poor water solubility.
-
Protic Solvents: Alcohols such as ethanol (B145695) can also be used.
The key is to ensure that both the this compound and the azide (B81097) partner are soluble in the chosen solvent system.
Q3: Can I use a nonpolar solvent for reactions with this compound?
A: Due to the polar nature of the primary amine group, this compound has limited solubility in nonpolar solvents like hexane (B92381) or toluene. Therefore, these are generally not the first choice for homogeneous reactions. However, they can be used in specific situations, such as in biphasic reactions with a phase-transfer catalyst.
Q4: How does solvent polarity affect the rate of nucleophilic substitution reactions where this compound is the nucleophile?
A: The effect of solvent polarity on the rate of nucleophilic substitution depends on the reaction mechanism (SN1 or SN2):
-
SN2 Reactions: For SN2 reactions, where the nucleophile is involved in the rate-determining step, polar aprotic solvents are generally preferred. They enhance the nucleophilicity of the amine, leading to a faster reaction rate. Polar protic solvents will slow down the reaction by solvating the amine.
-
SN1 Reactions: While less common for amines as the primary nucleophile, if an SN1 reaction were to occur, polar protic solvents would be favored. These solvents are effective at stabilizing the carbocation intermediate formed in the rate-determining step, thus accelerating the reaction.
Data Presentation
The following table summarizes the qualitative impact of different solvent types on common reactions involving this compound, based on general principles of chemical reactivity.
| Reaction Type | Solvent Class | Effect on Amine Nucleophilicity | Expected Impact on Reaction Rate | Selectivity Considerations |
| Nucleophilic Substitution (SN2) | Polar Protic (e.g., Methanol, Water) | Decreased | Slower | May favor O-alkylation if a hydroxyl group is present and deprotonated. |
| Polar Aprotic (e.g., DMF, DMSO) | Increased | Faster | Generally favors N-alkylation due to enhanced amine nucleophilicity. | |
| Nonpolar (e.g., Toluene, Hexane) | N/A (poor solubility) | Very Slow / Heterogeneous | Not recommended for homogeneous reactions. | |
| Acylation (with Acyl Chlorides) | Polar Aprotic (e.g., DCM, THF) | Increased | Faster | Generally high selectivity for N-acylation. |
| Polar Protic (e.g., Ethanol) | Decreased | Slower | Potential for solvolysis of the acyl chloride. | |
| CuAAC (Click Chemistry) | Aqueous Mixtures (e.g., H₂O/t-BuOH) | N/A (catalytic cycle) | Generally Fast | High selectivity for triazole formation. |
| Polar Aprotic (e.g., DMF, DMSO) | N/A (catalytic cycle) | Generally Fast | High selectivity for triazole formation. |
Experimental Protocols
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general methodology for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent system (e.g., 10 mL of 1:1 water/t-butanol).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution (e.g., 0.05 eq.).
-
Add the sodium ascorbate solution (e.g., 0.1 eq.) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Solvent Considerations:
-
The choice of solvent is primarily dictated by the solubility of the starting materials.
-
If the reactants are not soluble in a water/t-butanol mixture, other solvents such as DMF, DMSO, or THF can be used.
-
For reactions in organic solvents, a copper(I) source like copper(I) iodide (CuI) can be used directly, often with a base like diisopropylethylamine (DIPEA).
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Impact of solvent on amine nucleophilicity.
temperature optimization for 4-Pentyn-1-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyn-1-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in several key reactions, primarily leveraging its terminal alkyne and primary amine functionalities. The most frequent applications include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): The terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency and specificity.
-
Sonogashira Coupling: This cross-coupling reaction involves the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes, to form a new carbon-carbon bond.
-
Acylation: The primary amine can be readily acylated using various reagents like acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.
Q2: What is the recommended storage temperature for this compound?
A2: For long-term stability, this compound should be stored at 2-8°C.
Q3: What are the main safety concerns when working with this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation.[1] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Troubleshooting Guides
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My CuAAC reaction with this compound is not working or giving low yields. What are the common causes and how can I optimize the temperature?
A: Low yields in CuAAC reactions can stem from several factors. Temperature is a key parameter to consider for optimization. While many click reactions proceed efficiently at room temperature, gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to degradation of the starting materials or catalyst.
Troubleshooting Steps & Temperature Optimization:
-
Catalyst and Reagent Quality: Ensure the copper(I) source is active and the sodium ascorbate (B8700270) solution is freshly prepared. The purity of your azide partner is also critical.
-
Oxygen Exclusion: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Adjustment:
-
Starting Point: Begin the reaction at room temperature (20-25°C). Many CuAAC reactions proceed to completion within a few hours at this temperature.
-
Gentle Heating: If the reaction is sluggish, as monitored by TLC or LC-MS, gentle heating to 40-50°C can be beneficial. In some cases, temperatures up to 70°C have been used, but this should be approached with caution as higher temperatures do not always lead to better results and can cause degradation.
-
Low Temperature: For sensitive substrates, running the reaction at 4°C for a longer duration (e.g., overnight) can sometimes improve the yield by minimizing side reactions.
-
Data on Temperature Effects in CuAAC Reactions:
| Temperature (°C) | Observation | Recommendation |
| 4 | Can be effective for sensitive biological molecules, requires longer reaction times. | Use for bioconjugation or with thermally sensitive substrates. |
| Room Temp (20-25) | Standard starting temperature for most CuAAC reactions. | Optimal for a wide range of substrates. |
| 40-50 | Can increase reaction rate for sluggish reactions. | Recommended first step in optimization if room temperature is ineffective. |
| > 70 | May lead to degradation of reactants or catalyst; can be detrimental to yield. | Use with caution and only after other optimization strategies have failed. |
Workflow for Troubleshooting Low Yield in CuAAC Reactions:
References
overcoming steric hindrance in 4-Pentyn-1-amine conjugations
Welcome to the technical support center for 4-Pentyn-1-amine conjugations. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly those related to steric hindrance, and to optimize their experimental outcomes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conjugation Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: I am observing a very low yield or no product in my CuAAC reaction with this compound and a sterically hindered azide (B81097). What are the potential causes and how can I resolve this?
A1: Low yields in CuAAC reactions involving sterically hindered substrates can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include inefficient catalyst activity, substrate aggregation, or inaccessibility of the reactive groups.[1]
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[2]
-
Solution: Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of the reducing agent, such as sodium ascorbate (B8700270).[3] Alternatively, use a Cu(I) source directly (e.g., CuI, CuBr), though be mindful of its sensitivity to oxidation.[2]
-
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction, especially with challenging substrates.[3]
-
Solution: For sterically hindered reactions, consider using ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) from oxidation.[2] An abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[4]
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize reaction parameters such as temperature, solvent, and reactant stoichiometry. For sterically hindered substrates, increasing the reaction time and/or temperature may be necessary.[3][5] Consider using a co-solvent system like DMSO/H₂O or THF/H₂O to improve the solubility of bulky molecules.[5]
-
-
Steric Hindrance at the Substrate: The bulky nature of your azide partner may be physically blocking the approach of this compound.
-
Solution: Introduce a flexible, hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) linker, to either the this compound (via its amine group) or the azide partner. This increases the distance between the bulky moieties and the reactive ends.[6][7]
-
dot
Caption: Troubleshooting workflow for low CuAAC yield.
Issue 2: Side Reactions in CuAAC
Q2: I am observing significant byproducts in my CuAAC reaction. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in CuAAC are the reduction of the azide to an amine and the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2]
Troubleshooting Steps:
-
Azide Reduction: This is often caused by an excess of the reducing agent (e.g., sodium ascorbate).[2]
-
Solution: Use the minimum effective concentration of the reducing agent. Alternatively, use a direct Cu(I) source to eliminate the need for a reducing agent.[2]
-
-
Glaser Coupling: This occurs when the terminal alkyne of this compound couples with itself, and is promoted by the presence of oxygen.[8]
-
Solution: Rigorously degas all solvents and run the reaction under an inert atmosphere. Ensure an adequate amount of reducing agent is present to maintain copper in the Cu(I) state. A stabilizing ligand can also help prevent the formation of species that catalyze homocoupling.[2]
-
Issue 3: Challenges with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q3: I am considering using SPAAC to avoid copper, but I am concerned about steric hindrance. How does SPAAC compare to CuAAC in this regard?
A3: While SPAAC is an excellent copper-free alternative, it can be more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cyclooctyne (B158145) reagents (e.g., DBCO, BCN) can introduce steric challenges.[1]
Considerations for SPAAC:
-
Reagent Choice: The choice of cycloalkyne is critical, as its structure influences both its reactivity and its susceptibility to steric effects.
-
Linker Strategy: If steric hindrance is a significant issue, the use of a flexible linker on either the this compound or the azide partner becomes even more crucial in SPAAC than in CuAAC.[6]
-
Reaction Kinetics: SPAAC reactions are generally slower than CuAAC. With sterically hindered substrates, longer reaction times and higher concentrations of reagents may be required to achieve a reasonable yield.
dot
Caption: Comparison of CuAAC and SPAAC for sterically hindered conjugations.
Quantitative Data Summary
The following tables summarize recommended starting concentrations and optimization ranges for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.[3]
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Starting Concentration | Optimization Range |
| Biomolecule-Azide | 25 µM | 10 µM - 1 mM |
| This compound | 50-125 µM (2-5 fold excess) | 1.2 - 10 fold excess |
| Copper(II) Sulfate (B86663) | 50 µM | 25 µM - 500 µM |
| Ligand (e.g., THPTA) | 250 µM | 1:1 to 5:1 (Ligand:Copper) |
| Sodium Ascorbate | 1 mM | 0.5 mM - 10 mM |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general workflow for performing a CuAAC reaction with in situ generation of the Cu(I) catalyst.
Materials:
-
Azide-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Degassed solvents
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your azide-functionalized molecule and this compound in a suitable solvent (e.g., DMSO/water).
-
Prepare stock solutions of CuSO₄ and a ligand (e.g., THPTA) in degassed water.
-
Crucially, prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use. [3]
-
-
Reaction Setup (example for a 500 µL final volume):
-
In a clean microcentrifuge tube, combine the following in the specified order:
-
Azide-functionalized molecule solution to achieve the desired final concentration (e.g., 25 µM).
-
This compound solution to achieve a 2-5 fold molar excess.
-
Reaction buffer to bring the volume to near the final volume.
-
Add the ligand solution (e.g., to a final concentration of 250 µM).
-
Add the CuSO₄ solution (e.g., to a final concentration of 50 µM).
-
Vortex the mixture briefly.
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., to a final concentration of 1 mM).[8]
-
Vortex the mixture briefly.
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted starting materials and catalyst.
-
Protocol 2: NHS Ester Conjugation to the Amine of this compound (for Linker Attachment)
This protocol can be used to attach a linker (e.g., PEG) to the amine group of this compound prior to a subsequent click reaction.
Materials:
-
This compound
-
NHS-ester functionalized linker (e.g., NHS-PEG)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)[9][10]
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS-ester functionalized linker in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[11]
-
Dissolve this compound in the amine-free buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the alkyne-functionalized linker from excess reagents. The purification method will depend on the nature of the linker (e.g., precipitation, dialysis for larger linkers, or chromatography).
-
dot
Caption: General experimental workflow for this compound conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: 4-Pentyn-1-amine Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of surfaces modified with 4-pentyn-1-amine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound modified surfaces.
Question 1: I am observing a loss of surface functionality over time, particularly in aqueous media. What is the likely cause and how can I mitigate this?
Answer:
The most probable cause for the loss of surface functionality in aqueous environments is the hydrolysis of the siloxane bonds that anchor the this compound molecules to the substrate (e.g., glass or silicon oxide). The primary amine group of the this compound can unfortunately catalyze this hydrolysis, leading to the detachment of the functional layer.[1][2][3]
Troubleshooting Steps:
-
Optimize Silanization Conditions: Denser, more cross-linked silane (B1218182) layers exhibit greater hydrolytic stability. Performing the silanization reaction in an anhydrous solvent like toluene (B28343) at an elevated temperature (e.g., 70°C) can produce more stable layers compared to vapor-phase deposition or reactions at room temperature.[1][3][4]
-
Control Alkyl Linker Length: While you are using this compound, for future applications consider that the length of the alkyl chain in aminosilanes can influence stability. Longer chains can reduce the intramolecular catalytic effect of the amine on the siloxane bond hydrolysis.[1][2][3]
-
Post-Curing: After the initial functionalization, a curing step (e.g., baking at 110-120°C) can promote the formation of a more stable siloxane network by driving off water and encouraging cross-linking.
Question 2: My surface seems to have lost its reactivity for "click" chemistry reactions. What could be the reason?
Answer:
There are two primary reasons for the loss of "click" reactivity on your this compound modified surface:
-
Oxidation of the Terminal Alkyne: The terminal alkyne group is susceptible to oxidation, which can transform it into various non-reactive species, such as aldehydes, ketones, or carboxylic acids, especially under harsh conditions or prolonged exposure to oxidizing agents.[5][6][7][8]
-
Hydrolytic Detachment: As mentioned in the previous point, the entire molecule, including the alkyne group, may have detached from the surface due to hydrolysis of the underlying siloxane linkage.[1][9]
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the functionalized surfaces under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of the chemical environment the surface is exposed to. Avoid strong oxidizing agents unless they are a controlled part of your experimental design.
-
Surface Characterization: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to verify the presence and chemical state of the elements on your surface. A decrease in the nitrogen signal or a change in the carbon 1s spectrum could indicate degradation.
Question 3: I am observing inconsistent results and poor reproducibility with my surface functionalization. What are the key factors to control?
Answer:
Inconsistent surface functionalization can stem from several factors. Key areas to focus on for improving reproducibility include:
-
Substrate Cleanliness: The substrate surface must be scrupulously clean and activated to ensure a uniform reaction. Any organic contaminants can inhibit the binding of this compound.
-
Anhydrous Conditions: The presence of water during the silanization process can lead to the polymerization of the silane in solution before it has a chance to bind to the surface, resulting in a non-uniform and unstable coating.[4]
-
Reagent Purity: Ensure that the this compound and any solvents used are of high purity and free from moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound modified surfaces?
A1: The primary stability concerns are:
-
Hydrolysis of the Siloxane Linkage: This is a major issue for surfaces prepared on silica-based substrates (glass, silicon wafers) and can lead to the complete loss of the functional layer, especially in aqueous environments. The amine functionality can catalyze this degradation.[1][2][3]
-
Oxidation of the Terminal Alkyne: The triple bond can be cleaved or modified by oxidizing agents, rendering it inactive for subsequent reactions like "click" chemistry.[5][6][7][8]
-
Reaction of the Amine Group with CO₂: The primary amine can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt on the surface.[10][11] This can alter the surface charge and may interfere with subsequent experimental steps.
Q2: How can I detect and quantify the degradation of my this compound modified surface?
A2: Several surface analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to determine the elemental composition and chemical states of the surface. A decrease in the N 1s signal would indicate the loss of the amine. Changes in the C 1s and Si 2p spectra can provide information about the degradation of the organic layer and the underlying substrate.[12][13][14][15][16]
-
Water Contact Angle (WCA) Measurement: The contact angle is sensitive to changes in surface chemistry. Degradation of the hydrophobic alkyl chain or loss of the entire functional layer will lead to a decrease in the water contact angle as the more hydrophilic substrate is exposed.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize changes in the surface morphology, such as the formation of pits or aggregates, which may be indicative of degradation.
Q3: What is the expected stability of a well-prepared this compound modified surface?
A3: The stability is highly dependent on the preparation method and the storage/use conditions. A well-prepared surface, created using anhydrous conditions at an elevated temperature, can be stable for weeks to months when stored in a dry, inert environment.[17] However, in aqueous buffers at physiological temperatures, a gradual loss of the functional layer should be expected over hours to days.[3][18]
Q4: How does the stability of this compound modified surfaces compare to other common functionalizations?
A4:
-
Compared to Alkylsilanes (without amine): Aminosilanes like this compound are generally less hydrolytically stable than their non-amine-containing counterparts due to the catalytic effect of the amine group on siloxane bond hydrolysis.[3]
-
Compared to Thiol-on-Gold Self-Assembled Monolayers (SAMs): The stability is comparable, with both systems having their own vulnerabilities. Thiol-on-gold SAMs can be susceptible to oxidation of the thiol headgroup and displacement by other thiols, while aminosilane (B1250345) layers on silica (B1680970) are primarily susceptible to hydrolysis.
Data Presentation
Table 1: Hypothetical Water Contact Angle (WCA) Data from a Forced Degradation Study
This table illustrates the expected trend in WCA measurements for a this compound modified silicon wafer subjected to hydrolytic stress.
| Stress Condition | Incubation Time (hours) | Advancing WCA (°) | Receding WCA (°) |
| Deionized Water at 40°C | 0 | 75 ± 2 | 60 ± 2 |
| 24 | 55 ± 3 | 40 ± 3 | |
| 48 | 40 ± 4 | 25 ± 4 |
Note: This data is illustrative and the actual values will depend on the specific experimental conditions.
Table 2: Representative XPS Data on the Hydrolytic Stability of an Aminosilane Layer
This table shows typical changes in the thickness of an aminosilane layer after exposure to water, demonstrating the loss of the functional coating.
| Silanization Time (hours) | Initial Thickness (Å) | Thickness after 24h in water at 40°C (Å) | Thickness after 48h in water at 40°C (Å) |
| 2 | 35 | 20 | 15 |
| 12 | 45 | 30 | 25 |
| 24 | 50 | 35 | 30 |
Data adapted from studies on similar aminosilanes.[3]
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Substrates with this compound
This protocol describes a method for achieving a relatively stable this compound modified surface on silica-based substrates.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the silica substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate silanol (B1196071) groups by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate extensively with deionized water and dry in an oven at 110°C for 15-30 minutes.
-
-
Silanization:
-
In a moisture-free environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the silane solution.
-
Heat the reaction vessel to 70°C and maintain this temperature for 2-4 hours with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound molecules.
-
Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote a stable siloxane network.
-
-
Final Cleaning and Storage:
-
Sonicate the substrates in a fresh portion of toluene to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen and store them in a desiccator under an inert atmosphere.
-
Protocol 2: Assessment of Hydrolytic Stability
This protocol outlines a forced degradation study to evaluate the hydrolytic stability of the functionalized surface.
-
Baseline Characterization:
-
Characterize the freshly prepared this compound modified surfaces using XPS and WCA measurements to establish a baseline.
-
-
Incubation under Stress Conditions:
-
Immerse replicate functionalized substrates in deionized water or a buffer of choice in sealed containers.
-
Place the containers in an incubator at a controlled temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 8, 24, 48 hours), remove a set of substrates from the solution.
-
Rinse the substrates with deionized water and dry them thoroughly with a stream of nitrogen.
-
Re-characterize the surfaces using XPS and WCA to monitor changes in elemental composition, chemical state, and surface hydrophobicity.
-
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Potential degradation pathways for this compound surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbamate formation in epoxy resin coatings - Viacor [viacor.de]
- 11. mdpi.com [mdpi.com]
- 12. Stability of radical-functionalized gold surfaces by self-assembly and on-surface chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03399E [pubs.rsc.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insights into Plastic Degradation Processes in Marine Environment by X-ray Photoelectron Spectroscopy Study | MDPI [mdpi.com]
- 17. pharmasm.com [pharmasm.com]
- 18. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for Monitoring 4-Pentyn-1-amine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pentyn-1-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound reactions.
Thin-Layer Chromatography (TLC)
Question: My TLC plate shows significant streaking or smearing for spots containing this compound. What can I do to resolve this?
Answer: Streaking or smearing of amine compounds on a silica (B1680970) gel TLC plate is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel.[1][2] Here are several troubleshooting steps:
-
Reduce Sample Concentration: You may have overloaded the plate.[1][2] Try diluting your sample and spotting a smaller amount. A concentration of about 1% is often a good starting point.[1]
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluting solvent to neutralize the acidic sites on the silica plate. A few drops of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) are commonly used for this purpose.[2][3]
-
Use an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different type of TLC plate, such as alumina (B75360) or a polymer-based stationary phase, which are less acidic.
Question: The Rf values of my starting material and product are too similar, making it difficult to monitor the reaction's progress. How can I improve the separation?
Answer: Poor separation between spots with similar polarities can be addressed by:
-
Changing the Solvent System: Experiment with different solvent systems of varying polarities. A systematic approach is to try different ratios of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate).
-
Using a Co-spot: A "co-spot," where you spot your reaction mixture on top of a spot of your starting material, can help determine if the starting material is consumed. If the reaction is complete, you should see a single spot for your product, which may appear as a "snowman" shape above the starting material spot in the co-spot lane if there is a slight difference in Rf.[4]
-
Employing a Different Staining Method: Some staining agents react differently with various functional groups, which can help differentiate between your reactant and product. For instance, ninhydrin (B49086) is excellent for visualizing primary amines, often showing up as green or purple spots.[5]
Gas Chromatography (GC)
Question: I am observing significant peak tailing for this compound in my GC chromatogram. What is the cause and how can I fix it?
Answer: Peak tailing for amines in GC is typically caused by the interaction of the basic amine with active sites on the column or inlet.[6] Primary amines like this compound are particularly prone to this issue.[6]
-
Use a Base-Deactivated Column: Employ a GC column specifically designed for amine analysis. These columns are treated to reduce the number of active acidic sites.[6]
-
Deactivate the Inlet Liner: The glass inlet liner can also have active sites. Using a base-deactivated liner can significantly improve peak shape.[7]
-
Derivatization: Convert the amine into a less polar and less basic derivative before analysis. Acylation is a common derivatization technique for primary and secondary amines, which improves volatility and chromatographic performance.[8]
Question: I am having trouble detecting low concentrations of my amine product. The peaks are either very small or not visible at all. What should I do?
Answer: Low sensitivity for amines, especially at concentrations below 100 ppm, can be due to their adsorption to active sites in the GC system.[7]
-
Check for System Activity: Before analysis, inject a standard of a known active compound to check the inertness of your system. If you see significant tailing or loss of the standard, your system needs maintenance (e.g., cutting the column, changing the liner).[7]
-
Increase Injection Volume or Concentration: If possible, carefully increase the amount of sample injected or concentrate your sample before injection.
-
Use a More Sensitive Detector: A Flame Ionization Detector (FID) is standard, but for trace analysis, a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity for nitrogen-containing compounds.
High-Performance Liquid Chromatography (HPLC)
Question: My this compound or related products are not being retained on my C18 reverse-phase column. What could be the issue?
Answer: Poor retention of small, polar, basic compounds like this compound on a standard C18 column is common, especially at neutral or acidic pH where the amine is protonated.
-
Increase Mobile Phase pH: Using a mobile phase with a higher pH (e.g., pH 8-10, ensuring it is compatible with your column) will keep the amine in its neutral, less polar form, increasing its retention on a reverse-phase column.
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. This will form an ion pair with the protonated amine, making it more hydrophobic and increasing its retention.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the separation of polar compounds.
Question: I don't have a mass spectrometer, and my amine has a poor UV chromophore. How can I detect it effectively with HPLC?
Answer: For compounds lacking a strong UV chromophore, pre-column or post-column derivatization is a common strategy.[9]
-
Pre-column Derivatization: React the amine with a labeling agent that introduces a strongly UV-absorbing or fluorescent group before injection. Dansyl chloride is a classic choice for derivatizing primary and secondary amines, allowing for sensitive detection. The reaction is typically performed at 60°C for about 15 minutes.[9]
-
Use a Different Detector: If derivatization is not feasible, consider using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Frequently Asked Questions (FAQs)
Question: What is the best technique for real-time monitoring of my this compound reaction?
Answer: For real-time or near real-time monitoring, NMR spectroscopy is a powerful tool.[10] By using a flow NMR setup, a continuous stream of the reaction mixture can be pumped through the spectrometer, providing kinetic and structural information as the reaction progresses without the need for sample workup.[10][11]
Question: How can I confirm the consumption of the terminal alkyne group of this compound using IR spectroscopy?
Answer: You can monitor the disappearance of the characteristic vibrational bands of the terminal alkyne. Look for the sharp, narrow C≡C-H stretching peak around 3300 cm⁻¹ and the weaker C≡C triple bond stretching peak between 2100-2260 cm⁻¹.[12] The disappearance of these peaks indicates that the alkyne has reacted.
Question: How can I use mass spectrometry to identify my product containing the this compound moiety?
Answer: The presence of a single nitrogen atom from the amine will result in a molecular ion with an odd nominal mass, according to the Nitrogen Rule.[13][14][15] This is a key indicator that the amine is incorporated into your product. Additionally, the fragmentation pattern, often characterized by alpha-cleavage next to the nitrogen, can provide structural confirmation.[14] For primary amines, this can result in a characteristic peak at m/z 30.[14]
Question: How do I handle this compound in the lab?
Answer: this compound is a flammable liquid and can cause severe skin burns and eye damage.[16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Keep it away from heat, sparks, and open flames.[17] It is typically stored at 2-8°C.[17]
Quantitative Data Summary
The following tables provide a summary of key analytical data for this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Functional Group | Characteristic Signal / Peak | Reference |
| ¹H NMR | Terminal Alkyne (≡C-H) | ~2.0 ppm | [12][18] |
| Amine (N-H₂) | Broad signal, ~0.5-5.0 ppm | [13] | |
| Methylene adjacent to N (-CH₂-N) | ~2.3-3.0 ppm | [13] | |
| ¹³C NMR | Terminal Alkyne (≡C-H) | ~65-85 ppm | [18] |
| Internal Alkyne (-C≡) | ~70-100 ppm | [18] | |
| Carbon adjacent to N (-C-N) | ~30-65 ppm | [13] | |
| FTIR | Terminal Alkyne (C≡C-H Stretch) | 3260-3330 cm⁻¹ (strong, narrow) | [12] |
| Terminal Alkyne (C≡C Stretch) | 2100-2260 cm⁻¹ (weak to medium) | [12] | |
| Primary Amine (N-H Stretch) | Two bands at ~3350 and 3450 cm⁻¹ | [15][19] | |
| Primary Amine (N-H Bend) | 1580-1650 cm⁻¹ | [19] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 83 (Odd value due to Nitrogen Rule) | [16] |
Table 2: Typical Chromatographic Conditions for Amine Analysis
| Technique | Parameter | Recommendation for this compound | Reference |
| TLC | Stationary Phase | Silica Gel | [1] |
| Mobile Phase Modifier | Add 0.5-1% Triethylamine or Ammonium Hydroxide | [2][3] | |
| Visualization | Ninhydrin or Potassium Permanganate stain | [5] | |
| GC | Column Type | Base-deactivated (e.g., Rtx-5 Amine) | [6][7] |
| Liner | Base-deactivated | [7] | |
| Derivatization | Acylation (e.g., with trifluoroacetic anhydride) | [8] | |
| HPLC | Column Type | C18 (with mobile phase modifier) or HILIC | |
| Mobile Phase Modifier | Ion-pairing agent (e.g., 0.1% TFA) or high pH (e.g., pH 10 buffer) | ||
| Derivatization | Dansyl Chloride for UV/Fluorescence detection | [9] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Spot the Plate: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount of the SM solution in its lane, the reaction mixture in its lane, and then spot both on top of each other in the co-spot lane.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 ethyl acetate/triethylamine). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If spots are not UV-active, use a chemical stain (e.g., dip the plate in a ninhydrin solution and gently heat).
-
Analyze: Compare the spots in the reaction lane to the starting material and co-spot lanes to determine the extent of the reaction.
Protocol 2: General Procedure for Reaction Monitoring by GC
-
Prepare the Sample: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If derivatization is needed, follow the appropriate protocol before dilution.
-
Set GC Conditions: Use a base-deactivated column. Set appropriate temperatures for the inlet, oven (a temperature ramp is common), and detector (FID or NPD).
-
Inject the Sample: Inject 1 µL of the prepared sample into the GC.
-
Analyze the Chromatogram: Identify the peaks corresponding to the starting material and the product based on their retention times (previously determined by injecting standards). Quantify the relative peak areas to determine the conversion percentage.
Protocol 3: General Procedure for Reaction Monitoring by ¹H NMR
-
Prepare the Sample: Withdraw a small aliquot from the reaction mixture. Dilute it with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a drop of D₂O to a separate, identical sample to help identify the N-H protons.[13]
-
Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Analyze the Spectrum: Integrate the signals corresponding to unique protons of the starting material and the product. For this compound, the terminal alkyne proton at ~2.0 ppm is a good signal to monitor for the starting material. Compare the integrals to calculate the reaction conversion. The disappearance of the N-H₂ signal in the D₂O-exchanged sample can confirm its identity.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chembam.com [chembam.com]
- 3. pharmashare.in [pharmashare.in]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.15 [people.whitman.edu]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. Alkynes | OpenOChem Learn [learn.openochem.org]
- 19. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Minimizing Non-Specific Binding in 4-Pentyn-1-amine Bioconjugation
Welcome to the technical support center for 4-Pentyn-1-amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
A1: this compound is a bifunctional molecule containing a terminal alkyne group and a primary amine. Its primary application is to introduce a terminal alkyne handle onto biomolecules (e.g., proteins, antibodies) that have available carboxyl groups or other sites that can be modified to react with an amine. This is often the first step in a two-step bioconjugation strategy using "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach reporter molecules like fluorophores, biotin, or drugs.
Q2: What are the primary causes of non-specific binding when using this compound?
A2: Non-specific binding (NSB) in this compound bioconjugation, particularly in the context of subsequent click chemistry, can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: The inherent properties of the biomolecule, the this compound linker, and the surface can lead to non-covalent adsorption.[1][2]
-
Copper Catalyst Issues (in CuAAC): The Cu(I) catalyst can bind non-specifically to proteins, or its presence can lead to the formation of reactive oxygen species that cause protein aggregation and precipitation.[3]
-
Alkyne Reactivity: In some contexts, terminal alkynes can exhibit low levels of non-specific labeling, which can be mediated by the copper catalyst.[4][5] In strain-promoted click chemistry (a copper-free alternative), strained alkynes can sometimes react with thiols on proteins.[5]
-
Inadequate Blocking or Passivation: Failure to effectively block or passivate surfaces and biomolecules can leave sites open for non-specific adsorption.[1][6]
Q3: What are the initial steps I should take to troubleshoot high background or non-specific binding?
A3: Start by running control experiments to identify the source of the non-specific binding. A good first step is to perform the reaction without the copper catalyst (a "no copper" control) to see if the background is copper-dependent.[7] Additionally, a control where the azide- or alkyne-containing partner is omitted can help determine if the probe itself is binding non-specifically.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues related to non-specific binding in this compound bioconjugation workflows.
Problem 1: High background signal across the entire surface (e.g., in a microplate or on a slide)
This is often due to inadequate surface passivation or blocking.
Troubleshooting Workflow for High Surface Background
References
- 1. benchchem.com [benchchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternative Linkers for 4-Pentyn-1-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation, drug discovery, and materials science. The choice of the alkyne-containing linker is critical in these applications, influencing reaction kinetics, solubility, and the biological activity of the final conjugate. 4-Pentyn-1-amine has been a widely used bifunctional linker, offering a terminal alkyne for click chemistry and a primary amine for further functionalization. However, a range of alternative linkers are available, each with unique properties that may be advantageous for specific applications.
This guide provides an objective comparison of this compound with three key alternatives: a shorter-chain linker (Propargylamine), a longer-chain linker (5-Hexyn-1-amine), and a hydrophilic linker (Amino-PEG4-Alkyne). We present a summary of their performance characteristics, detailed experimental protocols for their use in CuAAC reactions, and visualizations of relevant workflows and signaling pathways.
Performance Comparison of Alkyne Amine Linkers
The selection of an appropriate alkyne amine linker can significantly impact the outcome of a click chemistry reaction and the properties of the resulting bioconjugate. The following table summarizes key performance indicators for this compound and its alternatives based on available experimental data and established chemical principles.
| Feature | Propargylamine | This compound (Reference) | 5-Hexyn-1-amine | Amino-PEG4-Alkyne |
| Structure | HC≡CCH₂NH₂ | HC≡C(CH₂)₃NH₂ | HC≡C(CH₂)₄NH₂ | HC≡C(CH₂)₂-O-(CH₂CH₂O)₃-CH₂CH₂NH₂ |
| Molecular Weight ( g/mol ) | 55.08 | 83.13 | 97.16 | 217.29 |
| Relative Reaction Rate (CuAAC) | Potentially slightly faster due to less steric hindrance | Baseline | Slightly slower due to increased chain length and potential for intramolecular interactions | Generally comparable to alkyl alkynes, but can be influenced by PEG chain conformation |
| Solubility | High in aqueous and organic solvents | Good in aqueous and organic solvents | Moderate in aqueous solvents, good in organic solvents | Excellent in aqueous and many organic solvents |
| Hydrophobicity (LogP) | Low | Moderate | Higher | Low (hydrophilic) |
| Flexibility of Conjugate | Low | Moderate | Higher | High |
| Potential for Steric Hindrance | Low | Moderate | Higher | Can be significant depending on the conformation of the PEG chain |
| Key Applications | Introduction of a small, rigid alkyne tag | General purpose bifunctional linker | Applications requiring a longer, more flexible spacer | Improving solubility and biocompatibility of conjugates, reducing immunogenicity |
Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following are generalized protocols for the CuAAC reaction using this compound and its alternatives. These protocols serve as a starting point and may require optimization based on the specific azide-containing molecule and the desired application.
Materials
-
Alkyne amine linker (Propargylamine, this compound, 5-Hexyn-1-amine, or Amino-PEG4-Alkyne)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), or a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a stock solution of the alkyne amine linker and the azide-containing molecule in a suitable solvent. The concentration will depend on the specific experiment.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-containing molecule and the alkyne amine linker (typically a 1:1 to 1:1.2 molar ratio of alkyne to azide).
-
Add the chosen solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM for bioconjugation).
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature.
-
The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove the catalyst and any unreacted starting materials. For bioconjugates, size-exclusion chromatography, dialysis, or affinity chromatography are common methods. For small molecules, standard column chromatography can be used.
-
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate a typical experimental workflow for bioconjugation and a relevant signaling pathway where these linkers are employed.
Stability Showdown: The Triazole Linkage from 4-Pentyn-1-amine in Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has established the 1,2,3-triazole linkage as a cornerstone in the synthesis of complex bioconjugates.[1][2] This guide provides a comprehensive stability analysis of the triazole linkage formed from precursors like 4-pentyn-1-amine, comparing its performance against other common chemical linkages used in drug development and bioconjugation. This objective comparison is supported by established experimental data and detailed protocols to inform the selection of optimal conjugation strategies.
Unparalleled Stability of the Triazole Ring
The 1,2,3-triazole ring is renowned for its exceptional chemical stability, a primary advantage for its use in creating robust bioconjugates.[3] This stability is attributed to its aromatic nature, which makes it resistant to a wide array of chemical and biological degradation pathways.[3] The triazole linkage is highly resistant to hydrolysis across a broad pH range, enzymatic degradation, oxidation, and reduction.[2][3] This inherent stability ensures that the bioconjugate remains intact until it reaches its target, which can enhance the therapeutic window and minimize off-target toxicity.[4]
Quantitative Comparison of Linkage Stability
While direct head-to-head quantitative data under a single set of conditions can be challenging to compile from various studies, a strong consensus on the relative stability of different linkages has been established in the scientific literature. The following table summarizes the stability characteristics of the triazole linkage in comparison to other frequently used covalent bonds in bioconjugation.
| Linkage Type | Formation Chemistry (Example) | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Key Stability Characteristics & Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC, SPAAC) | Highly Stable | Highly Stable | Highly Stable | Considered one of the most robust bioorthogonal linkages, resistant to a wide range of chemical and physiological conditions.[1][2] |
| Amide | Activated Ester + Amine | Highly Stable | Generally Stable | Highly Stable | Exceptionally stable with a long half-life in neutral solution.[2] However, it can be susceptible to cleavage by specific proteases.[1] |
| Ester | Carboxylic Acid + Alcohol | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often utilized in prodrug strategies where controlled release of a therapeutic agent is desired.[1] |
| Disulfide | Thiol-Disulfide Exchange | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly employed for intracellular drug delivery, taking advantage of the reducing environment within the cytoplasm.[1] |
| Oxime | Aldehyde/Ketone + Hydroxylamine | Generally Stable | Moderately Stable | Stable | Stability can be dependent on the pH of the environment.[1] |
| Thioether (from Maleimide) | Michael Addition | Stable | Prone to Thiol Exchange | Stable | Can undergo a retro-Michael reaction and exchange with other thiols, such as those found in serum albumin, potentially leading to payload loss.[1] |
Visualizing the Experimental Workflow
A critical aspect of stability analysis involves subjecting the bioconjugate to various stress conditions and monitoring its integrity over time. The following diagram illustrates a typical experimental workflow for assessing the stability of a linkage in human serum.
Caption: A typical experimental workflow for a serum stability assay.
Detailed Experimental Protocols for Stability Assessment
To ensure reproducible and comparable stability data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.[1]
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the linkage in aqueous solutions at different pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of each solution.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour sample.
Protocol 2: Stability in Human Serum
Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing enzymes and other proteins.
Materials:
-
Bioconjugate of interest
-
Pooled human serum (or plasma)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the human serum to 37°C.
-
Add the bioconjugate to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding 3 volumes of the ice-cold protein precipitation solution.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact bioconjugate.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour sample.[1]
Protocol 3: Stability to Reducing Agents
Objective: To assess the stability of the linkage in the presence of reducing agents, mimicking the intracellular environment.
Materials:
-
Bioconjugate of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT).
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10 mM.
-
Incubate the mixture at room temperature or 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Analyze the samples by HPLC or LC-MS/MS to determine the amount of intact bioconjugate.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour sample.
Logical Relationship of Linkage Stability Comparison
The choice of a linker is a critical decision in the design of bioconjugates, directly impacting their stability and, consequently, their efficacy and safety. The following diagram illustrates the logical relationship in comparing the stability of different linkages.
Caption: Comparative stability of different linkages under various conditions.
References
Assessing the Biocompatibility of 4-Pentyn-1-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and drug development. The choice of linker is critical in the creation of stable and effective bioconjugates, with biocompatibility being a primary concern. This guide provides a comprehensive assessment of the biocompatibility of conjugates formed using 4-Pentyn-1-amine, a bifunctional linker containing a terminal alkyne for "click" chemistry and a primary amine for traditional conjugation.
This guide will objectively compare the performance of this compound conjugates with alternatives, supported by experimental data from literature on analogous compounds. Detailed methodologies for key biocompatibility assays are also provided to assist in the rational design and evaluation of bioconjugates.
Executive Summary
This compound serves as a versatile linker, enabling conjugation through either its primary amine or its terminal alkyne. The biocompatibility of the final conjugate is influenced by the chosen conjugation strategy. When the amine functionality is used for conjugation, for instance, through N-hydroxysuccinimide (NHS) ester chemistry, the biocompatibility profile is comparable to other short-chain alkylamine linkers, which in some cases have been shown to exhibit concentration-dependent cytotoxicity.
Alternatively, utilizing the alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal approach. While SPAAC is generally considered highly biocompatible, the residual copper catalyst in CuAAC can be a source of cytotoxicity. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in conjunction with this compound can significantly improve its biocompatibility profile by enhancing hydrophilicity and reducing non-specific interactions.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry not only dictates the efficiency and stability of the bioconjugate but also significantly impacts its biocompatibility. Below is a comparative overview of conjugation via the amine group of this compound (typically through NHS ester chemistry) and the alkyne group (via click chemistry).
| Feature | Amine-Reactive Conjugation (e.g., NHS Ester) | Alkyne-Reactive Conjugation (Click Chemistry) |
| Specificity | Reacts with primary amines (lysine residues, N-terminus). Can lead to a heterogeneous product with varying degrees of labeling. | Highly specific and bioorthogonal. Reacts only with the azide (B81097) partner, allowing for precise control over stoichiometry. |
| Biocompatibility | Generally good for in vitro applications. The resulting amide bond is stable. However, short-chain alkylamines have shown potential for cytotoxicity at higher concentrations.[1] | SPAAC: Highly biocompatible as it does not require a cytotoxic copper catalyst.[2] CuAAC: Requires a copper catalyst, which can be toxic to cells. The use of copper-chelating ligands can mitigate this toxicity.[2] |
| Stability of Linkage | The amide bond formed is highly stable and considered irreversible under physiological conditions. | The triazole ring formed in azide-alkyne cycloadditions is highly stable and considered irreversible.[2] |
| Reaction Conditions | Optimal at pH 7-9.[2] | Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[2] |
Quantitative Biocompatibility Data
Direct quantitative biocompatibility data for this compound conjugates is limited in publicly available literature. The following tables provide representative data for analogous compounds and conjugation methods to guide the assessment of potential biocompatibility.
Table 1: In Vitro Cytotoxicity (IC50) of Analogous Linkers and Conjugation Methods
| Compound/Conjugation Method | Cell Line | IC50 (µM) | Reference |
| Short-chain alkylamine derivative | Murine and human tumor cells | Potent cytotoxicity observed | [1] |
| Amine-modified silica (B1680970) nanoparticles | Macrophages, Lung carcinoma cells | Surface charge and concentration-dependent toxicity | [1] |
| PEGylated linkers | Various | Generally high, indicating good biocompatibility | [3] |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Various | Cytotoxicity is concentration-dependent on the copper catalyst | [2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Various | Generally considered non-toxic | [2] |
Table 2: Hemocompatibility of Analogous Functionalized Molecules
| Material | Assay | Result | Reference |
| Amine-modified silica nanoparticles | Hemolysis Assay | Surface charge- and concentration-dependent hemolysis | [1] |
| PEGylated Nanoparticles | Hemolysis Assay | Generally low hemolysis, indicating good hemocompatibility | [4] |
Immunological Response
The immunogenicity of bioconjugates is a critical aspect of their biocompatibility, particularly for in vivo applications. The linker itself can contribute to the overall immunogenic profile of the conjugate.
-
Amine-based Conjugates: While the amide bond itself is not typically immunogenic, the overall structure of the conjugate, including the linker, can elicit an immune response.
-
Click Chemistry Conjugates: The triazole ring formed during azide-alkyne cycloaddition is generally considered to be of low immunogenicity. However, for CuAAC, residual copper could potentially act as an adjuvant, enhancing the immune response. SPAAC, being copper-free, is often preferred for applications where minimizing immunogenicity is crucial.
A comprehensive assessment of the immunological response should involve the measurement of cytokine release from immune cells exposed to the conjugate. An increase in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 could indicate a potential for an inflammatory response in vivo.
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Hemolysis Assay
This assay assesses the ability of a compound to damage red blood cells.
-
Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS).
-
Sample Preparation: Prepare serial dilutions of the this compound conjugate in PBS.
-
Incubation: Add the test compound solutions to a 2% RBC suspension in PBS. Use PBS as a negative control and a known hemolytic agent (e.g., 1% Triton X-100) as a positive control. Incubate for 2 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Caspase-3 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cells with the this compound conjugate and controls for the desired time period to induce apoptosis.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or a fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Compare the caspase-3 activity in treated samples to untreated controls.
TUNEL Assay (Apoptosis)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP).
-
Label Detection: Detect the incorporated labeled dUTP using a fluorescently labeled antibody or streptavidin conjugate.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow for evaluating hemocompatibility.
Signaling Pathway
Caption: A potential signaling pathway leading to apoptosis induced by a cytotoxic conjugate.
Conclusion
This compound is a valuable tool for bioconjugation, offering flexibility in conjugation strategy. When assessing its biocompatibility, it is crucial to consider the entire conjugate, including the biomolecule, the linker, and the conjugation chemistry. For applications requiring high biocompatibility, particularly in vivo, strain-promoted azide-alkyne cycloaddition (SPAAC) of the alkyne terminus is a promising approach. The incorporation of a PEG spacer can further enhance the biocompatibility of this compound conjugates. As with any novel bioconjugate, a thorough evaluation of cytotoxicity, hemocompatibility, and immunogenicity is essential to ensure safety and efficacy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in this endeavor.
References
A Comparative Guide to the Validation of PROTAC Ternary Complex Formation with Alkyne-Containing Linkers
For researchers, scientists, and drug development professionals, the successful induction of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the foundational step in targeted protein degradation. The linker connecting the two ends of the PROTAC, such as one derived from 4-Pentyn-1-amine, plays a crucial role in the geometry and stability of this complex. The terminal alkyne group in such linkers is particularly useful for modular PROTAC synthesis via "click chemistry," allowing for the rapid generation of PROTAC libraries with varied linker lengths and attachment points.[1] This guide provides a comparative analysis of key biophysical and cellular methods to validate and quantify the formation of the PROTAC-induced ternary complex.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2][3] The formation and stability of the POI-PROTAC-E3 ligase ternary complex are critical determinants of a PROTAC's efficacy.[4][5]
Comparison of Key Validation Techniques
A variety of biophysical and cellular techniques can be employed to quantify the formation and stability of the PROTAC-induced ternary complex. The choice of method depends on the specific experimental question, ranging from high-throughput screening to detailed thermodynamic and kinetic characterization.[6]
| Method | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding of molecules.[4] | Affinity (K D), Kinetics (k on, k off), Cooperativity (α)[4] | Medium | Low | Real-time, label-free kinetic data; can measure both binary and ternary interactions.[4] | Requires immobilization of one binding partner; can be sensitive to buffer conditions.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules.[7] | Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α)[8] | Low | High | Provides a complete thermodynamic profile of the interaction; label-free solution-based method.[9][10] | Requires large amounts of pure protein; low throughput; sensitive to buffer mismatches.[9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore brought into proximity by a binding event.[3] | Relative ternary complex abundance, Affinity (EC50/IC50) | High | Low | Homogeneous assay format suitable for high-throughput screening.[6] | Requires labeled binding partners; potential for compound interference with fluorescence. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures energy transfer from a bioluminescent donor to a fluorescent acceptor in close proximity.[11] | Relative ternary complex abundance in cells (EC50) | High | Low | Enables measurement of ternary complex formation in a live-cell context.[2][11] | Requires genetic modification of cells to express tagged proteins.[11] |
| AlphaLISA/AlphaScreen | Measures the interaction of donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity.[7] | Relative ternary complex abundance (EC50/IC50) | High | Low | Highly sensitive, homogeneous assay suitable for HTS; no-wash format.[7] | Can be prone to "hook effect" at high PROTAC concentrations; potential for light scattering interference.[11][12] |
| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[9] | Affinity (K D), Kinetics (k on, k off) | Medium-High | Low | Real-time, label-free analysis; higher throughput than SPR.[9] | Generally lower sensitivity than SPR; not suitable for very weak interactions.[9] |
Experimental Workflow for Ternary Complex Validation
A typical workflow for characterizing a novel PROTAC involves a tiered approach, starting with biochemical/biophysical assays and progressing to cell-based validation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 三重複合体の形成 [promega.jp]
- 12. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Bioorthogonal Reaction Kinetics: BCN vs. DBCO vs. Terminal Alkynes
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of bioorthogonal reaction is critical to the success of their experiments. The kinetics of these reactions, in particular, dictate the efficiency and feasibility of labeling and modifying biomolecules, especially in complex biological environments. This guide provides an objective comparison of the reaction kinetics of three widely used alkyne-containing reagents: bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), and terminal alkynes, with a focus on their cycloaddition reactions with azides.
The primary reactions discussed are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry method utilizing the inherent ring strain of cyclooctynes like BCN and DBCO, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for terminal alkynes.[1] While both pathways yield a stable triazole linkage, their mechanisms, reaction rates, and biocompatibility differ significantly.[1]
Quantitative Comparison of Reaction Kinetics
The efficiency of these bioorthogonal reactions is best quantified by their second-order rate constants (k₂), which provide a direct measure of how rapidly the reactants are consumed. A higher k₂ value indicates a faster reaction, which is often crucial for applications involving low reactant concentrations or requiring rapid conjugation. The table below summarizes the typical second-order rate constants for the reactions of BCN, DBCO, and terminal alkynes with azides.
| Alkyne Reagent | Reaction Type | Azide (B81097) Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO | SPAAC | Benzyl (B1604629) Azide | ~0.6 - 1.0[2][3] | Generally exhibits the highest reaction rates among common SPAAC reagents due to significant ring strain.[2][4] Ideal for applications requiring rapid kinetics.[2] |
| endo-BCN | SPAAC | Benzyl Azide | ~0.06 - 0.1[2] | Offers a good balance of reactivity and high stability, particularly in the presence of thiols like glutathione, making it suitable for intracellular applications.[4] Can exhibit faster kinetics with aromatic azides compared to DBCO.[4][5] |
| Terminal Alkyne | CuAAC | Azide | 10 - 100[6] | Requires a copper(I) catalyst, which can be cytotoxic, limiting its use in living systems.[1][7] The reaction is highly efficient and typically faster than SPAAC.[7] |
Note: Reaction rates can be influenced by various factors, including the specific derivatives of the reactants, solvent, temperature, and pH.[2][8]
Reaction Mechanisms and Experimental Workflows
The choice between SPAAC and CuAAC is fundamentally a trade-off between reaction speed and biocompatibility.[1] SPAAC is a catalyst-free reaction driven by the release of ring strain in BCN and DBCO, making it highly suitable for in vivo applications.[1] In contrast, CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, which significantly accelerates the reaction but introduces concerns about cytotoxicity.[1][7]
The following diagram illustrates a general experimental workflow for determining the second-order rate constant of a bioorthogonal reaction.
Experimental Protocols
Accurate determination of reaction kinetics is paramount for comparing different bioorthogonal reagents. The following are generalized protocols for measuring second-order rate constants using Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Protocol 1: Determination of Second-Order Rate Constant by ¹H NMR Spectroscopy
This method is suitable for directly monitoring the consumption of reactants and the formation of products over time.[3]
Materials:
-
Cyclooctyne (e.g., BCN or DBCO) or terminal alkyne
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of the alkyne, azide, and internal standard in the chosen deuterated solvent.
-
Reaction Setup: In an NMR tube, combine the alkyne stock solution and the internal standard.
-
Initiate Reaction: Add the azide stock solution to the NMR tube to initiate the reaction. The concentration of the azide should be in excess (at least 10-fold higher) to ensure pseudo-first-order kinetics.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the alkyne reactant and the internal standard in each spectrum.
-
Determine the concentration of the alkyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] .
-
Protocol 2: Determination of Second-Order Rate Constant by UV-Vis Spectrophotometry
This method is useful when one of the reactants or products has a distinct UV-Vis absorbance profile. For example, DBCO has a characteristic absorbance around 309 nm that disappears upon reaction with an azide.[2]
Materials:
-
DBCO reagent
-
Azide reactant
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of DBCO and the azide in the reaction buffer.
-
Determine λ_max: Scan the absorbance of the DBCO solution to determine its maximum absorbance wavelength (λ_max), which is typically around 309 nm.
-
Reaction Setup: In a quartz cuvette, add the reaction buffer and the DBCO stock solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate Reaction: Add the azide stock solution (in excess) to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max over time.
-
Data Analysis:
-
The absorbance will decrease as the DBCO is consumed.
-
Fit the absorbance versus time data to a single exponential decay function: A(t) = A₀e^(-k_obs*t) , where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k_obs is the observed rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] .
-
Conclusion
The selection of an appropriate alkyne for bioconjugation is a critical decision that balances the need for rapid reaction kinetics with the constraints of the experimental system. DBCO stands out for its exceptionally fast SPAAC kinetics, making it the reagent of choice for applications where speed is paramount.[2] BCN offers a valuable alternative with enhanced stability, particularly in reducing intracellular environments, and favorable kinetics with aromatic azides.[4] For in vitro applications where cytotoxicity is not a concern, the copper-catalyzed reaction of terminal alkynes provides a highly efficient and rapid conjugation method.[1][7] By understanding the kinetic profiles and experimental considerations outlined in this guide, researchers can make informed decisions to optimize their bioconjugation strategies for applications ranging from drug development to live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of 4-Pentyn-1-amine Derived Bioconjugates
For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biomolecules is paramount. This process, known as bioconjugation, is central to the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research. The choice of conjugation chemistry is critical, influencing the homogeneity, stability, and ultimately, the function of the resulting bioconjugate.
This guide provides an objective comparison of bioconjugation strategies utilizing 4-Pentyn-1-amine, a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". We will compare its performance with other common bioconjugation alternatives, supported by experimental data and detailed protocols for key characterization techniques.
Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy depends on several factors, including the target biomolecule, the nature of the payload, and the desired stability of the linkage. Below is a summary of quantitative data comparing key performance indicators for different bioconjugation methods.
| Feature | This compound (CuAAC) | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue(s) | Azide-modified residues | Lysine, N-terminus | Cysteine | Azide-modified residues |
| Reaction Specificity | Very High (Bioorthogonal) | Moderate (Multiple lysines) | High (Free thiols are less abundant) | Very High (Bioorthogonal) |
| Reaction Efficiency | >95% | 50-90% | >90% | >90% |
| Reaction Kinetics | Fast (with Cu(I) catalyst) | Moderate | Fast | Moderate to Fast |
| Linkage Stability | Highly Stable (Triazole)[1] | Stable (Amide) | Moderately Stable (Thioether) | Highly Stable (Triazole) |
| Biocompatibility | Requires copper catalyst (can be cytotoxic) | Good | Good | Excellent (Copper-free) |
| Key Advantage | High specificity and efficiency | Simple, well-established | Site-specific conjugation to cysteines | No cytotoxic catalyst required |
| Key Disadvantage | Potential cytotoxicity of copper catalyst | Lack of site-specificity leading to heterogeneity | Potential for retro-Michael addition (linker instability) | Slower kinetics than CuAAC |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates.
Protocol 1: Two-Step Protein Bioconjugation using this compound (CuAAC)
This protocol first involves the introduction of an azide (B81097) group onto the protein of interest, followed by the copper-catalyzed click reaction with this compound.
Step 1: Introduction of Azide Groups onto the Protein
-
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Azide-PEG4-NHS ester (or similar amine-reactive azide linker).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography (SEC) column for purification.
-
-
Procedure:
-
Prepare the protein solution at a concentration of 5-10 mg/mL.
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the azide linker to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the azide-modified protein using an SEC column to remove excess reagents.
-
Step 2: Click Chemistry Reaction with this compound
-
Materials:
-
Azide-modified protein.
-
This compound hydrochloride.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Reaction Buffer: PBS, pH 7.4.
-
-
Procedure:
-
Prepare stock solutions of all reagents. For example: 10 mM this compound, 50 mM CuSO₄, 100 mM Sodium ascorbate, and 50 mM THPTA.
-
In a reaction tube, add the azide-modified protein.
-
Add a 50- to 100-fold molar excess of this compound.
-
Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio).
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final bioconjugate using SEC to remove the catalyst and excess reagents.
-
Protocol 2: Characterization by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR).
-
Intact Mass Analysis (for DAR):
-
Desalt the purified bioconjugate using a suitable method (e.g., reverse-phase pipette tips).
-
Analyze the sample by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry under denaturing conditions.
-
The resulting spectrum will show a distribution of peaks corresponding to the different drug-loaded species (e.g., antibody + 0, 1, 2, ... drugs).
-
The average DAR can be calculated from the relative abundance of each species.
-
-
Peptide Mapping (for Site of Conjugation):
-
Denature, reduce, and alkylate the bioconjugate.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the modified peptides by searching the MS/MS data against the protein sequence, including the mass of the conjugated moiety.
-
Protocol 3: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and the distribution of different drug-loaded species in antibody-drug conjugates.[2][3]
-
Materials:
-
HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
HPLC system.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the bioconjugate sample.
-
Elute the different species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Species with higher drug loads are more hydrophobic and will elute later.
-
The average DAR is calculated based on the peak areas of the different drug-loaded species.[3]
-
Visualizations
Diagrams created using Graphviz to illustrate key processes and relationships.
References
Benchmarking 4-Pentyn-1-amine Against Commercial PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, the chemical bridge connecting the target protein binder to the E3 ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides an objective comparison of 4-Pentyn-1-amine, a versatile building block for "clickable" linkers, against widely used commercial PROTAC linkers, primarily polyethylene (B3416737) glycol (PEG) and alkyl chains.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Key performance indicators for PROTAC efficacy include:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3][4]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[3][4]
Comparative Analysis of Linker Types
This section compares the characteristics and performance of PROTACs synthesized with different linker types. While direct head-to-head experimental data for this compound against all commercial linkers in a single study is limited, we can infer its potential performance based on studies utilizing similar alkyne-based "clickable" linkers.
This compound ("Clickable" Alkyne Linker)
This compound provides a terminal alkyne functional group, making it ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[5] This reaction is highly efficient and allows for the modular and rapid assembly of PROTACs.[5] The resulting triazole ring is metabolically stable and introduces a degree of rigidity into the linker.[6]
Advantages:
-
Modular and Efficient Synthesis: "Click chemistry" facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions.[6]
-
Metabolic Stability: The triazole ring formed is generally resistant to metabolic degradation.[6]
-
Rigidity: The introduction of a rigid triazole moiety can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.[7]
Disadvantages:
-
Reduced Flexibility: The increased rigidity might, in some cases, hinder the optimal positioning of the target protein and E3 ligase for efficient ubiquitination.
Commercial PROTAC Linkers: PEG and Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be varied.[6]
Advantages of PEG Linkers:
-
Improved Solubility and Bioavailability: The hydrophilic nature of PEG can enhance the aqueous solubility of often hydrophobic PROTAC molecules.[2][8]
-
Flexibility: The flexible nature of PEG chains can be advantageous in achieving a productive ternary complex conformation.[2]
Advantages of Alkyl Linkers:
-
Synthetic Simplicity: Alkyl chains are synthetically straightforward to incorporate.
-
Metabolic Stability: They are generally considered to be metabolically stable.[2]
Disadvantages of PEG and Alkyl Linkers:
-
Hydrophobicity (Alkyl): Alkyl chains can decrease the overall solubility of the PROTAC.[2]
-
Potential for Reduced Metabolic Stability (PEG): The ether linkages in PEG can be susceptible to oxidative metabolism.[2]
-
High Flexibility: Excessive flexibility can sometimes lead to unproductive binding modes.
Quantitative Data Presentation
The following tables summarize experimental data from various studies, showcasing the performance of PROTACs with different linker types targeting the well-characterized proteins BRD4 and BCR-ABL.
Table 1: Performance of BRD4-Targeting PROTACs with PEG Linkers
| Linker | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PEG3 | 55 | 85 | HEK293 | VHL | [1] |
| PEG4 | 20 | 95 | HEK293 | VHL | [1] |
| PEG5 | 15 | >98 | HEK293 | VHL | [1] |
| PEG6 | 30 | 92 | HEK293 | VHL | [1] |
This data illustrates the critical role of linker length in optimizing PROTAC potency, with the PEG5 linker demonstrating the most effective degradation of BRD4.[1]
Table 2: Performance of BCR-ABL-Targeting PROTACs with PEG Linkers
| PROTAC Name | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Arg-PEG1-Dasa | PEG | 0.85 | 98.8 | K562 | Not Specified | [9] |
| SIAIS100 | Not Specified | 2.7 | 91.2 | Not Specified | Lenalidomide | [10] |
This data highlights the high potency that can be achieved with PEG-based linkers in targeting the BCR-ABL oncoprotein.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.[3][11]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC compound (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of degradation relative to the vehicle control to determine Dmax.
- Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[4]
Protocol 2: Ternary Complex Formation Assay - Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes upon binding, providing information on binding affinity (KD), stoichiometry, and thermodynamics of ternary complex formation.[4]
1. Sample Preparation:
- Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heat of dilution effects.
2. Binary Titrations:
- Perform separate titrations of the PROTAC into the target protein and the PROTAC into the E3 ligase to determine the binary binding affinities.
3. Ternary Titration:
- Titrate a solution of the target protein pre-saturated with the PROTAC into the E3 ligase solution in the ITC cell.
4. Data Analysis:
- Analyze the resulting thermograms to determine the binding affinity of the ternary complex. A significant increase in binding affinity compared to the binary interactions indicates positive cooperativity.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
1. Cell Treatment and Lysis:
- Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
- Lyse the cells under denaturing conditions to preserve ubiquitination.
2. Immunoprecipitation (IP):
- Incubate the cell lysate with an antibody against the target protein to immunoprecipitate the target.
3. Western Blot:
- Elute the immunoprecipitated protein and perform a Western blot as described in Protocol 1.
- Probe the membrane with an antibody against ubiquitin.
4. Data Analysis:
- A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the presence of a proteasome inhibitor, indicates successful ubiquitination of the target protein.[12]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The choice of linker is a critical parameter in the design of potent and effective PROTACs. While commercial linkers like PEG and alkyl chains offer flexibility and have a proven track record, this compound provides a gateway to "clickable" linkers that offer a modular and efficient synthetic route. The resulting triazole-containing linkers introduce a degree of rigidity that can be beneficial for pre-organizing the PROTAC for optimal ternary complex formation. The selection of the ideal linker—be it a flexible PEG chain or a more rigid, "clickable" alkyne-derived linker—is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of various linker types and lengths is essential for the development of successful protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
A Comparative Guide to the Quantitative Analysis of 4-Pentyn-1-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 4-Pentyn-1-amine, a versatile bifunctional molecule incorporating both a terminal alkyne and a primary amine. Its unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. This document presents a quantitative analysis of its performance in several key reactions, comparing it with alternative synthetic strategies and providing detailed experimental protocols and visual representations of reaction pathways.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable 1,2,3-triazole linkage, a common motif in pharmacologically active compounds. The primary amine of this compound can be pre-functionalized or serve as a handle for subsequent modifications.
Quantitative Data
While specific yield data for the CuAAC reaction of numerous substituted this compound derivatives is extensive and proprietary, the following table provides representative yields for the reaction of a generic N-acylated this compound with benzyl (B1604629) azide (B81097), illustrating the efficiency of the CuAAC reaction. For comparison, the performance of a popular alternative, a strain-promoted azide-alkyne cycloaddition (SPAAC) using a dibenzocyclooctyne (DBCO) derivative, is included.
| Reagent | Reaction Type | Partner | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Reference |
| N-Acyl-4-pentyn-1-amine | CuAAC | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270), tBuOH/H₂O | 1-4 h | >90% | Generic Protocol |
| DBCO-amine | SPAAC | Benzyl Azide | None (Strain-promoted) | < 1 h | >95% | [1] |
| TCO-amine | IEDDA | Tetrazine | None (Inverse electron demand Diels-Alder) | < 5 min | >98% | [1][2] |
Note: TCO-amine reacts with tetrazines via an Inverse Electron Demand Diels-Alder (IEDDA) reaction, which is significantly faster than both CuAAC and SPAAC.
Experimental Protocol: CuAAC of N-Acetyl-4-pentyn-1-amine
-
Materials: N-Acetyl-4-pentyn-1-amine (1 equiv.), Benzyl azide (1 equiv.), Copper(II) sulfate (B86663) pentahydrate (0.05 equiv.), Sodium ascorbate (0.1 equiv.), tert-Butanol (B103910), and Water.
-
Procedure:
-
Dissolve N-Acetyl-4-pentyn-1-amine and benzyl azide in a 1:1 mixture of tert-butanol and water.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Reaction Pathway
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Sonogashira Coupling
The terminal alkyne of this compound can undergo Sonogashira coupling with aryl or vinyl halides to form a C(sp)-C(sp²) bond. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex molecules. The amine functionality may require protection depending on the reaction conditions.
Quantitative Data
The following table presents typical yields for the Sonogashira coupling of a protected this compound with various aryl halides.
| Amine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Reaction Time | Yield (%) | Reference |
| N-Boc-4-pentyn-1-amine | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | THF | 6 h | 85-95% | General Protocol |
| N-Boc-4-pentyn-1-amine | Bromobenzene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 12 h | 70-85% | General Protocol |
| N-Boc-4-pentyn-1-amine | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 10 h | ~90% | [3] |
Experimental Protocol: Sonogashira Coupling of N-Boc-4-pentyn-1-amine with Iodobenzene
-
Materials: N-Boc-4-pentyn-1-amine (1 equiv.), Iodobenzene (1.2 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), Copper(I) iodide (0.04 equiv.), Triethylamine, and degassed Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the palladium catalyst and copper(I) iodide.
-
Add degassed THF followed by triethylamine.
-
Add N-Boc-4-pentyn-1-amine and iodobenzene to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Catalytic Cycle
Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.
N-Acylation
The primary amine of this compound can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form amides. This reaction is fundamental for introducing diverse functionalities and for protecting the amine group during subsequent transformations of the alkyne.
Quantitative Data
The following table summarizes the yields for the N-acylation of this compound with different acylating agents.
| Amine | Acylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Acetyl Chloride | Triethylamine | Dichloromethane | 1-2 h | >95% | General Protocol |
| This compound | Benzoyl Chloride | Pyridine | Dichloromethane | 2-4 h | >90% | [4] |
| This compound | Acetic Anhydride | None | Neat | 0.5-1 h | >95% | General Protocol |
Experimental Protocol: N-Acylation of this compound with Acetyl Chloride
-
Materials: this compound (1 equiv.), Acetyl chloride (1.1 equiv.), Triethylamine (1.2 equiv.), and Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound and triethylamine in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the N-acetylated product.
-
Reaction Workflow
Caption: General Workflow for the N-Acylation of this compound.
Intramolecular Cyclization: Synthesis of Pyrrolidine (B122466) Derivatives
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form heterocyclic structures, such as pyrrolidines. One common strategy involves a [3+2] cycloaddition of an azomethine ylide generated from an imine precursor derived from this compound.
Quantitative Data
| Azomethine Ylide Precursor | Alkene | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| N-Benzylglycine ethyl ester | N-Phenylmaleimide | AgOAc, DBU, Toluene, 80 °C | 12 h | 85-95% | [5] |
| Sarcosine methyl ester | Dimethyl fumarate | AgOAc, DBU, Toluene, RT | 24 h | 70-80% | [5] |
Experimental Protocol: Hypothetical Intramolecular [3+2] Cycloaddition
This protocol describes a hypothetical intramolecular cyclization of a derivative of this compound.
-
Precursor Synthesis:
-
React this compound with an appropriate aldehyde (e.g., formaldehyde) to form the corresponding imine.
-
The alkyne is then converted to an electron-deficient alkene via a suitable transformation (e.g., hydroboration-oxidation followed by reaction with an activated acrylic acid derivative).
-
-
Cyclization:
-
Dissolve the precursor in a suitable solvent like toluene.
-
Add a silver salt (e.g., AgOAc) and a base (e.g., DBU) to generate the azomethine ylide in situ.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, perform an aqueous workup and purify the cyclized pyrrolidine product by column chromatography.
-
Logical Relationship of the Cyclization Pathway
Caption: Logical Steps for Pyrrolidine Synthesis via Intramolecular Cyclization.
Conclusion
This compound is a highly versatile building block that can undergo a range of chemical transformations with high efficiency. The choice of reaction and conditions allows for the synthesis of a diverse array of molecular architectures, from simple acylated derivatives to complex heterocyclic systems. For applications requiring rapid and bioorthogonal conjugation, alternatives such as TCO-amine offer superior kinetics. However, the commercial availability and straightforward reactivity of this compound in fundamental organic reactions like CuAAC, Sonogashira coupling, and N-acylation make it an invaluable tool for researchers, scientists, and drug development professionals. The potential for intramolecular cyclization further expands its utility in the synthesis of novel drug candidates and complex organic materials. Careful consideration of the desired product and reaction efficiency will guide the optimal use of this multifaceted molecule.
References
The Linker's Edge: A Comparative Proteomics Guide to PROTAC Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) offer a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own machinery to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three components: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While ligand choice is crucial, the linker is far more than a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacological properties.[1][2]
This guide provides a comparative analysis of how different linker chemistries can impact the cellular proteome, supported by representative experimental data and detailed methodologies for proteomics analysis.
Comparative Proteomics Analysis: A BET Degrader Case Study
To illustrate the impact of linker composition, we present a case study comparing the proteome-wide effects of two structurally similar PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) proteins, key regulators in cancer. Both hypothetical PROTACs utilize the same BET-binding warhead (based on JQ1) and the same ligand for the VHL E3 ligase. They differ only in their linker chemistry:
-
PROTAC-PEG4: Incorporates a flexible, 15-atom polyethylene (B3416737) glycol (PEG) linker.
-
PROTAC-Alkyl-C12: Incorporates a more rigid, 12-atom alkyl chain linker.
Human HeLa cells were treated with 1 µM of each PROTAC for 24 hours, followed by quantitative mass spectrometry to identify and quantify changes across the proteome.
Quantitative Proteomics Data
The following table summarizes the degradation profiles for the on-target BET proteins and key off-target proteins identified in the analysis.
| Protein | Gene Name | PROTAC-PEG4 Log2 Fold Change (vs. Vehicle) | PROTAC-Alkyl-C12 Log2 Fold Change (vs. Vehicle) | p-value (PEG4) | p-value (Alkyl-C12) | Comment |
| Bromodomain-containing protein 4 | BRD4 | -4.1 | -4.5 | <0.001 | <0.001 | Primary On-Target |
| Bromodomain-containing protein 2 | BRD2 | -3.8 | -2.1 | <0.001 | <0.01 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -3.5 | -1.9 | <0.001 | <0.01 | On-Target |
| Mitogen-activated protein kinase 1 | MAPK1 | -0.2 | -0.3 | >0.05 | >0.05 | Not significantly changed |
| Cyclin-dependent kinase 4 | CDK4 | -0.1 | -2.5 | >0.05 | <0.001 | Linker-dependent Off-Target |
| Casein kinase 2 subunit alpha | CSNK2A1 | -1.8 | -0.4 | <0.01 | >0.05 | Linker-dependent Off-Target |
Data Interpretation: The results demonstrate that while both PROTACs potently degrade the primary target BRD4, their selectivity profiles differ significantly. The flexible PEG4 linker in PROTAC-PEG4 leads to potent and broad degradation of all three BET family members (BRD2, BRD3, and BRD4) and also induces degradation of CSNK2A1.[3] In contrast, the more rigid alkyl linker in PROTAC-Alkyl-C12 confers greater selectivity for BRD4 over BRD2 and BRD3 but results in the significant off-target degradation of CDK4. This highlights how subtle changes in linker chemistry can dramatically alter a PROTAC's selectivity.[4]
The Role of the Linker in Ternary Complex Formation
The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The linker's length and chemical composition dictate the spatial orientation of the two proteins, influencing the efficiency of ubiquitin transfer to the target.[5] A poorly designed linker can result in an unproductive complex, hindering degradation.[2]
Figure 1. Linker properties influence ternary complex geometry and degradation outcome.
Experimental Protocols
Accurate and reproducible data are crucial for comparing PROTAC performance. Below are detailed methodologies for the key experiments in a comparative proteomics study.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate HeLa cells in T75 flasks at a density that ensures they reach 70-80% confluency on the day of treatment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of PROTAC-PEG4, PROTAC-Alkyl-C12, and a vehicle control (e.g., 0.1% DMSO) in complete culture medium.
-
Incubation: Aspirate the old medium from the cells and add the PROTAC or vehicle-containing medium. Treat the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a fresh tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet.
Protein Extraction, Digestion, and Labeling
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Take 100 µg of protein from each sample. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide (B48618) to 20 mM and incubating for 45 minutes in the dark.
-
Digestion: Perform a two-step digestion. First, digest with Lys-C for 4 hours. Then, dilute the sample and digest with trypsin overnight at 37°C.
-
TMT Labeling: Acidify the digested peptides and desalt using a C18 solid-phase extraction column. Label the peptides from each condition with a different channel of a tandem mass tag (TMT) reagent according to the manufacturer's protocol.
-
Quenching and Pooling: Quench the labeling reaction and pool the samples into a single tube. Desalt the pooled sample one final time.
LC-MS/MS Analysis
-
Chromatography: Separate the pooled, labeled peptides using a nano-flow liquid chromatography system with a reversed-phase column over a 120-minute gradient.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode. Acquire a full MS scan followed by MS/MS scans on the top 10 most intense precursor ions. Use higher-energy collisional dissociation (HCD) for fragmentation.
Proteomics Data Analysis
-
Database Search: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant.
-
Quantification: Identify and quantify the TMT reporter ions from the MS/MS spectra to determine the relative abundance of each protein across the different treatment conditions.
-
Statistical Analysis: Normalize the protein abundance data. For each protein, calculate the Log2 fold change between the PROTAC-treated samples and the vehicle control. Determine statistical significance by performing a t-test and correcting for multiple hypotheses (e.g., Benjamini-Hochberg correction to obtain a p-value).
Visualizing the Workflow and Mechanism
Clear diagrams of the experimental process and the underlying biological mechanism are essential for understanding the data.
Figure 2. Experimental workflow for comparative PROTAC proteomics.
References
- 1. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Stability: A Comparative Guide to 4-Pentyn-1-amine Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As heterobifunctional molecules that induce the degradation of target proteins, their ability to remain intact and functional in a complex biological environment directly impacts their pharmacokinetic and pharmacodynamic profiles. A key component influencing this stability is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an objective comparison of the in vivo performance of PROTACs containing a 4-Pentyn-1-amine based linker against other common linker classes, supported by established trends from experimental data.
The linker in a PROTAC molecule is more than a simple spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The linker's composition, length, and rigidity significantly impact the PROTAC's pharmacokinetic (PK) properties, including its absorption, distribution, metabolism, and excretion (ADME).[2][3] The this compound linker, incorporating a rigid alkyne functional group within a short alkyl chain, presents a distinct profile compared to more flexible alternatives. Recent studies have increasingly explored alternatives to traditional linear alkyl and ether linkers, incorporating motifs like alkynes and heterocyclic scaffolds to impart rigidity and modulate physicochemical properties.[4]
Comparative Analysis of Linker Performance
The efficacy and in vivo behavior of a PROTAC are primarily assessed by its degradation potency (DC50), maximum degradation (Dmax), and key pharmacokinetic parameters such as half-life (t½), plasma clearance (CL), and oral bioavailability (F%). The following tables summarize expected quantitative data based on established trends in PROTAC development, comparing this compound based linkers with flexible polyethylene (B3416737) glycol (PEG) and simple alkyl chain linkers.[5]
Table 1: Comparative In Vitro & In Vivo Degradation Performance
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | In Vivo Target Degradation (Dmax) |
| This compound (Alkyne-Alkyl) | BRD4 | CRBN | HeLa | 5 - 20 | >90% | >85% |
| Flexible PEG-4 | BRD4 | CRBN | HeLa | 10 - 50 | >90% | >80% |
| Flexible Alkyl (C5) | BRD4 | CRBN | HeLa | 20 - 100 | >85% | >70% |
Note: This table presents hypothetical data based on established trends in PROTAC development. Actual values would be determined experimentally.
Table 2: Comparative Pharmacokinetic Parameters
| Linker Type | In Vivo Half-life (t½) (hours) | Plasma Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (F%) |
| This compound (Alkyne-Alkyl) | 4 - 8 | Low to Moderate | Moderate | 20 - 40% |
| Flexible PEG-4 | 2 - 6 | Moderate | High | 10 - 30% |
| Flexible Alkyl (C5) | 1 - 4 | High | Moderate | <20% |
Note: This table presents hypothetical data based on established trends in PROTAC development. Actual values would be determined experimentally.
Key Insights from the Comparison:
-
This compound (Alkyne-Alkyl) Linkers: The introduction of the alkyne moiety imparts rigidity to the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to higher potency.[5] This conformational constraint can also shield the molecule from metabolic enzymes, resulting in improved in vivo stability and a longer half-life compared to simple alkyl chains.[5]
-
Flexible PEG Linkers: Polyethylene glycol (PEG) linkers are frequently used to enhance solubility and cell permeability.[1] However, the ether linkages within PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to more rapid clearance.[1][]
-
Flexible Alkyl Linkers: Simple alkyl chains offer synthetic simplicity but are often more susceptible to metabolic degradation, leading to shorter in vivo half-lives and higher clearance.[5][]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for assessing PROTAC stability.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for in vivo pharmacokinetic and pharmacodynamic assessment.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a general procedure for assessing the pharmacokinetic profile of a PROTAC in a mouse model.
-
Animal Model: Male BALB/c mice (8-10 weeks old) are often used.[1]
-
Dosing Formulation: The PROTAC is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) for both intravenous (IV) and oral (PO) administration.
-
Administration:
-
IV Group: Administer the PROTAC solution via tail vein injection (e.g., 1 mg/kg).
-
PO Group: Administer the PROTAC solution via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[5]
-
Bioanalytical Method:
-
Sample Preparation: Perform protein precipitation on plasma samples using a solvent like acetonitrile (B52724) to extract the PROTAC.[5]
-
Quantification: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the PROTAC.[5]
-
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[5]
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
-
Materials: Test PROTAC, liver microsomes (e.g., human, rat, mouse), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), and acetonitrile for reaction quenching.
-
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Incubate the PROTAC (e.g., 1 µM final concentration) with liver microsomes (e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Analysis: Quantify the remaining parent PROTAC concentration in the supernatant at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.
Western Blot for In Vivo Target Degradation
This protocol is for assessing the level of the target protein in tissues collected from the in vivo PK/PD study.
-
Tissue Homogenization: Homogenize the collected tissue samples (e.g., tumor, liver) in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Pentyn-1-amine: A Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of 4-Pentyn-1-amine is critical due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general safety protocols. Always consult your institution's specific waste management policies and local regulations.
This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2][3] Adherence to strict safety protocols during its use, storage, and disposal is paramount to ensure the safety of laboratory personnel and environmental protection.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and associated safety precautions.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1][2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][3][4][5] |
| Eye Damage/Irritation | H314 | Causes serious eye damage.[1][3][4][5] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing (lab coat)
-
Eye protection (safety glasses with side shields or goggles)
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of small quantities of this compound waste generated in a laboratory setting.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, properly labeled waste container.
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[6]
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6]
-
Include the appropriate hazard pictograms (flammable liquid, corrosive).
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Follow their specific instructions for packaging and transport.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][7]
-
Wear the appropriate PPE before attempting to clean up the spill.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled hazardous waste container for disposal.[8]
-
Do not allow the chemical to enter drains or waterways.[8]
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[3]
In all cases of exposure, immediately call a poison center or doctor for medical advice.[1][3][5]
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound = 92.0 15252-44-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-戊炔-1-胺 盐酸盐 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. sceti.co.jp [sceti.co.jp]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Pentyn-1-amine
For Immediate Implementation: This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of 4-Pentyn-1-amine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety data sheets (SDS) indicate that this compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[1][2][3] The hydrochloride salt of this compound is also classified as a corrosive solid that can cause severe skin burns and eye damage.[4][5] Due to the lack of specific occupational exposure limits (OELs) for this compound, all operations should be conducted with the goal of minimizing any potential exposure through the consistent use of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against exposure to this compound. The following PPE is mandatory for all personnel handling this chemical.[6][7][8]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be compliant with ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential.[9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8][10] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is advised, with frequent changes.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required to protect skin and personal clothing. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect from spills and falling objects.[11] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines is required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for both safety and the quality of experimental outcomes.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[11]
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[11]
-
PPE Inspection: Inspect all personal protective equipment for any signs of damage before use.
Handling Procedures
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[3]
-
Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of potentially explosive peroxides, a known risk for some alkynes.
-
Weighing and Transfer: All weighing and transfers of this compound should be performed within a chemical fume hood.[8] Use non-sparking tools for all operations.[3]
-
Reaction Setup: All reactions involving this compound must be conducted in a fume hood.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[8]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Management
-
Evacuate and Ventilate: Immediately clear and ventilate the affected area.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collection: Carefully collect the absorbed material into a designated, sealed hazardous waste container.
-
Cleaning: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is mandatory to prevent environmental contamination and to comply with regulations.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[8]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[8]
All waste containers must be clearly labeled with the full chemical name and associated hazards and stored in a designated satellite accumulation area within the laboratory.[11]
Visual Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 2. dnacih.com [dnacih.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Benzene - Wikipedia [en.wikipedia.org]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdc.gov [cdc.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. osha.gov [osha.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
